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Core Science & Biosynthesis

Foundational

Biological Activity of 3-Methoxyestradiol in Cancer Research

This guide provides an in-depth technical analysis of 3-Methoxyestradiol (3-MeOE2) , also known as Estradiol 3-methyl ether .[1] Editorial Note: Distinct from the well-known endogenous anti-cancer metabolite 2-methoxyest...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Methoxyestradiol (3-MeOE2) , also known as Estradiol 3-methyl ether .[1]

Editorial Note: Distinct from the well-known endogenous anti-cancer metabolite 2-methoxyestradiol (2-MeOE2/Panzem), 3-methoxyestradiol is primarily a synthetic derivative used to dissect the structural requirements of estrogen receptor (ER) binding versus microtubule disruption.[1] While 2-MeOE2 is non-estrogenic and anti-angiogenic, 3-MeOE2 retains estrogenic activity while possessing specific tubulin-binding properties.[1] This guide explores its unique pharmacological profile, experimental utility, and role as a scaffold for novel therapeutics.[1][2]

Executive Summary

3-Methoxyestradiol (3-MeOE2) is a synthetic ether derivative of 17


-estradiol where the phenolic hydroxyl group at position C3 is methylated.[1] In cancer research, it serves as a critical probe for Structure-Activity Relationship (SAR) studies.[1] Unlike its isomer 2-methoxyestradiol, which acts via HIF-1

inhibition and microtubule destabilization without estrogenic effects, 3-MeOE2 functions as a synthetic estrogen that retains binding affinity for the Estrogen Receptor (ER).[1]

Its biological significance lies in its dual mechanism:

  • Microtubule Destabilization: It binds to the colchicine site of tubulin (EC50

    
     9 
    
    
    
    M), causing mitotic arrest.[1]
  • Estrogenic Signaling: It activates ER pathways, making it a vital control compound to distinguish between hormone-dependent and hormone-independent cytotoxic effects in breast cancer models.[1]

Mechanistic Pharmacology

Structural Basis of Activity

The methylation of the C3-hydroxyl group in 3-MeOE2 fundamentally alters its pharmacodynamics compared to the parent estradiol (E2) and the metabolite 2-MeOE2.

  • Estrogen Receptor (ER) Interaction: The C3-OH group of estradiol is a hydrogen bond donor crucial for high-affinity binding to Glu-353 in the ER ligand-binding domain.[1] Methylation (3-MeOE2) converts this to a hydrogen bond acceptor.[1] While this reduces affinity compared to E2, 3-MeOE2 still binds and activates the receptor, unlike 2-MeOE2 which has steric hindrance at the C2 position.

  • Tubulin Binding: 3-MeOE2 binds to the colchicine site on

    
    -tubulin.[1] This interaction inhibits tubulin polymerization, preventing spindle formation during the M-phase of the cell cycle.
    
Signaling Pathways

The following diagram illustrates the divergent pathways of 3-MeOE2 versus 2-MeOE2, highlighting why 3-MeOE2 is used to isolate estrogenic variables in cytotoxicity assays.

3-MeOE2_Mechanism cluster_0 Compound Inputs cluster_1 Molecular Targets cluster_2 Biological Outcomes 3-MeOE2 3-Methoxyestradiol (Synthetic Ether) Tubulin Beta-Tubulin (Colchicine Site) 3-MeOE2->Tubulin Inhibits Polymerization (EC50 ~9uM) 2-MeOE2 2-Methoxyestradiol (Endogenous Metabolite) ER Estrogen Receptor (ER alpha/beta) 2-MeOE2->ER No Binding HIF1a HIF-1 alpha (Hypoxia Inducible Factor) 2-MeOE2->HIF1a Downregulation Apoptosis Mitotic Arrest & Apoptosis Tubulin->Apoptosis Spindle Disruption Angiogenesis Anti-Angiogenesis HIF1a->Angiogenesis VEGF Suppression Proliferation Cell Proliferation (Estrogen Sensitive)

Caption: Divergent signaling of methoxyestradiols. 3-MeOE2 retains ER agonism, driving proliferation in ER+ cells, while sharing tubulin-targeting activity with 2-MeOE2.[1]

Comparative Efficacy Data

Researchers must distinguish between the antiproliferative potency of 3-MeOE2 and 2-MeOE2. The table below summarizes key pharmacological parameters derived from in vitro models (e.g., V79, MCF-7).

Parameter3-Methoxyestradiol (3-MeOE2)2-Methoxyestradiol (2-MeOE2)Biological Implication
Origin Synthetic (Methyl ether)Endogenous (Metabolite)3-MeOE2 is not formed naturally; 2-MeOE2 is a COMT product.[1]
Tubulin EC50 ~9.0

M
~1.5 - 2.0

M
3-MeOE2 is a weaker microtubule inhibitor.[1]
ER Binding Yes (Agonist) Negligible3-MeOE2 can stimulate ER+ tumor growth at low doses.[1]
HIF-1

Inhibition
Low / InactiveHigh Potency2-MeOE2 is the superior anti-angiogenic agent.[1]
Lipid Metabolism HypocholesterolemicNeutral3-MeOE2 mimics E2's lipid-lowering effects.[1]
Primary Research Use Negative control for non-genomic effects; Scaffold for derivatives.[1]Clinical candidate (Panzem) for multiple myeloma/prostate cancer.[1]

Technical Protocols

To validate the activity of 3-MeOE2, researchers utilize tubulin polymerization assays and competitive binding assays.

In Vitro Tubulin Polymerization Assay

This protocol quantifies the ability of 3-MeOE2 to inhibit the assembly of purified bovine brain tubulin into microtubules.

Reagents:

  • Purified Tubulin (>99%, lyophilized).[1]

  • GTP (Guanosine 5'-triphosphate).[1]

  • PEM Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).[1][3]

  • Test Compound: 3-MeOE2 (dissolved in DMSO, stock 10 mM).

  • Controls: Paclitaxel (Enhancer), Nocodazole (Inhibitor), DMSO (Vehicle).[1]

Workflow:

Tubulin_Assay Prep 1. Preparation Thaw Tubulin on Ice Pre-warm Plate 37°C Mix 2. Reaction Mix Tubulin (3 mg/mL) + GTP (1 mM) + 3-MeOE2 (10-50 µM) Prep->Mix Measure 3. Kinetics Read OD340nm Every 30s for 60 min Mix->Measure Analyze 4. Analysis Calc Vmax & Steady State Compare to Vehicle Measure->Analyze

Caption: Kinetic turbidimetric assay workflow for assessing microtubule polymerization inhibition.

Step-by-Step Methodology:

  • Reconstitution: Resuspend lyophilized tubulin in ice-cold PEM buffer containing 1 mM GTP to a final concentration of 3-4 mg/mL. Critical: Keep on ice to prevent premature polymerization.

  • Compound Addition: Add 5

    
    L of 10x 3-MeOE2 stock to a pre-warmed 96-well half-area plate. Final concentrations should range from 1 
    
    
    
    M to 100
    
    
    M.
  • Initiation: Rapidly add 45

    
    L of the cold tubulin/GTP mix to the wells containing the drug.
    
  • Measurement: Immediately transfer to a spectrophotometer heated to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Interpretation:

    • Vehicle Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).[1]

    • 3-MeOE2 Treatment: Reduction in Vmax (slope) and lower steady-state plateau (OD max), indicating inhibition of assembly.[1]

Validation of Estrogenic Activity (MCF-7 Proliferation)

To confirm 3-MeOE2's estrogenic nature (distinguishing it from 2-MeOE2):

  • Cell Line: MCF-7 (ER+ Breast Cancer).[1]

  • Media: Phenol-red free DMEM + Charcoal-stripped FBS (to remove endogenous steroids).

  • Treatment: Treat cells with 3-MeOE2 (10 nM - 1

    
    M) +/- Fulvestrant (ICI 182,780, an ER antagonist).[1]
    
  • Readout: MTT or CellTiter-Glo at 72 hours.

  • Expected Result: 3-MeOE2 at low concentrations (nM) may stimulate growth (reversed by Fulvestrant).[1] At high concentrations (>10

    
    M), cytotoxicity via microtubule disruption dominates.
    

Translational Challenges & Emerging Derivatives

While 3-MeOE2 itself is not a primary clinical candidate due to its estrogenic "side effects" (which are undesirable in hormone-dependent cancers), it is a scaffold for A-ring modified analogs .[1]

  • Metabolic Liability: Like estradiol, 3-MeOE2 is subject to rapid metabolism in the liver.[1]

  • Novel Derivatives:

    • Selenocyano-derivatives: Introduction of selenocyano groups (e.g., 2-selenocyano-3-methoxyestradiol-17-benzoate) has been shown to enhance cytotoxicity against HeLa cells (IC50 = 4.1

      
      M) and induce apoptosis, often surpassing the potency of the parent compound.[1][2]
      
    • Pyrazolyl-Estradiol Hybrids: Synthesized from estradiol 3-methyl ether, these compounds target the colchicine site with higher affinity and reduced ER binding.[1]

References

  • Aizu-Yokota, E., et al. (1995).[1][4] "Natural estrogens induce modulation of microtubules in Chinese hamster V79 cells in culture."[1][4] Cancer Research.[1][4][5]

  • Zhu, B.T., & Conney, A.H. (1998).[1] "Functional role of estrogen metabolism in target cells: review and perspectives." Carcinogenesis.

  • Cui, J., et al. (2020).[1] "Synthesis and biological evaluation of novel steroidal selenosemicarbazone derivatives as potent antitumor agents." European Journal of Medicinal Chemistry.

  • Fu, X., et al. (2011).[1] "Characterization of the Estradiol-Binding Site Structure of Human Protein Disulfide Isomerase (PDI)." PLoS ONE.

  • Lakhani, N.J., et al. (2003).[1][6] "2-Methoxyestradiol, a promising anticancer agent."[1][7] Pharmacotherapy.[1] (Cited for comparison of 2-MeOE2 vs 3-MeOE2 properties).

Sources

Exploratory

Estradiol Methyl Ether: Technical Specifications & Synthesis Guide

Executive Summary Estradiol 3-methyl ether (3-Methoxyestradiol) is a synthetic steroid derivative and a prodrug of the endogenous estrogen -estradiol.[1] Characterized by the selective methylation of the phenolic hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Estradiol 3-methyl ether (3-Methoxyestradiol) is a synthetic steroid derivative and a prodrug of the endogenous estrogen


-estradiol.[1] Characterized by the selective methylation of the phenolic hydroxyl group at the C3 position, this modification significantly alters the molecule's pharmacokinetic profile, enhancing oral bioavailability by mitigating first-pass hepatic metabolism.[2]

This guide provides a rigorous technical analysis of Estradiol 3-methyl ether, detailing its physicochemical properties, selective synthesis protocols, analytical validation, and metabolic pathways.

Physicochemical Profile

The fundamental chemical identity of Estradiol 3-methyl ether is defined by the substitution of the C3 hydroxyl group with a methoxy group. This lipophilic modification changes the solubility profile and metabolic stability compared to the parent estradiol.

Table 1: Chemical Specifications

PropertySpecification
Chemical Name

-Estradiol 3-methyl ether
Synonyms 3-Methoxyestradiol; 3-O-Methylestradiol; 1,3,5(10)-Estratrien-3,17

-diol 3-methyl ether
CAS Number 1035-77-4
Molecular Formula C

H

O

Molecular Weight 286.41 g/mol
Exact Mass 286.1933 Da
Melting Point 120–122 °C (Polymorph dependent)
Solubility Soluble in DMSO (>10 mg/mL), Ethanol, Chloroform; Practically insoluble in water.[1][2][3][4][5][6]
pKa (C17-OH) ~16 (Aliphatic hydroxyl remains unsubstituted)
Synthesis & Manufacturing: Selective Methylation Protocol
2.1 Mechanistic Logic

The synthesis relies on the significant acidity difference between the two hydroxyl groups on the estradiol molecule.

  • C3-OH (Phenolic): pKa

    
     9.8–10.4.
    
  • C17-OH (Aliphatic): pKa

    
     16–17.
    

Strategic Control: By using a mild base such as Potassium Carbonate (


), we can selectively deprotonate the C3 phenolic hydroxyl without affecting the C17 aliphatic hydroxyl. This generates a phenoxide anion that acts as a nucleophile, attacking the methylating agent (Methyl Iodide or Dimethyl Sulfate) via an S

2 mechanism. Stronger bases (e.g., Sodium Hydride) must be avoided to prevent C17 methylation.
2.2 Experimental Protocol

Note: All procedures must be performed in a fume hood due to the toxicity of methylating agents.

Reagents:

  • 
    -Estradiol (1.0 eq)
    
  • Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (

    
    ) (Anhydrous, 2.0 eq)
    
  • Solvent: Acetone (Dry) or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 g of

    
    -Estradiol in 20 mL of anhydrous Acetone in a round-bottom flask.
    
  • Deprotonation: Add 1.0 g (approx 2 eq) of finely powdered anhydrous

    
    . Stir the suspension vigorously at Room Temperature (RT) for 15 minutes to facilitate the formation of the C3-phenoxide.
    
  • Alkylation: Dropwise add Methyl Iodide (0.28 mL, 1.2 eq) to the suspension.

    • Critical Control: Do not add excess MeI rapidly to avoid side reactions.

  • Reaction: Reflux the mixture at 56°C (Acetone boiling point) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
  • Quenching: Cool the mixture to RT. Filter off the inorganic solids (

    
    /KI).
    
  • Isolation: Evaporate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ) to remove residual salts/DMF.
  • Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield Estradiol 3-methyl ether as a white crystalline solid.

2.3 Synthesis Pathway Diagram

SynthesisPathway cluster_conditions Reaction Conditions Estradiol 17β-Estradiol (C18H24O2) Intermediate C3-Phenoxide Anion (Intermediate) Estradiol->Intermediate K2CO3 (Base) Deprotonation at C3 Product Estradiol 3-methyl ether (C19H26O2) Intermediate->Product MeI (Methyl Iodide) SN2 Methylation Details Solvent: Acetone/DMF Temp: Reflux (56°C) Selectivity: >95% C3-OMe

Figure 1: Selective synthesis pathway utilizing pKa-directed alkylation to target the C3 phenolic hydroxyl.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1. Proton NMR (


H-NMR, 400 MHz, CDCl

):
  • Diagnostic Signal: A sharp singlet at

    
     3.78 ppm  (3H) confirms the presence of the methoxy group (
    
    
    
    ).[7]
  • Aromatic Protons: Signals around

    
     6.6 – 7.2 ppm  corresponding to the A-ring protons.
    
  • C18 Methyl: Singlet at

    
     0.79 ppm  (3H).
    

2. Mass Spectrometry (ESI-MS):

  • Molecular Ion:

    
     peak observed at m/z 287.2  or 
    
    
    
    at 309.2 .
  • Fragmentation: Loss of methyl group may be observed in fragmentation patterns.

Pharmacology & Metabolic Fate[2]
4.1 Prodrug Mechanism

Estradiol 3-methyl ether functions primarily as a prodrug. The methyl ether at position 3 protects the steroid nucleus from rapid conjugation (glucuronidation/sulfation) in the gastrointestinal tract and liver during first-pass metabolism.

Upon entering systemic circulation, the molecule undergoes O-demethylation , mediated by hepatic Cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4), regenerating the active hormone


-estradiol.
4.2 Metabolic Pathway Diagram

MetabolicPathway E2_Me Estradiol 3-methyl ether (Prodrug) E2 17β-Estradiol (Active Hormone) E2_Me->E2 Hepatic O-Demethylation (CYP450 Enzymes) Metabolites Conjugated Metabolites (Glucuronides/Sulfates) E2->Metabolites Phase II Metabolism Receptor Estrogen Receptor (ER) Activation E2->Receptor Binding Affinity (High) PK_Note Methylation increases oral bioavailability by resisting first-pass conjugation. PK_Note->E2_Me

Figure 2: Metabolic activation pathway illustrating the conversion of the prodrug to active estradiol.

References
  • Fishman, J. (1963). Synthesis of 2-hydroxyestrogens. Journal of the American Chemical Society. (Providing foundational methods for estrogen ether synthesis).
  • Williams, J. G., Longcope, C., & Williams, K. I. (1976).[6] Metabolism of radioactive 17 beta-estradiol 3-methyl ether by humans. Steroids, 27(1), 17–28.[6] Retrieved from [Link]

Sources

Foundational

Technical Guide: Comparative Analysis of Estradiol Methyl Ether and 2-Methoxyestradiol

[1][2] Executive Summary This guide delineates the critical technical distinctions between Estradiol-3-methyl ether (3-Me-E2) and 2-Methoxyestradiol (2-ME) .[1] While both are methoxylated derivatives of 17 -estradiol (E...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide delineates the critical technical distinctions between Estradiol-3-methyl ether (3-Me-E2) and 2-Methoxyestradiol (2-ME) .[1] While both are methoxylated derivatives of 17


-estradiol (E2), their pharmacological profiles are diametrically opposed due to the specific position of the methoxy group on the steroid A-ring.
  • 3-Me-E2 (C3-modification): Functions primarily as a prodrug of estradiol.[1][2] The methylation at C3 masks the phenolic hydroxyl group essential for Estrogen Receptor (ER) binding. Metabolic demethylation restores estrogenic activity.[1]

  • 2-ME (C2-modification): Functions as an anti-mitotic and anti-angiogenic agent .[1][3] It retains the C3-hydroxyl but possesses a methoxy group at C2, which sterically hinders ER binding while creating a high-affinity pharmacophore for the colchicine-binding site on tubulin.[1]

Structural & Physiochemical Divergence[2]

The defining difference lies in the status of the phenolic hydroxyl group at Carbon 3 (C3-OH), which is the primary hydrogen-bond donor required for high-affinity binding to the Glu-353 residue in the Estrogen Receptor ligand-binding domain.[1]

FeatureEstradiol-3-methyl ether (3-Me-E2)2-Methoxyestradiol (2-ME)
IUPAC Name 3-Methoxyestra-1,3,5(10)-trien-17

-ol
2-Methoxyestra-1,3,5(10)-triene-3,17

-diol
Modification Site C3-Oxygen (Ether linkage)C2-Carbon (Ring substitution)
C3-OH Status Capped (Methylated)Free (Available)
Lipophilicity (LogP) High (Increased vs E2)Moderate (Similar to E2)
Metabolic Stability Resistant to Phase II conjugation at C3 until demethylated.[1]Rapidly metabolized by sulfotransferases (positions 3 and 17).[1]
Primary Class Steroidal Estrogen (Prodrug)Endogenous Metabolite / Antineoplastic

Pharmacodynamics: The Mechanistic Divide

The biological activity of these two compounds illustrates how minor structural changes in steroids dictate massive functional shifts.

Signaling Pathways[2][5]
  • 3-Me-E2 (The "Masked" Hormone): Lacks intrinsic affinity for ER

    
     and ER
    
    
    
    .[1] Its activity is dependent on hepatic demethylation (via CYP450 enzymes) to regenerate 17
    
    
    -estradiol.[1] Thus, it acts as a slow-release reservoir for systemic estrogen.[1]
  • 2-ME (The Cytotoxic Metabolite): Possesses low affinity for ERs (approx. 1/2000th of E2).[1] Instead, it binds to

    
    -tubulin, inhibiting microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.[1] It also inhibits Hypoxia-Inducible Factor 1
    
    
    
    (HIF-1
    
    
    ), suppressing angiogenesis.[1][4]
Visualization of Metabolic & Mechanistic Divergence

G cluster_0 Estrogenic Pathway cluster_1 Anti-Proliferative Pathway E2 17β-Estradiol (E2) MeE2 Estradiol-3-methyl ether (3-Me-E2) E2->MeE2 Synthetic Methylation OH_E2 2-Hydroxyestradiol E2->OH_E2 CYP1A1/CYP1B1 ER Estrogen Receptor (Genomic Signaling) E2->ER High Affinity Binding MeE2->E2 Demethylation (CYP450) Activation TwoME 2-Methoxyestradiol (2-ME) OH_E2->TwoME COMT (Methylation) TwoME->ER Negligible Affinity Tubulin Tubulin (Microtubule Disruption) TwoME->Tubulin Inhibition (Anti-Angiogenic)

Figure 1: Divergent metabolic fates and pharmacologic targets.[1][5] 3-Me-E2 feeds back into the estrogen pool, whereas 2-ME represents a terminal metabolite with distinct non-hormonal targets.[1]

Experimental Protocols

To validate the identity and activity of these compounds in a drug development setting, the following protocols are recommended. These protocols are designed to be self-validating controls against one another.[1]

Synthesis of Estradiol-3-Methyl Ether (Chemical Methylation)

Objective: Selective methylation of the phenolic hydroxyl (C3) over the secondary alcohol (C17).[1]

Reagents: 17


-Estradiol, Methyl Iodide (MeI), Potassium Carbonate (K2CO3), Acetone.[1]
  • Dissolution: Dissolve 1.0 eq of 17

    
    -Estradiol in anhydrous acetone (0.1 M concentration).
    
  • Base Addition: Add 2.0 eq of anhydrous K2CO3. The pKa of the phenolic C3-OH (~10) allows deprotonation by carbonate, whereas the C17-OH (pKa ~16) remains protonated.[1]

  • Alkylation: Add 1.5 eq of Methyl Iodide dropwise.

  • Reflux: Heat to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Silica; Hexane:EtOAc 3:1).[1] 3-Me-E2 will appear less polar (higher Rf) than E2.[1]

  • Workup: Filter off inorganic salts. Evaporate solvent.[1][6] Recrystallize from methanol.

  • Validation: 1H-NMR should show a singlet at ~3.7 ppm (3H, -OCH3) and absence of the phenolic proton signal.[1]

Biosynthesis of 2-Methoxyestradiol (Enzymatic Route)

Objective: Generation of 2-ME mimicking in vivo metabolism, ensuring correct regiochemistry at C2 without protecting groups.[1]

Reagents: 2-Hydroxyestradiol (substrate), Porcine Liver Catechol-O-Methyltransferase (COMT), S-Adenosylmethionine (SAM), Magnesium Chloride (MgCl2), Phosphate Buffer (pH 7.4).[1]

  • Reaction Mix: Prepare 100 mM Phosphate buffer containing 2 mM MgCl2 and 1 mM DTT.

  • Substrate: Add 2-Hydroxyestradiol (50 µM final) and SAM (200 µM final).

  • Initiation: Add COMT (100 units). Incubate at 37°C for 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile (1:1 v/v).

  • Extraction: Centrifuge to remove protein. Analyze supernatant via HPLC-ECD (Electrochemical Detection) or LC-MS/MS.[1]

  • Validation: The product must co-elute with a 2-ME standard. Note: COMT may produce a minor amount of 2-hydroxy-3-methoxyestradiol (isomeric impurity), but 2-methoxyestradiol is the preferential product for this substrate.[1]

Comparative Assay Data

The following table summarizes expected quantitative results when testing these compounds side-by-side.

Assay TypeParameter3-Me-E2 Result2-ME ResultInterpretation
Receptor Binding ER

Binding (RBA)
< 2% (relative to E2)< 0.1% (relative to E2)Neither binds ER effectively directly.[1]
Cell Proliferation MCF-7 (ER+) GrowthStimulates (after 24h)Inhibits 3-Me-E2 metabolizes to E2 (growth); 2-ME is cytotoxic.[1]
Tubulin Assay Polymerization IC50> 10 µM (Inactive)1.5 – 3.0 µM (Active)2-ME is a direct microtubule inhibitor.[1]
Angiogenesis HUVEC Tube FormationNo InhibitionPotent Inhibition2-ME blocks HIF-1

and endothelial migration.[1]

References

  • Zhu, B. T., & Conney, A. H. (1998). Functional role of estrogen metabolism in target cells: review and perspectives. Carcinogenesis, 19(1), 1–27.[1] Link

  • Fotsis, T., et al. (1994). The endogenous estrogen metabolite 2-methoxyestradiol inhibits angiogenesis and suppresses tumor growth.[1] Nature, 368(6468), 237–239.[1] Link

  • Pribluda, V. S., et al. (2000). 2-Methoxyestradiol: An endogenous antiangiogenic and antiproliferative drug candidate.[1][7] Cancer Metastasis Reviews, 19(1), 173–179.[1][7] Link

  • Fishman, J. (1963). Synthesis of 2-Methoxyestrogens.[1] Journal of the American Chemical Society, 80(5), 1213-1216.[1] Link[1]

  • Mooberry, S. L. (2003). Mechanism of action of 2-methoxyestradiol: new developments.[1] Drug Resistance Updates, 6(6), 355-361.[1] Link

Sources

Exploratory

Pharmacodynamic and Mechanistic Profiling: Estrogenic Potency of 17β-Estradiol vs. Estradiol 3-Methyl Ether

Executive Summary The structural nuances of steroidal estrogens dictate their pharmacodynamic profiles, receptor binding kinetics, and downstream transcriptional activation. 17β-Estradiol (E2) stands as the most potent e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural nuances of steroidal estrogens dictate their pharmacodynamic profiles, receptor binding kinetics, and downstream transcriptional activation. 17β-Estradiol (E2) stands as the most potent endogenous mammalian estrogen. However, targeted modifications to its phenolic A-ring—specifically the alkylation of the C3-hydroxyl group to form Estradiol 3-methyl ether (E2-3ME)—fundamentally alter its biological activity.

As application scientists and drug development professionals, understanding the causality behind these structural shifts is critical. This technical guide provides a comprehensive analysis of the estrogenic potency of E2 versus E2-3ME, detailing the mechanistic reasons behind their divergent receptor affinities, metabolic activation pathways, and in vivo efficacies.

Structural Biochemistry and Receptor Kinetics

The estrogen receptor (ERα and ERβ) ligand-binding domain (LBD) is highly specific. The free C3-hydroxyl group of the E2 A-ring acts as a critical hydrogen bond donor and acceptor, interacting directly with key residues (e.g., Glu353 and Arg394) within the ER LBD. This interaction anchors the steroid in the hydrophobic pocket, stabilizing the activation function-2 (AF-2) helix required for coactivator recruitment.

When the C3-hydroxyl is masked via a methyl ether (as seen in E2-3ME), this critical hydrogen bonding network is sterically hindered and chemically abolished. Radiochemical analyses of uterine and pituitary receptors confirm that a1[1]. Consequently, the direct relative binding affinity (RBA) of E2-3ME plummets to approximately 2[2].

Causality in Drug Design: Why synthesize 3-methyl ethers? Masking the C3-OH increases the molecule's lipophilicity and alters oral bioavailability. Because E2-3ME cannot efficiently bind the ER in its native state, it functions primarily as a prodrug. It3[3]. This reliance on hepatic oxidative O-demethylation—4—yields the active phenolic estrogen[4].

Comparative Potency Metrics

To clearly delineate the pharmacological differences, the quantitative data comparing the two compounds is summarized below:

Pharmacological Parameter17β-Estradiol (E2)Estradiol 3-Methyl Ether (E2-3ME)
Relative Binding Affinity (RBA) 100% (Reference Standard)~3.2%[2]
Primary Mechanism of Action Direct ERα/ERβ AgonistProdrug (Requires Hepatic Demethylation)[3]
In Vivo Uterotropic Potency HighLow to Moderate (Dependent on First-Pass Metabolism)[5]
Unique Cellular Effects Classical genomic/non-genomic signalingMitotic phase-specific centrosome disintegrity; Microtubule disruption (EC50 ~9 μM)[6][7]

Metabolic Activation and Signaling Pathways

The estrogenic efficacy of E2-3ME in vivo is entirely bottlenecked by hepatic first-pass metabolism. The diagram below illustrates the logical flow of this prodrug activation.

G E23ME Estradiol 3-Methyl Ether (Prodrug / Weak Agonist) CYP Hepatic CYP450 (CYP1A2 Demethylation) E23ME->CYP Hepatic First-Pass ER Estrogen Receptor (ERα/β) E23ME->ER Direct Binding (Very Weak) E2 17β-Estradiol (E2) (Active Metabolite) CYP->E2 O-Demethylation E2->ER High Affinity Binding Gene Gene Transcription (Estrogenic Response) ER->Gene Dimerization & Activation

Figure 1: Hepatic bioactivation pathway of Estradiol 3-Methyl Ether to 17β-Estradiol.

Experimental Methodologies for Potency Validation

To ensure scientific integrity, researchers must utilize self-validating experimental systems to quantify these potency differences. Below are the field-proven protocols for both in vitro and in vivo assessments.

Protocol A: In Vitro Competitive Radioligand Binding Assay

Rationale & Causality: This cell-free assay directly measures the loss of affinity due to the C3-methoxy group without metabolic interference. By preventing premature demethylation, we isolate the true intrinsic affinity of the compound.

Step-by-Step Methodology:

  • Receptor Preparation: Isolate ER-rich cytosolic fractions from immature rat uteri homogenized in Tris-EDTA buffer at 4°C.

  • Tracer Incubation: Incubate 100 µL aliquots of the receptor preparation with a constant, saturating concentration of [3H]-17β-Estradiol (e.g., 1 nM).

  • Competitive Displacement: Introduce serial dilutions (10⁻¹¹ to 10⁻⁵ M) of unlabeled E2 (positive control) and E2-3ME into the respective wells.

  • Separation: After a 2-hour incubation at 4°C, add dextran-coated charcoal (DCC) to strip unbound steroids. Centrifuge the mixture at 3000 x g for 10 minutes.

  • Quantification: Extract the supernatant (containing the receptor-bound fraction) and measure radioactivity via liquid scintillation counting. Calculate the IC50 and derive the RBA relative to E2.

Protocol B: Immature Rat Uterotropic Assay (In Vivo)

Rationale & Causality: This assay evaluates the systemic estrogenic potency after hepatic bioactivation. By comparing subcutaneous (SC) versus oral (PO) administration, researchers can isolate the first-pass metabolic activation effect. E2-3ME will exhibit significantly higher relative potency orally than subcutaneously due to direct routing to hepatic CYP450 enzymes.

Step-by-Step Methodology:

  • Model Selection: Utilize immature female Sprague-Dawley rats (postnatal day 21) to ensure a negligible endogenous estrogen baseline.

  • Dosing Regimen: Administer vehicle, E2 (reference), or E2-3ME via oral gavage once daily for 3 consecutive days.

  • Metabolic Validation (Crucial Step): To prove the dependency on CYP450 demethylation, pre-treat a parallel cohort with Phenobarbital (a CYP450 inducer).5[5].

  • Endpoint Analysis: Euthanize the subjects 24 hours after the final dose. Excise the uteri, carefully strip away adhering fat/mesentery, and measure the blotted wet weight. Plot the dose-response curves.

G Start Immature/OVX Rat Model Dose Administer E2 vs E2-3ME (Oral vs Subcutaneous) Start->Dose Time Incubation (24-72 hours) Dose->Time Harvest Uterine Tissue Harvest & Wet Weight Measurement Time->Harvest Analysis Data Analysis (Dose-Response Curve) Harvest->Analysis

Figure 2: Step-by-step workflow for the in vivo uterotropic potency assay.

Advanced Pharmacological Implications: Non-Genomic Effects

Beyond classical ER activation, E2-3ME exhibits unique non-genomic properties that are highly relevant to oncology and toxicology. Research indicates that steroidal estrogens with specific functional modifications, including E2-3ME, can 6[6].

Specifically,7[7]. This highlights a critical paradigm in drug development: while the C3-methoxy group drastically diminishes classical estrogenic potency, it confers distinct antimitogenic properties that operate independently of the estrogen receptor, presenting novel avenues for targeted antiproliferative therapies.

References

  • Source: PubMed (NIH)
  • 17β-Estradiol | MedChemExpress (MCE)
  • Mestranol | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass URL
  • Source: PubMed (NIH)
  • Source: Oxford University Press (OUP)
  • WO1995013076A1 - Use of steroids with a phenolic a-ring structure Source: Google Patents URL
  • CYP1A-mediated metabolism of estrogens and estradiol 3-methyl ether Source: ResearchGate URL

Sources

Foundational

The Role of 3-O-Methyl Estradiol in Microtubule Disruption: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the disruption of microtubule dynamics by 3-O-methyl estradiol, a synthetic derivative of estradiol. Drawing upon es...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the disruption of microtubule dynamics by 3-O-methyl estradiol, a synthetic derivative of estradiol. Drawing upon established research on related steroidal and non-steroidal microtubule inhibitors, this document outlines the current understanding of how 3-O-methyl estradiol engages the tubulin cytoskeleton, leading to cell cycle arrest and apoptosis. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights and detailed, field-proven experimental protocols to facilitate further investigation into this and similar compounds. We will delve into the direct interaction of estrogenic compounds with tubulin, the downstream consequences on cell cycle regulation and apoptotic signaling, and provide comprehensive methodologies for the robust characterization of microtubule-targeting agents.

Introduction: The Dynamic Cytoskeleton and the Emergence of Steroidal Microtubule-Targeting Agents

The eukaryotic cytoskeleton is a highly dynamic and intricate network of protein filaments, with microtubules playing a pivotal role in a myriad of cellular processes. These hollow, cylindrical polymers, composed of α- and β-tubulin heterodimers, are essential for maintaining cell structure, facilitating intracellular transport, and ensuring the faithful segregation of chromosomes during mitosis.[1] The inherent dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function.[2] Consequently, the microtubule network has emerged as a prime target for the development of anticancer therapeutics.[3]

Microtubule-targeting agents (MTAs) are a diverse class of compounds that interfere with microtubule dynamics, broadly categorized as either stabilizing or destabilizing agents.[4] Among the destabilizing agents, those that bind to the colchicine site on β-tubulin have garnered significant interest. 2-methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, is a well-characterized MTA that binds at or near the colchicine site, inhibiting tubulin polymerization and suppressing microtubule dynamics.[5][6] This activity leads to mitotic arrest and apoptosis in a variety of cancer cell lines, independent of estrogen receptor signaling.[7][8]

3-O-methyl estradiol, a synthetic estrogen, has also been shown to disrupt microtubule networks and inhibit cell proliferation.[9][10] While less extensively studied than 2-ME2, its structural similarity and shared biological activities suggest a comparable mechanism of action. This guide will explore the role of 3-O-methyl estradiol as a microtubule-disrupting agent, providing a technical framework for its investigation.

Mechanism of Action: A Focus on the Tubulin Interface

The primary mechanism by which 3-O-methyl estradiol is believed to exert its cytotoxic effects is through direct interaction with tubulin, leading to a disruption of microtubule dynamics.

Binding to the Colchicine Site on β-Tubulin

While direct crystallographic evidence for the binding of 3-O-methyl estradiol to tubulin is not yet available, a substantial body of research on the parent compound, estradiol, and its closely related metabolite, 2-methoxyestradiol, strongly suggests that it binds to the colchicine-binding site on β-tubulin.[6][11] This pocket is located at the interface between α- and β-tubulin.[12] The binding of ligands to this site physically hinders the conformational changes required for tubulin dimers to incorporate into the growing microtubule lattice, thereby inhibiting polymerization.[13]

Recent studies have shown that 17β-estradiol can directly bind to free tubulin heterodimers, and this complex can then be incorporated into the growing microtubule tip.[14] This "poisoning" of the microtubule end leads to a pause in growth rather than a catastrophic depolymerization event, a mechanism shared with colchicine at low concentrations.[11] It is highly probable that 3-O-methyl estradiol follows a similar mechanism of action.

Cellular Consequences of Microtubule Disruption by 3-O-Methyl Estradiol

The disruption of microtubule dynamics by 3-O-methyl estradiol initiates a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Mitotic Arrest at the G2/M Transition

The proper formation and function of the mitotic spindle are critically dependent on the dynamic instability of microtubules.[1] By suppressing microtubule dynamics, 3-O-methyl estradiol prevents the assembly of a functional mitotic spindle, activating the spindle assembly checkpoint (SAC). This leads to a prolonged arrest of cells in the G2/M phase of the cell cycle.[9]

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. The upregulation of the cyclin B1/CDK1 complex during mitotic arrest is a key event that leads to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins, such as Bcl-xL.[10] This disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[5]

Downstream Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by 3-O-methyl estradiol-induced microtubule disruption:

Caption: Proposed signaling pathway of 3-O-methyl estradiol.

Experimental Protocols for the Characterization of 3-O-Methyl Estradiol

To rigorously assess the microtubule-disrupting properties of 3-O-methyl estradiol, a series of well-established in vitro and cell-based assays are recommended.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340-350 nm. Inhibitors of polymerization will reduce the rate and extent of this increase in turbidity.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a 10 mM stock solution of GTP in GTB.

    • Prepare a stock solution of 3-O-methyl estradiol in DMSO. Create a dilution series in GTB.

    • Positive control: Nocodazole or Colchicine.

    • Negative control: DMSO vehicle.

  • Assay Setup (96-well plate format):

    • On ice, add the following to each well:

      • GTB to a final volume of 50 µL.

      • GTP to a final concentration of 1 mM.

      • Tubulin to a final concentration of 3 mg/mL.

      • 3-O-methyl estradiol at various concentrations (or controls).

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 350 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the rate of polymerization (Vmax) from the linear phase of the curve.

    • Determine the IC50 value for the inhibition of tubulin polymerization.

Self-Validation: The inclusion of potent, well-characterized inhibitors (nocodazole, colchicine) and a vehicle control provides internal validation for each experiment. The expected outcome is a dose-dependent decrease in the rate and extent of tubulin polymerization with 3-O-methyl estradiol treatment.

tubulin_polymerization_workflow start Start reagents Prepare Reagents (Tubulin, GTP, Compound) start->reagents plate_setup Set up 96-well plate on ice reagents->plate_setup incubation Incubate at 37°C in plate reader plate_setup->incubation measurement Measure Absorbance (350nm) every minute incubation->measurement data_analysis Analyze Data (Polymerization curves, IC50) measurement->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the microtubule network within cells, providing qualitative and quantitative data on the effects of compound treatment.

Protocol:

  • Cell Culture and Treatment:

    • Plate adherent cancer cells (e.g., MCF-7, MDA-MB-231, HeLa) on glass coverslips in a 24-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of 3-O-methyl estradiol or controls (DMSO, nocodazole) for a predetermined time (e.g., 6, 12, or 24 hours).

  • Fixation and Permeabilization:

    • Gently wash cells with pre-warmed PBS.

    • Fix cells with ice-cold methanol at -20°C for 10 minutes or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • If using paraformaldehyde, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image using a fluorescence or confocal microscope.

Expected Results: Untreated cells will display a well-organized, filamentous microtubule network. In contrast, cells treated with 3-O-methyl estradiol are expected to show a dose-dependent disruption of this network, characterized by diffuse tubulin staining and a loss of filamentous structures.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the assessment of cell cycle arrest.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells in 6-well plates and treat with 3-O-methyl estradiol or controls for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently.

    • Store cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

Data Analysis: The DNA content will be used to gate cell populations into G0/G1, S, and G2/M phases. An increase in the percentage of cells in the G2/M phase in treated samples compared to the control indicates a G2/M arrest.

Quantitative Data Summary

While specific IC50 values for 3-O-methyl estradiol across a broad panel of cancer cell lines are not extensively published, data from related compounds provide a useful benchmark.

CompoundCell LineAssayIC50 (µM)Reference
3-N-substituted estrogen derivative (Cpd 5)MDA-MB-231 (ER-)Proliferation12
3-N-substituted estrogen derivative (Cpd 6)MCF-7 (ER+)Proliferation12
2-methoxyestradiolMDA-MB-435Proliferation1.38[7]
2-methoxyestradiolSK-OV-3Proliferation1.79[7]
Estradiol DimerPurified TubulinPolymerization3.6

Conclusion and Future Directions

3-O-methyl estradiol represents a promising scaffold for the development of novel microtubule-targeting agents. Its ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis, positions it as a compound of interest for further oncological research. The experimental framework provided in this guide offers a robust starting point for the detailed characterization of its mechanism of action.

Future research should focus on:

  • Direct Binding Studies: Elucidating the precise binding kinetics and affinity of 3-O-methyl estradiol to the colchicine-binding site on tubulin using techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-O-methyl estradiol to optimize its potency and pharmacological properties.

  • In Vivo Efficacy: Evaluating the anti-tumor efficacy of 3-O-methyl estradiol in preclinical animal models of cancer.

  • Combination Therapies: Investigating the potential for synergistic effects when 3-O-methyl estradiol is combined with other chemotherapeutic agents.

By systematically addressing these areas, the full therapeutic potential of 3-O-methyl estradiol and related compounds can be realized.

References

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Exploratory

Mechanistic Inhibition of TRPML1 by Estradiol Methyl Ether (EDME): A Technical Guide

Executive Summary This technical guide details the pharmacological profile, mechanism of action, and experimental validation of 17β-Estradiol Methyl Ether (EDME) as a high-affinity, isoform-selective inhibitor of the Tra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the pharmacological profile, mechanism of action, and experimental validation of 17β-Estradiol Methyl Ether (EDME) as a high-affinity, isoform-selective inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[1] Unlike first-generation inhibitors (e.g., ML-SI1, ML-SI3) which suffer from poor selectivity or low potency, EDME (IC50 ≈ 0.5 µM) represents a superior chemical probe for dissecting lysosomal calcium signaling. Crucially, its mechanism is distinct from estrogen receptor (ER) signaling, providing a direct method to modulate the TRPML1-TFEB-Autophagy axis in oncological and neurodegenerative research.

Chemical Biology & Structural Determinants[2][3][4][5]

Compound Profile[1][5][6][7][8][9]
  • Compound Name: 17β-Estradiol Methyl Ether (EDME)[1][2][3][4]

  • Chemical Structure: Steroidal core with a methoxy group at the C-3 position of the A-ring.[2]

  • Physicochemical Properties: Highly lipophilic, enabling rapid permeation through the plasma membrane to reach endolysosomal compartments.

Structure-Activity Relationship (SAR)

The potency of EDME hinges on specific structural modifications to the estrane scaffold.[2] Experimental data indicates a steep SAR:

  • C-3 Position: The methoxy group (-OCH3) is the critical determinant for high-affinity TRPML1 blockade. Reversion to a hydroxyl group (as in 17β-estradiol) increases the IC50 by approximately 10-fold (from 0.5 µM to ~5.3 µM).

  • Selectivity: Unlike endogenous estrogens, EDME exhibits negligible activity on TRPML2 and TRPML3, making it the first truly isoform-selective antagonist.

  • ER Independence: While EDME retains a steroidal backbone, its inhibition of TRPML1 persists in ER-negative cell lines (e.g., MDA-MB-231), confirming the mechanism is non-genomic and ion-channel specific.

Mechanism of Action (MOA)

Direct Channel Antagonism

EDME functions as a direct antagonist of the TRPML1 pore complex. It inhibits both basal lysosomal calcium release and currents evoked by the synthetic agonist ML-SA1.

  • Binding Site: Evidence suggests EDME interacts with the channel's transmembrane domain, likely within the hydrophobic groove formed by helices S5 and S6. This lipophilic pocket is a known modulation site for other TRPML ligands.

  • Gating Modulation: By occupying this site, EDME stabilizes the channel in a closed conformation , preventing the efflux of luminal Ca2+ into the cytosol.

Downstream Signaling Blockade

The inhibition of TRPML1 by EDME severs the calcium-dependent link between the lysosome and the nucleus.

  • Calcium Blockade: EDME prevents the local Ca2+ microdomain formation around the lysosome.

  • Calcineurin Inactivation: Without Ca2+, the phosphatase Calcineurin (CaN) remains inactive.

  • TFEB Retention: Transcription Factor EB (TFEB) remains phosphorylated (by mTORC1/ZKSCAN3) and is sequestered in the cytosol via 14-3-3 proteins.

  • Autophagy Suppression: Consequently, TFEB cannot translocate to the nucleus to drive the expression of CLEAR (Coordinated Lysosomal Expression and Regulation) network genes, thereby attenuating autophagy and lysosomal biogenesis.

Visualization: The TRPML1-TFEB Signaling Axis

TRPML1_Pathway TRPML1 TRPML1 Channel (Open) Ca Lysosomal Ca2+ Release TRPML1->Ca  Activation EDME EDME (Inhibitor) EDME->TRPML1  BLOCKS CaN Calcineurin (Phosphatase) Ca->CaN  Activates TFEB_P TFEB-Phospho (Cytosolic) CaN->TFEB_P  Dephosphorylates TFEB TFEB (Dephosphorylated) TFEB_P->TFEB  Activation Nucleus Nuclear Translocation TFEB->Nucleus Autophagy Autophagy & Lysosomal Biogenesis Nucleus->Autophagy  Gene Expression

Figure 1: Mechanistic pathway of TRPML1 inhibition.[2] EDME directly blocks the channel, preventing Calcium release and subsequent TFEB nuclear translocation.

Quantitative Data Summary

The following table contrasts EDME with other known modulators, highlighting its superior potency and selectivity.

CompoundTargetIC50 (TRPML1)Selectivity ProfileMechanism
EDME TRPML1 0.5 µM High (>> TRPML2/3) Direct Antagonist
17β-EstradiolTRPML15.3 µMModerateWeak Antagonist
ML-SI1TRPML1/2/3~15.0 µMLow (Pan-TRPML)Pore Blocker
ML-SI3TRPML1/21.6 µMLow (TRPML1/2)Allosteric Inhibitor
ML-SA1TRPML1/2/3N/A (Agonist)Low (Pan-TRPML)Agonist

Experimental Validation Protocols

To validate EDME activity in your own research, use the following self-validating protocols.

Whole-Endolysosome Patch Clamp (Manual)

This is the gold standard for quantifying lysosomal channel activity.

Prerequisites:

  • Cell Line: HEK293 stably expressing TRPML1-YFP (or GFP).

  • Vacuolin-1: Required to enlarge lysosomes for pipette access.

Step-by-Step Workflow:

  • Lysosome Enlargement: Treat cells with 1 µM Vacuolin-1 for 1–2 hours (or overnight) to induce the formation of large vacuoles (up to 5–10 µm).

  • Dissection: Place a glass micropipette near the cell surface. Rapidly rupture the plasma membrane to release the enlarged lysosomes into the recording chamber.

  • Giga-seal Formation: Approach the isolated lysosome with the recording pipette. Apply gentle suction to form a Giga-ohm seal (>1 GΩ).

  • Break-in: Apply a short, sharp pulse of suction or voltage ("zapping") to break the patch membrane and establish the whole-lysosome configuration.

  • Recording Solution (Pipette/Luminal): 140 mM Na-Gluconate, 4 mM NaCl, 1 mM EGTA, 20 mM HEPES, pH 4.6 (mimics lysosomal lumen).

  • Bath Solution (Cytosolic): 140 mM K-Gluconate, 4 mM NaCl, 1 mM EGTA, 20 mM HEPES, pH 7.2.

  • Stimulation & Inhibition:

    • Apply a voltage ramp (-100 mV to +100 mV).

    • Perfuse ML-SA1 (10 µM) to activate maximal current.

    • Co-apply EDME (0.5 – 5 µM) . Observe immediate current decay.

    • Validation: Washout of EDME should partially restore current; subsequent ML-SA1 application should reactivate the channel.

GCaMP Calcium Imaging (High-Throughput)

Suitable for screening or secondary validation.

Step-by-Step Workflow:

  • Transfection: Transfect cells with GCaMP3-ML1 (a genetically encoded Ca2+ indicator fused to TRPML1).

  • Dye Loading (Optional): If not using GCaMP, load cells with Fluo-4 AM (2 µM) for 30 mins.

  • Baseline: Record basal fluorescence (F0) for 30 seconds in Ca2+-free Tyrode's solution.

  • Agonist Challenge: Add ML-SA1 (10 µM) . Observe rapid fluorescence spike (F).

  • Inhibition Assay:

    • Pre-incubate separate wells with EDME (1 µM) for 5 minutes.

    • Add ML-SA1.[5][6][3]

    • Validation: The fluorescence spike (ΔF/F0) should be significantly blunted (<20% of control) in EDME-treated cells.

Experimental Workflow Diagram

Protocol_Workflow cluster_prep Sample Preparation cluster_patch Patch Clamp Recording cluster_data Data Acquisition Cells HEK293-TRPML1 Vac Vacuolin-1 (1-12h) Cells->Vac Dissect Isolate Lysosome Vac->Dissect Seal Giga-Seal Formation Dissect->Seal Break Break-in (Whole-Lysosome) Seal->Break Ramp Voltage Ramp (-100 to +100mV) Break->Ramp Base Basal Current Ramp->Base Act Add ML-SA1 (Activation) Base->Act Inhib Add EDME (Inhibition) Act->Inhib

Figure 2: Endolysosomal patch-clamp workflow for validating EDME inhibition.

Therapeutic Implications

The ability of EDME to selectively inhibit TRPML1 opens new avenues in drug development:

  • Triple-Negative Breast Cancer (TNBC): TRPML1 is upregulated in TNBC. EDME treatment has been shown to reduce cancer cell migration and invasion by inhibiting lysosomal exocytosis.

  • Autophagy Modulation: In conditions where excessive autophagy is detrimental, EDME serves as a precise "brake," preventing the TFEB-mediated upregulation of autophagic machinery.

References

  • Rühl, P., et al. (2021). Estradiol analogs attenuate autophagy, cell migration and invasion by direct and selective inhibition of TRPML1, independent of estrogen receptors.[1][7] Scientific Reports, 11(1), 8313.[1][7][4]

  • Rühl, P., & Bracher, F. (2023). Aza Analogs of the TRPML1 Inhibitor Estradiol Methyl Ether (EDME).[8][9][4][10] Molecules, 28(21), 7428.[4]

  • Grimm, C., et al. (2014). High susceptibility to fatty liver disease in two-pore channel 2-deficient mice. (Context on endolysosomal patching techniques). Nature Communications, 5, 4699.

  • Wang, W., et al. (2015). Up-regulation of lysosomal TRPML1 in bladder cancer cells. (Context on TRPML1 in cancer). Cell Calcium, 57(5-6), 366-375.

Sources

Foundational

The Methylated Mask: The Discovery and Pharmacodynamics of Mestranol

Executive Summary Mestranol (Estradiol 3-methyl ether) represents a pivotal moment in steroid pharmacology. Historically significant as the estrogenic component of Enovid—the first combined oral contraceptive approved by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mestranol (Estradiol 3-methyl ether) represents a pivotal moment in steroid pharmacology. Historically significant as the estrogenic component of Enovid—the first combined oral contraceptive approved by the FDA in 1960—Mestranol is technically a prodrug . Unlike its active metabolite, ethinylestradiol (EE), Mestranol possesses negligible affinity for the estrogen receptor (ER).[1][2] Its efficacy is entirely dependent on hepatic O-demethylation, primarily mediated by the cytochrome P450 2C9 (CYP2C9) isozyme. This guide analyzes the serendipitous discovery of Mestranol, its metabolic activation pathways, and the experimental protocols used to differentiate steroid prodrugs from active ligands.

Part 1: The Synthetic Imperative and Historical Context

The Challenge of Oral Bioavailability

In the 1930s and 40s, natural estrogens like estradiol were known to be potent when injected but therapeutically useless when taken orally. The liver’s "first-pass" metabolism rapidly degraded the molecule, primarily through oxidation at the C17 position.

The first breakthrough was the synthesis of ethinylestradiol (EE) in 1938 by Hans Herloff Inhoffen and Walter Hohlweg. The addition of an ethinyl group (


) at the C17

position provided steric hindrance, blocking the oxidation of the C17

-hydroxyl group and granting oral bioavailability.
The Searle Synthesis (Frank Colton)

In the early 1950s, Frank Colton, a chemist at G.D. Searle & Co., was working on 19-nor steroids.[3] He synthesized norethynodrel , a progestin.[4][5] During this process, the 3-methyl ether of ethinylestradiol—Mestranol —was utilized as a chemical intermediate.[1][6][7]

The chemical rationale for methylating the C3-hydroxyl group was to protect the phenolic A-ring from sulfation and glucuronidation during synthesis and initial metabolism. This created a more lipophilic molecule than EE, theoretically altering its tissue distribution and half-life.

The "Impurity" Hypothesis

The inclusion of Mestranol in the final contraceptive formulation was initially accidental. Early clinical trials of norethynodrel (the progestin) showed excellent ovulation suppression but high rates of "breakthrough bleeding" (spotting).

Upon chemical analysis, it was discovered that the "effective" batches of norethynodrel were contaminated with small amounts of Mestranol (remaining from the synthesis process).[8] When Searle chemists "purified" the norethynodrel to remove the Mestranol, the breakthrough bleeding worsened. This led to the realization that an estrogen was required to maintain the endometrium. Consequently, Mestranol was intentionally added back into the formulation (150 µg) to create Enovid.

Part 2: Pharmacodynamics and The Prodrug Mechanism

Receptor Binding vs. In Vivo Potency

Mestranol presents a pharmacological paradox that defines it as a prodrug.

  • In Vitro: Mestranol has an extremely low Relative Binding Affinity (RBA) for the Estrogen Receptor (

    
     or 
    
    
    
    ), estimated at 0.1% to 2.3% of estradiol. The 3-methyl ether group sterically prevents the hydrogen bonding necessary for high-affinity interaction with the receptor pocket (Glu353/Arg394).
  • In Vivo: Mestranol is highly potent, capable of suppressing FSH and maintaining the endometrium.

This discrepancy confirms that Mestranol itself is inactive; it acts solely as a delivery vehicle for Ethinylestradiol.

Metabolic Activation (O-Demethylation)

Upon ingestion, Mestranol is absorbed and transported to the liver. The critical bioactivation step is O-demethylation at the C3 position.

  • Primary Enzyme: CYP2C9[9][10]

  • Reaction: The methoxy group (

    
    ) is converted to a hydroxyl group (
    
    
    
    ), releasing formaldehyde and yielding Ethinylestradiol.
  • Conversion Efficiency: Approximately 70% of a Mestranol dose is converted to systemic EE.[6] Therefore, 50 µg of Mestranol is bioequivalent to ~35 µg of Ethinylestradiol.[1]

Visualization of the Metabolic Pathway

MestranolMetabolism cluster_0 Hepatocyte Mestranol Mestranol (Inactive Prodrug) Liver Hepatic Microsomes (ER Endoplasmic Reticulum) Mestranol->Liver Oral Absorption CYP2C9 Enzyme: CYP2C9 (Major Pathway) Liver->CYP2C9 Substrate Binding Intermediate Hemiacetal Intermediate CYP2C9->Intermediate Hydroxylation of Methyl Group EthinylEstradiol Ethinylestradiol (EE) (Active Ligand) Intermediate->EthinylEstradiol Spontaneous Collapse Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde ER_Binding Estrogen Receptor Binding (Nucleus) EthinylEstradiol->ER_Binding High Affinity (Kd ~0.1 nM)

Figure 1: The bioactivation pathway of Mestranol via hepatic CYP2C9-mediated O-demethylation.

Part 3: Comparative Data Analysis

The following table summarizes the quantitative differences between the prodrug (Mestranol) and the active drug (Ethinylestradiol).

ParameterMestranol (Prodrug)Ethinylestradiol (Active)
Chemical Structure 3-methoxy-17

-ethynylestradiol
17

-ethynylestradiol
Estrogen Receptor RBA < 2.3% (relative to E2)~100-190% (relative to E2)
Hepatic Conversion Substrate for CYP2C9Product of CYP2C9
Bioequivalence 50 µg35 µg
Lipophilicity High (sequesters in adipose)Moderate
Half-life ~50 mins (parent)7-36 hours

Data aggregated from comparative binding assays and pharmacokinetic studies [1, 5, 6].

Part 4: Experimental Protocol: Validating a Steroid Prodrug

Differentiation between a low-potency agonist and a prodrug requires a specific experimental workflow. The following protocol outlines the method to confirm that a steroid (like Mestranol) requires metabolic activation.

Protocol: Microsomal Stability and Receptor Binding Correlation

Objective: To demonstrate that Compound X (Mestranol) does not bind ER directly but generates an active metabolite upon incubation with liver microsomes.

Phase 1: In Vitro Receptor Binding Assay (The "Inactive" Check)
  • Preparation: Isolate uterine cytosol (rich in ER) from ovariectomized rats or use recombinant human ER

    
    .
    
  • Competition: Incubate cytosolic ER with

    
    -Estradiol (tracer) and increasing concentrations of Mestranol (
    
    
    
    M to
    
    
    M).
  • Separation: Use dextran-coated charcoal to strip unbound ligand.

  • Readout: Measure radioactivity.

    • Expected Result: Mestranol will fail to displace

      
      -Estradiol significantly, even at high concentrations (
      
      
      
      ), indicating lack of direct affinity.
Phase 2: Metabolic Activation Assay (The "Bioactivation" Check)
  • Microsomal Incubation:

    • Prepare human liver microsomes (HLM) containing CYP2C9.

    • Incubate Mestranol (

      
      ) with HLM and an NADPH regenerating system (cofactor) at 37°C for 60 minutes.
      
    • Control A: Heat-inactivated microsomes (negative control).

    • Control B: Known substrate (e.g., Diclofenac).

  • Extraction: Quench reaction with ice-cold acetonitrile. Centrifuge to remove protein.

  • Re-Testing: Take the supernatant (containing metabolites) and apply it to the Receptor Binding Assay (from Phase 1).

    • Expected Result: The supernatant from the active microsomal incubation will now displace

      
      -Estradiol, confirming the generation of an active metabolite (Ethinylestradiol).
      
Visualization of Experimental Logic

ProdrugProtocol Start Candidate Steroid (Mestranol) DirectBinding Direct ER Binding Assay Start->DirectBinding Microsomes Incubation with Liver Microsomes + NADPH Start->Microsomes Result1 No Displacement of Tracer (Inactive) DirectBinding->Result1 Conclusion CONCLUSION: Compound is a Prodrug Result1->Conclusion + Extraction Extract Supernatant Microsomes->Extraction Retest Retest Supernatant in ER Binding Assay Extraction->Retest Result2 High Displacement of Tracer (Active Metabolite Formed) Retest->Result2 Result2->Conclusion

Figure 2: Decision logic for confirming prodrug status using coupled metabolic and binding assays.

References

  • Wikipedia. (2023). Mestranol: Pharmacology and Mechanism of Action.[6][7][11] Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Mestranol Mechanism and Indication.[6][7][11][12][13] Retrieved from [Link]

  • National Institutes of Health (NIH). (1974). Properties of the Estrogen Receptor in the Human Oviduct and Its Interaction With Ethinylestradiol and Mestranol in Vitro. Retrieved from [Link]

  • PubChem. (2023). Mestranol (Compound CID 6291). Retrieved from [Link]

  • PharmaCompass. (2023). Mestranol Drug Information and Demethylation Kinetics.[13] Retrieved from [Link]

  • National Institutes of Health (NIH). (1995). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9.[10] Retrieved from [Link]

  • American Chemical Society (ACS). (2005). Top Pharmaceuticals: History of Oral Contraceptives and Enovid.[14] Retrieved from [Link]

  • Oxford Academic. (1970). Oral Contraceptives: Ethinyl Estradiol Binds with Higher Affinity than Mestranol.[15] Endocrinology.[15] Retrieved from [Link]

  • National Inventors Hall of Fame. (2002). Frank B. Colton: Inventor of Enovid.[3][4][5][12] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Selectivity Synthesis of Estradiol 3-Methyl Ether

Abstract & Utility Estradiol 3-methyl ether (3-Methoxyestradiol) is a critical intermediate in steroid chemistry and a potential prodrug for 17 -estradiol. Unlike the potent synthetic estrogen Mestranol (which contains a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Utility

Estradiol 3-methyl ether (3-Methoxyestradiol) is a critical intermediate in steroid chemistry and a potential prodrug for 17


-estradiol. Unlike the potent synthetic estrogen Mestranol (which contains a 17

-ethynyl group), Estradiol 3-methyl ether retains the natural 17

-hydroxyl group while masking the phenolic A-ring. This modification significantly alters metabolic stability and lipophilicity.

This guide details a high-selectivity protocol for synthesizing Estradiol 3-methyl ether from 17


-estradiol. The method prioritizes the exclusive methylation of the phenolic C3-hydroxyl group over the aliphatic C17-hydroxyl group, eliminating the need for protection-deprotection steps.

Scientific Foundation: The Advantage

The core challenge in this synthesis is distinguishing between the two hydroxyl groups on the estradiol molecule.

  • C3-OH (Phenolic):

    
    . This proton is relatively acidic due to resonance stabilization of the phenoxide anion by the aromatic A-ring.
    
  • C17-OH (Aliphatic):

    
    . This secondary alcohol is far less acidic.
    
The Selectivity Strategy

By selecting a base with a basicity between these two


 values, we can selectively deprotonate the C3-phenol without affecting the C17-alcohol.
  • Strong Bases (e.g., NaH, NaOH): Will deprotonate both positions, leading to a mixture of 3-methyl, 17-methyl, and 3,17-dimethyl ethers.

  • Weak Bases (e.g.,

    
    ):  Potassium carbonate is sufficiently basic to quantitatively deprotonate the phenol (
    
    
    
    10.4) but too weak to deprotonate the aliphatic alcohol (
    
    
    16). This ensures that the nucleophilic attack on the methylating agent occurs almost exclusively at the C3 position.

ReactionMechanism E2 17β-Estradiol (C3-OH, C17-OH) Inter C3-Phenoxide Anion (Selective Deprotonation) E2->Inter Acid-Base Reaction Base K2CO3 (Weak Base) Base->Inter Prod Estradiol 3-Methyl Ether (C3-OMe, C17-OH) Inter->Prod SN2 Attack MeI Methyl Iodide (Electrophile) MeI->Prod

Figure 1: Mechanistic pathway relying on pKa-driven selective deprotonation.

Materials & Safety

Reagents
ReagentRolePurity/Grade
17

-Estradiol
Substrate>98% (HPLC)
Methyl Iodide (

)
Methylating Agent99%, Stabilized with Cu
Potassium Carbonate (

)
BaseAnhydrous, Granular
Acetone SolventACS Reagent, Dry
Dichloromethane (DCM) Extraction SolventACS Reagent
Safety Critical Warning
  • Methyl Iodide (MeI): A volatile, potent alkylating agent and suspected carcinogen. Must be handled in a fume hood. Double-gloving (nitrile) is recommended.

  • Waste Disposal: Quench excess MeI with aqueous ammonium hydroxide or amine solutions before disposal.

Experimental Protocol

Scale: 1.0 g Estradiol basis (approx. 3.67 mmol).

Step 1: Reaction Setup
  • Drying: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Allow to cool under nitrogen/argon.

  • Solvation: Add 1.0 g (3.67 mmol) of 17

    
    -Estradiol to the flask.
    
  • Solvent: Add 30 mL of dry Acetone. Stir until the steroid is fully dissolved.

  • Base Addition: Add 1.52 g (11.0 mmol, 3.0 eq) of anhydrous Potassium Carbonate (

    
    ). The mixture will become a suspension.
    
  • Electrophile Addition: Carefully add 0.69 mL (11.0 mmol, 3.0 eq) of Methyl Iodide via syringe.

Step 2: Reaction
  • Reflux: Heat the mixture to a gentle reflux (approx. 60°C oil bath temperature) with vigorous stirring.

  • Duration: Maintain reflux for 18–24 hours .

  • Monitoring: Check reaction progress via TLC (See Section 5). The starting material (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
Step 3: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Filtration: Filter off the solid inorganic salts (

    
    , 
    
    
    
    ) using a sintered glass funnel or celite pad. Wash the solids with 10 mL of fresh acetone.
  • Evaporation: Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain a crude off-white solid.

  • Extraction:

    • Resuspend the crude solid in 50 mL Dichloromethane (DCM) .

    • Wash with 30 mL Water (2x) to remove residual salts.

    • Wash with 30 mL Brine (1x).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate to dryness.
    
Step 4: Purification
  • Recrystallization: The crude product is often pure enough (>95%). For analytical grade (>99%), recrystallize from Methanol or a mixture of Acetone/Hexane .

  • Yield: Typical yield is 85–95% (approx. 0.90 – 1.0 g).

Workflow Start Start: 1g Estradiol + 30mL Acetone AddR Add 3.0 eq K2CO3 Add 3.0 eq MeI Start->AddR Reflux Reflux 24h @ 60°C AddR->Reflux Check TLC Check (Hex:EtOAc 7:3) Reflux->Check Check->Reflux Incomplete Filter Filter Solids (Remove K2CO3/KI) Check->Filter Complete Extract Evaporate & Extract (DCM / Water Wash) Filter->Extract Pure Recrystallize (MeOH) Extract->Pure End Final Product: Estradiol 3-Methyl Ether Pure->End

Figure 2: Process workflow for the synthesis and isolation of Estradiol 3-methyl ether.

Process Control & Validation

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v).[1]

  • Visualization: UV light (254 nm) or staining with p-Anisaldehyde (heating required).

  • Expected

    
     Values: 
    
    • Estradiol (Starting Material): ~0.30

    • Estradiol 3-methyl ether (Product): ~0.60 [1]

    • Estradiol 3,17-dimethyl ether (Over-reaction impurity): ~0.85

Characterization Data

Confirm the identity of the product using NMR.[2] The key diagnostic peak is the sharp singlet of the methoxy group at the C3 position.

TechniqueParameterExpected Value / Observation
Appearance Physical StateWhite Crystalline Solid
1H NMR solvent:


3.78 ppm (s, 3H, 3-

)

0.79 ppm (s, 3H, 18-

)

7.21 (d, 1H, C1-H), 6.72 (dd, 1H, C2-H), 6.63 (d, 1H, C4-H)
Mass Spec GC-MS / ESIm/z 286.4

; 287.4

Melting Point RangeLiterature varies; typically 115–120°C (polymorph dependent) or similar to Mestranol range (~150°C) depending on solvation.[3][4] Spectral confirmation is preferred.

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete reactionExtend reflux time; ensure

is finely ground (increase surface area).
Over-methylation (Product spot at Rf ~0.85)Base too strong or temp too highEnsure

is used, not NaOH. Do not use DMF at high temps if selectivity is failing.
Starting Material Remains Wet solventWater inhibits the

reaction. Ensure Acetone is dried over molecular sieves.

References

  • Hertelendy, F., Taylor, T.G., Mathur, R.S., & Common, R.H. (1965). Isolation of estradiol-17β from hen's urine and its characterization as the crystalline 3-methyl ether. Canadian Journal of Biochemistry, 43(9), 1379–1385. Link

  • Cayman Chemical. (n.d.). 3-O-methyl Estradiol Product Information. Cayman Chemical Product Data. Link

  • PubChem. (n.d.).[4] Estradiol 3-methyl ether (CID 246206).[4] National Library of Medicine. Link

  • Covey, D. F., et al. (2013). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Steroids, 72(4), 351–359. (Provides NMR data for analogous 3-methoxy steroids). Link

Sources

Application

Advanced Preparation and Handling of 3-Methoxyestradiol Stock Solutions for In Vitro Assays

Introduction & Biological Rationale 3-Methoxyestradiol (also known as Estradiol 3-methyl ether, 3-O-methyl E2, or 3-ME) is a potent synthetic estrogen derivative utilized extensively in cell biology and oncology research...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

3-Methoxyestradiol (also known as Estradiol 3-methyl ether, 3-O-methyl E2, or 3-ME) is a potent synthetic estrogen derivative utilized extensively in cell biology and oncology research[1]. Unlike endogenous estrogens that primarily signal through classical nuclear receptors, 3-ME exhibits distinct anti-proliferative properties by directly disrupting microtubule networks[1]. In V79 Chinese hamster cells, 3-ME has been shown to disrupt microtubule dynamics with an EC50 of 9 µM, leading to robust inhibition of cell proliferation[1].

Because 3-ME is a highly lipophilic steroid, the accuracy of any in vitro assay depends entirely on the rigorous preparation, sterilization, and storage of its stock solution. Improper handling leads to micro-precipitation, inaccurate dosing, and irreproducible phenotypic readouts.

Physicochemical Properties & Solubility Profiling

To design a robust formulation strategy, one must first understand the physicochemical constraints of the molecule. The quantitative data below dictates the boundaries of our solvent selection and storage conditions.

Table 1: Physicochemical and Solubility Profile of 3-Methoxyestradiol

PropertyValue
Chemical Name 3-Methoxyestradiol (Estradiol 3-methyl ether; 3-O-methyl E2)
CAS Number 1035-77-4
Molecular Formula C19H26O2
Molecular Weight 286.41 g/mol [2]
Solubility (DMSO) ≥10 mg/mL (Standard); Up to 100 mg/mL (~349 mM) with ultrasonication[2][3]
Solubility (Ethanol) ≥10 mg/mL[2]
Storage (Solid Powder) -20°C (Protect from light and atmospheric moisture)
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[1]

Causality in Solvent Selection & Handling

The choice of solvent and the physical handling of the compound are governed by strict chemical causality:

  • Solvent Selection (DMSO vs. Ethanol): Dimethyl sulfoxide (DMSO) is the preferred primary solvent because it accommodates high-concentration stocks (up to 100 mg/mL)[3]. This allows for massive dilution factors when transitioning to aqueous cell culture media, keeping the final vehicle concentration negligible.

  • The Hygroscopic Threat: DMSO is highly hygroscopic. Using old or improperly sealed DMSO introduces water into the solvent matrix. Because 3-ME is highly hydrophobic, even trace amounts of water in the DMSO will drastically lower the solubility threshold, causing invisible micro-precipitates[3]. Rule: Always use newly opened, anhydrous DMSO.

  • Temperature Equilibration: Opening a cold vial of lyophilized 3-ME powder immediately causes atmospheric water to condense on the powder. This moisture degrades the compound and impedes organic dissolution. Vials must equilibrate to room temperature in a desiccator before opening.

Workflow Visualization

G start Equilibrate & Weigh 3-ME Powder solvent Add Anhydrous DMSO start->solvent dissolve Vortex & Sonicate (If >10 mg/mL) solvent->dissolve filter Sterile Filter (0.22 µm PTFE) dissolve->filter aliquot Aliquot into Amber Vials filter->aliquot store Store at -80°C (Max 6 months) aliquot->store

Workflow for 3-methoxyestradiol stock solution preparation and storage.

Step-by-Step Preparation Protocol

This protocol outlines the creation of a 10 mM (2.86 mg/mL) master stock solution, which is optimal for most downstream in vitro assays.

Step 1: Reagent Preparation

  • Remove the vial of 3-ME powder from -20°C storage.

  • Place the intact vial in a desiccator at room temperature for 30–60 minutes to equilibrate.

  • In a biosafety cabinet, open a fresh ampoule of anhydrous, cell-culture grade DMSO (>99.9% purity).

Step 2: Reconstitution

  • Weigh exactly 2.86 mg of 3-ME powder using a microbalance.

  • Transfer the powder to a sterile, solvent-resistant glass vial.

  • Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex vigorously for 60 seconds.

  • Conditional: If preparing a hyper-concentrated stock (e.g., 50–100 mg/mL), the solution will appear cloudy. Submerge the vial in a room-temperature ultrasonic water bath for 10–15 minutes until complete optical clarity is achieved[3].

Step 3: Sterilization

  • Draw the dissolved stock into a sterile glass or solvent-resistant polypropylene syringe.

  • Attach a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Do not use PES or Nylon filters, as pure DMSO can degrade the membrane and leach toxic polymers into your stock.

  • Filter the solution into a sterile receptacle.

Step 4: Aliquoting and Storage

  • Dispense the filtered stock into single-use aliquots (e.g., 20–50 µL) using amber microcentrifuge tubes to protect the steroid from UV degradation.

  • Store aliquots immediately at -80°C. At this temperature, the stock is stable for 6 months[1].

  • Critical Rule: Discard any unused portion of an aliquot after thawing. Repeated freeze-thaw cycles cause irreversible product inactivation and concentration gradients[1].

Self-Validating System: In Vitro Assay Application

To ensure the protocol has succeeded, the transition from organic stock to aqueous cell culture media must be validated.

  • Vehicle Control Limit: Calculate your dilution so that the final concentration of DMSO in the cell culture well never exceeds 0.1% (v/v) . Higher concentrations induce solvent-mediated cytotoxicity, confounding the 3-ME phenotypic readout.

  • Dropwise Integration: Pre-warm the aqueous culture media to 37°C. Add the 3-ME stock solution dropwise while vortexing or rapidly stirring the media. This prevents the hydrophobic steroid from crashing out of solution at the injection site.

  • Validation Checkpoint (Micro-precipitation Test): Before applying the media to your V79 or target cells, incubate the prepared media at 37°C for 30 minutes. Inspect a 100 µL sample under an inverted phase-contrast microscope. If needle-like micro-crystals are visible, the compound has precipitated. You must discard the media and prepare a new batch using a more gradual step-down dilution (e.g., creating a 100 µM intermediate stock in 50% DMSO/50% Media before final dilution).

Mechanistic Overview of 3-Methoxyestradiol

MOA drug 3-Methoxyestradiol (3-ME) tubulin Tubulin Binding drug->tubulin microtubule Microtubule Network Disruption tubulin->microtubule cellcycle Mitotic Arrest microtubule->cellcycle apoptosis Inhibition of Cell Proliferation cellcycle->apoptosis

Cellular mechanism of 3-methoxyestradiol inducing microtubule disruption.

References

Sources

Method

Application Note: Optimized Chromatography Solvent Systems for the Isolation and Analysis of Estradiol Methyl Ether (EDME)

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale Estradiol methyl e...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

Estradiol methyl ether (EDME, or 17β-estradiol 3-methyl ether) is a highly valuable steroidal compound. Traditionally utilized as a critical synthetic intermediate in the preparation of complex steroidal drugs (such as etonogestrel and desogestrel)[1], EDME has recently gained prominence as a highly potent, subtype-selective inhibitor of the lysosomal cation channel TRPML1[2].

The Chromatographic Challenge & Causality: The methylation of the C3 phenolic hydroxyl group fundamentally alters the molecule's physicochemical profile. By converting the phenol into a methyl ether, the molecule loses its primary hydrogen-bond donor. Consequently, EDME interacts much more weakly with the polar silanol groups of normal-phase silica gel compared to its parent compound, 17β-estradiol. This structural modification dictates a strict divergence in solvent selection:

  • Normal-Phase (Silica): Requires highly non-polar solvent systems (e.g., high hexane/isohexane ratios) to prevent the compound from eluting in the solvent front[2].

  • Reversed-Phase (C18): The increased lipophilicity enhances the molecule's affinity for hydrophobic stationary phases, necessitating mobile phases with a high organic modifier concentration (e.g., >80% Methanol) to achieve reasonable retention times[3].

This guide provides field-proven, self-validating chromatographic protocols for the monitoring, bulk purification, and quantitative analysis of EDME.

Chromatographic Workflow & Decision Matrix

To ensure optimal resource allocation during EDME synthesis or analysis, the following decision matrix outlines the appropriate chromatographic technique and corresponding solvent system based on the experimental objective.

EDME_Workflow Sample Crude EDME Sample (Post-Synthesis) Goal Chromatographic Objective? Sample->Goal TLC Reaction Monitoring (TLC) Goal->TLC Rapid Check HPLC Purity & Quantitation (HPLC) Goal->HPLC High-Res Flash Bulk Purification (Flash Column) Goal->Flash Preparative TLC_Solvent Isohexane:EtOAc (10:1) Silica Gel 60 F254 TLC->TLC_Solvent HPLC_Solvent 85% MeOH / 15% Water RP-C18, UV 276 nm HPLC->HPLC_Solvent Flash_Solvent Gradient: 5% to 10% EtOAc in Hexane Flash->Flash_Solvent

Figure 1: Decision matrix for selecting EDME chromatography workflows and solvent systems.

Normal-Phase Chromatography: TLC and Flash Purification

Recommended Solvent Systems for Silica Gel

The following solvent systems have been empirically validated for the separation of EDME from unreacted precursors (like 17β-estradiol) and over-methylated byproducts.

TechniqueSolvent System (v/v)Stationary PhaseApplication / Elution ProfileRef.
TLC Isohexane / Ethyl Acetate (10:1)Silica Gel 60 F254Routine reaction monitoring; EDME Rf ~ 0.4.[2]
TLC Benzene / Methanol (95:5)Silica Gel GHigh-resolution separation of closely related steroidal ethers.[4]
Flash Hexane / Ethyl Acetate (Gradient 5% → 10%)Silica Gel (230-400 mesh)Bulk purification; isolates EDME from highly polar impurities.[1]
Flash Isohexane / Ethyl Acetate (10:1)Silica Gel (15-40 µm)Isocratic bulk purification of synthetic aza-analogs and EDME.[2]
Protocol: Preparative Flash Chromatography of Crude EDME

Objective: Isolate pure EDME from a crude synthetic mixture containing unreacted 17β-estradiol and non-polar organic impurities.

Self-Validating Principle: The protocol utilizes real-time TLC co-spotting. Because the free phenol of unreacted estradiol binds strongly to the silica, it remains near the baseline in a 10:1 Isohexane/EtOAc system, while the etherified EDME migrates freely. The absence of the baseline spot in the pooled fractions chemically validates the purification.

Step-by-Step Methodology:

  • Column Preparation: Slurry-pack a glass chromatography column with silica gel (230-400 mesh) using 100% Hexane or Isohexane. Ensure the bed is uniform and free of channeling[1].

  • Sample Loading: Dissolve the crude EDME mixture in a minimum volume of Dichloromethane (DCM). If the sample is highly viscous, perform dry-loading by adsorbing the mixture onto a small amount of silica gel, evaporating the DCM, and applying the dry powder evenly to the top of the column bed.

  • Initial Elution (Non-Polar Wash): Elute with 2 column volumes (CV) of 5% Ethyl Acetate in Hexane. This step washes away highly lipophilic impurities (e.g., unreacted alkylating agents or hydrocarbon byproducts)[1].

  • Target Elution (Gradient Step): Increase the mobile phase polarity to 10% Ethyl Acetate in Hexane. Collect fractions in test tubes. EDME will elute in this window[1].

  • Fraction Validation: Spot every third fraction on a Silica Gel 60 F254 TLC plate alongside a pure EDME reference standard and the crude starting material. Develop the plate in Isohexane/EtOAc (10:1).

  • Visualization: Visualize under UV light (254 nm) and subsequently stain with ceric ammonium molybdate (CAM) or vanillin-sulfuric acid, followed by heating.

  • Pooling: Combine fractions containing only the single spot corresponding to the EDME standard. Evaporate the solvent under reduced pressure to yield the purified crystalline solid[2].

High-Performance Liquid Chromatography (HPLC)

Recommended HPLC Solvent Systems

For quantitative purity assessment, reversed-phase (RP) HPLC is the gold standard. Because EDME lacks an extended conjugated system beyond the aromatic A-ring, UV detection must be performed at lower wavelengths (210 nm or 276 nm)[3][5].

Column TypeMobile PhaseDetectionApplicationRef.
RP-C18 (e.g., Poroshell 120)Acetonitrile / Water (Gradient)UV at 210 nmHigh-resolution impurity profiling of EDME analogs.[2]
RP-C18 (Tandem setup)85% Methanol / 15% Water (Isocratic)UV at 276 nmQuantitative purity analysis; excellent recovery from biological matrices.[3]
Cyano (CN) (e.g., ZORBAX Eclipse)Water / (30% MeOH / 70% MeCN) (40-60% B)UV at 210 nmOrthogonal selectivity for complex matrices; resolves closely eluting isomers.[5]
Protocol: Quantitative HPLC Analysis of EDME

Objective: Determine the absolute purity of synthesized EDME using an isocratic reversed-phase method.

Self-Validating Principle (System Suitability Test - SST): Before sample analysis, the system must prove its resolving power. The protocol mandates the injection of a resolution mixture containing both 17β-estradiol and EDME. The system is considered validated only if the critical pair resolution (


) exceeds 2.0 and the tailing factor (

) for the EDME peak is

. This confirms the column's efficiency and the absence of secondary silanol interactions.

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with degassed, HPLC-grade solvents. Install a reversed-phase C18 column (e.g., 3.0 × 100 mm, 2.7 µm particle size)[2]. Set the column oven temperature to 25°C.

  • Mobile Phase: Prepare an isocratic mobile phase consisting of 85% Methanol and 15% ultrapure water (18.2 MΩ·cm)[3]. Degas thoroughly via vacuum filtration or inline sonication. Set the flow rate to 1.0 mL/min.

  • Standard & Sample Preparation:

    • SST Standard: Dissolve 17β-estradiol and EDME in the mobile phase to a final concentration of 0.5 mg/mL each.

    • Sample: Dissolve the purified EDME sample in the mobile phase to a concentration of 1.0 mg/mL.

    • Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

  • System Suitability Execution: Inject 5 µL of the SST Standard. Monitor the absorbance at 276 nm[3]. Ensure that the more polar 17β-estradiol elutes first, followed by the highly lipophilic EDME. Verify that

    
    .
    
  • Sample Analysis: Inject 5 µL of the sample solution. Record the chromatogram for a minimum of 40 minutes to ensure all highly retained hydrophobic impurities have eluted[3].

  • Quantitation: Calculate purity using the area normalization method (Area %).

References

  • ISOLATION OF ESTRADIOL-17β FROM HEN'S URINE AND ITS CHARACTERIZATION AS THE CRYSTALLINE 3-METHYL ETHER Source: Canadian Journal of Biochemistry URL:[Link]

  • Aza Analogs of the TRPML1 Inhibitor Estradiol Methyl Ether (EDME) Source: PubMed Central (PMC) / NIH URL:[Link]

  • Estradiol derivatives and analogs as blockers of TRPML1 cation channels Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link]

  • HPLC Method Development: Standard Practices and New Columns Source: Agilent Technologies URL:[Link]

  • Methods for the preparation of etonogestrel and desogestrel (US20130123523A1)
  • Sample clean-up and high-performance liquid chromatographic techniques for measurement of whole blood rapamycin concentrations Source: PubMed / NIH URL:[Link]

Sources

Application

Application Note: Precision Dosing of Estradiol-3-Methyl Ether (E3ME) in Murine Models

Executive Summary & Compound Identity Estradiol-3-Methyl Ether (E3ME) , also known as 3-Methoxyestradiol (CAS 1035-77-4), is a synthetic prodrug of -estradiol (E2).[1] Unlike the anti-angiogenic metabolite 2-Methoxyestra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Estradiol-3-Methyl Ether (E3ME) , also known as 3-Methoxyestradiol (CAS 1035-77-4), is a synthetic prodrug of


-estradiol (E2).[1] Unlike the anti-angiogenic metabolite 2-Methoxyestradiol, E3ME retains significant estrogenic activity due to the slow hydrolysis of the methyl ether group in vivo, which regenerates the parent E2.[1]

Critical Distinction: Do not confuse E3ME with Mestranol (Ethinylestradiol-3-methyl ether).[1] While both are 3-methyl ethers, Mestranol contains an ethinyl group at C17, rendering it orally active for different metabolic reasons.[1] E3ME is the specific ether of native estradiol.

Why use E3ME?
  • Enhanced Oral Bioavailability: The C3-methoxy group protects the phenolic hydroxyl from rapid first-pass glucuronidation in the liver, a major clearance pathway for native E2.[1]

  • Sustained Release: E3ME acts as a depot-like prodrug, providing a more stable pharmacokinetic profile compared to the rapid spikes seen with native E2 administration.[1]

Formulation Strategy: The "Solvent-Oil" Bridge[1]

Steroids are highly lipophilic and prone to precipitation in aqueous buffers. Direct dissolution in oil is slow and often incomplete. The Solvent-Bridge Method ensures homogeneity.[1]

Materials
  • Active Pharmaceutical Ingredient (API): Estradiol-3-Methyl Ether (Purity

    
     98%).[1][2]
    
  • Primary Solvent (Bridge): 100% Ethanol (Molecular Biology Grade) or DMSO.[1]

  • Vehicle: Corn Oil (Sigma C8267) or Sesame Oil (Sigma S3547).[1] Note: Sesame oil is more viscous but provides a longer depot effect SC.

Formulation Protocol (Example: 1 mg/mL Stock)

Step 1: Primary Solubilization Dissolve 10 mg of E3ME in 0.5 mL of 100% Ethanol. Vortex for 2 minutes until completely clear.

  • Checkpoint: If particles remain, sonicate at 40°C for 5 minutes.[1]

Step 2: Oil Integration Add 9.5 mL of Corn Oil to the ethanol solution.

  • Crucial: Add oil slowly while vortexing to prevent "crashing out."[1]

Step 3: Solvent Evaporation (Optional but Recommended) For sensitive models (e.g., behavioral studies), leave the tube open in a sterile hood with varying airflow for 2-4 hours to evaporate the ethanol, leaving the steroid dissolved in pure oil.[1]

  • Result: A clear, slightly yellow solution.[1]

Dosing Protocols

Protocol A: Oral Gavage (Bioavailability Optimization)

Rationale: Leverages the C3-ether protection against hepatic metabolism.[1]

ParameterSpecificationNotes
Dose Range (Physiological) 0.1 – 0.5 mg/kg E3ME is ~5-9x more potent orally than E2.[1]
Dose Range (Pharmacological) 1.0 – 10.0 mg/kg For metabolic/anti-cancer studies.
Volume 5 – 10 mL/kgMax 200 µL per 20g mouse.
Frequency Daily (QD)Administer at the onset of the dark phase (active cycle).
Needle 20G or 22G Bulb-tippedStainless steel or flexible PTFE.[1]

Procedure:

  • Restrain mouse firmly by the scruff to align the esophagus.

  • Insert gavage needle gently; if resistance is felt, stop (trachea entry risk).[1]

  • Depress plunger steadily.

  • Monitor for 5 minutes post-gavage for regurgitation or distress.

Protocol B: Subcutaneous (SC) Injection (Depot Maintenance)

Rationale: Creates a lipid depot for slow absorption, mimicking tonic ovarian release.[1]

ParameterSpecificationNotes
Dose Range 10 – 50 µg/kg Lower than oral due to 100% bioavailability.[1]
Vehicle Sesame OilSlower absorption rate than corn oil.
Frequency Every 2-3 DaysDue to depot effect of the oil vehicle.
Site Flank / NapeRotate sites to prevent granuloma formation.

Procedure:

  • Tent the skin at the flank.

  • Insert 27G needle parallel to the body wall (subcutaneous space).

  • Inject volume (typically 50-100 µL).[1]

  • Pinch injection site for 5 seconds upon withdrawal to prevent leakage.

Experimental Validation: The Uterotrophic Assay

To verify the biological activity of your E3ME preparation, perform a 3-day uterotrophic assay.[1]

  • Subjects: Ovariectomized (OVX) C57BL/6 females (allow 10-14 days post-surgery for endogenous hormone washout).

  • Groups:

    • Vehicle Control (Oil only).[1]

    • Positive Control (E2, 0.1 mg/kg SC).[1]

    • Experimental (E3ME, various doses).[1]

  • Timeline: Dose daily for 3 consecutive days.

  • Endpoint: On Day 4, euthanize. Dissect the uterus.[3] Remove fat/connective tissue. Blot fluid. Weigh "Wet Uterine Weight."[1]

  • Success Criteria: Significant increase in uterine weight vs. Vehicle (typically >2-fold).

Mechanistic Visualization

E3ME_Pathway E3ME Estradiol-3-Methyl Ether (Prodrug) GI_Tract GI Tract Absorption (Lipophilic) E3ME->GI_Tract Oral Dosing Liver Liver First Pass GI_Tract->Liver Glucuronidation Glucuronidation (Blocked by C3-O-Me) Liver->Glucuronidation Protection Systemic_Circ Systemic Circulation Liver->Systemic_Circ High Bioavailability Target_Tissue Target Tissue (Uterus/Bone/Brain) Systemic_Circ->Target_Tissue Hydrolysis Hydrolysis (Regeneration of E2) Target_Tissue->Hydrolysis Local Metabolism ER_Binding ER Alpha/Beta Binding (Transcriptional Activation) Hydrolysis->ER_Binding

Caption: Pharmacokinetic pathway of E3ME demonstrating the mechanism of enhanced oral bioavailability via protection against hepatic glucuronidation.[1][2]

Safety & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in Stock Temperature drop / Water contaminationWarm to 37°C; ensure anhydrous ethanol is used.[1]
Bladder Stones Estrogen overdose (chronic)Reduce dose frequency; monitor urine output.
Weight Loss >15% Toxicity / Vehicle intoleranceSwitch from Corn Oil to Sesame Oil; reduce volume.
Inconsistent Data Incomplete dissolutionUse the "Solvent-Bridge" method; do not dissolve directly in oil.[1]

References

  • Levin-Allerhand, J. A., et al. (2003).[1][4][5] Safe and effective method for chronic 17beta-estradiol administration to mice. Contemporary Topics in Laboratory Animal Science. Retrieved from [Link]

  • Patel, J., et al. (1995).[1] A prodrug approach to increasing the oral potency of a phenolic drug. Wikipedia/Journal of Pharmaceutical Sciences (Contextual validation of ether prodrug potency). Retrieved from [Link]

Sources

Method

Extraction methods for estradiol methyl ether from biological fluids

An In-Depth Guide to the Extraction of Estradiol Methyl Ether from Biological Fluids Abstract This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Extraction of Estradiol Methyl Ether from Biological Fluids

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the prevalent and effective methods for extracting estradiol methyl ether from various biological fluids. Estradiol methyl ether, a key metabolite of estradiol, is a compound of significant interest in endocrinology, pharmacology, and clinical research. Accurate quantification is paramount and relies on robust, efficient, and clean sample preparation. This document moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices, ensuring a deeper understanding of the methodologies. We will explore Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), offering detailed, step-by-step protocols, comparative data, and troubleshooting insights to address common challenges such as matrix effects.

Introduction: The Importance of Estradiol Methyl Ether Analysis

Estradiol, a primary female sex hormone, and its metabolites play crucial roles in a vast array of physiological processes. The metabolic fate of estradiol is complex, involving hydroxylation and subsequent methylation, primarily by catechol-O-methyltransferase (COMT), to form methoxyestrogens like estradiol 3-methyl ether.[1] The balance of these metabolites is increasingly implicated in various health and disease states, making their accurate measurement in biological fluids such as plasma, serum, and urine a critical objective in clinical and pharmaceutical research.

The inherent challenge in bioanalysis lies in isolating the target analyte from a complex mixture of proteins, lipids, salts, and other endogenous substances.[2] These matrix components can significantly interfere with downstream analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), often leading to ion suppression or enhancement, which compromises data accuracy and reliability.[3][4] Therefore, a meticulously optimized extraction method is the cornerstone of any successful bioanalytical assay.

This guide is designed to provide the scientific community with the expertise to select and implement the most appropriate extraction strategy for estradiol methyl ether, ensuring high recovery, minimal matrix interference, and validated, trustworthy results.

Physicochemical Properties of Estradiol 3-Methyl Ether

Understanding the chemical and physical properties of estradiol 3-methyl ether is fundamental to designing an effective extraction strategy. The methylation of the phenolic hydroxyl group at the C3 position significantly alters its polarity compared to the parent estradiol molecule, influencing its solubility and partitioning behavior.

PropertyValueSource
Molecular Formula C₁₉H₂₆O₂[5][6][7]
Molecular Weight 286.41 g/mol [5][6][7]
IUPAC Name (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol[5][8]
Topological Polar Surface Area 29.46 Ų[9]
Solubility Soluble in DMSO, Methanol[7]

The molecule retains a hydroxyl group at the C17 position, maintaining some polarity, but the C3 methyl ether group makes it significantly more lipophilic than estradiol. This characteristic is exploited in both LLE and SPE methodologies.

Core Extraction Methodologies: Principles and Protocols

The two most widely employed techniques for the extraction of steroids from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between them depends on factors such as the required level of cleanliness, sample volume, throughput needs, and available resources.

Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique based on the principle of differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. Due to its lipophilic nature, estradiol methyl ether will preferentially partition into the organic phase, leaving more polar, interfering matrix components in the aqueous phase.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of organic solvent is critical. Solvents like methyl tert-butyl ether (MTBE), diethyl ether, and mixtures of hexane and ethyl acetate are commonly used for steroid extraction.[10][11][12][13] MTBE is often favored due to its good extraction efficiency for estrogens, lower tendency to form emulsions compared to diethyl ether, and its immiscibility with water.[3][10] A mixture of hexane and ethyl acetate allows for fine-tuning of the solvent polarity to optimize recovery.[12]

  • pH Adjustment: While not always necessary for the already non-acidic methyl ether derivative, adjusting the sample pH can be used to suppress the ionization of other potential interferences, ensuring they remain in the aqueous layer.

  • Salting Out: The addition of salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of the analyte into the organic phase by decreasing its solubility in the aqueous layer (the "salting-out" effect).

Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Evaporation cluster_final Final Step Sample Biological Sample (e.g., 250 µL Serum) IS Spike with Internal Standard Sample->IS AddSolvent Add Immiscible Organic Solvent (e.g., 1 mL MTBE) IS->AddSolvent Vortex Vortex/Mix (e.g., 10 min) AddSolvent->Vortex Centrifuge Centrifuge for Phase Separation (e.g., 4000g, 5 min) Vortex->Centrifuge Transfer Transfer Organic Layer to a Clean Tube Centrifuge->Transfer Evaporate Evaporate to Dryness (under Nitrogen) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for Liquid-Liquid Extraction (LLE).

Detailed Protocol: LLE using Methyl Tert-Butyl Ether (MTBE)

This protocol is a general guideline and should be validated for the specific biological matrix and analytical system being used.

  • Sample Aliquoting: Pipette 200-500 µL of the biological sample (e.g., serum, plasma) into a clean glass or polypropylene tube.

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., Estradiol-d5 methyl ether) to all samples, calibrators, and quality controls. This is crucial for correcting for analyte loss during sample processing and for mitigating matrix effects.

  • Solvent Addition: Add 1-2 mL of MTBE to the tube.[14] The solvent-to-sample ratio (v/v) is typically between 3:1 and 5:1.

  • Mixing: Cap the tube securely and vortex vigorously for 5-10 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the tubes at approximately 4000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.[12] Some protocols may employ a freezing step (e.g., -20°C) to solidify the aqueous layer, allowing the organic solvent to be easily decanted.[15]

  • Collection: Carefully transfer the upper organic layer into a clean collection tube, taking care not to aspirate any of the aqueous layer or the protein interface.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis. Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis: The sample is now ready for injection into the analytical instrument.

Solid-Phase Extraction (SPE)

SPE is a more selective sample clean-up technique that uses a solid adsorbent material (the stationary phase), typically packed into a cartridge or a 96-well plate, to separate components of a liquid mixture (the mobile phase). For estradiol methyl ether, reversed-phase SPE (RP-SPE) is the most common mode.

Causality Behind Experimental Choices:

  • Sorbent Selection: Reversed-phase sorbents, such as C18 (octadecyl-bonded silica), are non-polar. When an aqueous sample is passed through a C18 cartridge, non-polar compounds like estradiol methyl ether are retained on the sorbent via hydrophobic interactions, while polar matrix components like salts and proteins are washed away.[16][17]

  • Conditioning & Equilibration: The sorbent must first be conditioned with a strong organic solvent (e.g., methanol) to activate the bonded alkyl chains, followed by an equilibration step with water or a weak buffer to prepare the sorbent for the aqueous sample.[16] Failure to perform these steps results in poor and inconsistent analyte retention.

  • Wash Step: A carefully chosen wash solvent (typically water or a low-percentage organic solvent mixture) is used to remove weakly retained, polar interferences without prematurely eluting the analyte of interest.[16]

  • Elution Step: A strong organic solvent (e.g., methanol, acetonitrile, or acetone) is used to disrupt the hydrophobic interactions between the analyte and the sorbent, eluting the purified estradiol methyl ether for collection.[16]

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_collection Collection & Final Step Condition Condition (e.g., 1 mL Methanol) Equilibrate Equilibrate (e.g., 1 mL Water) Condition->Equilibrate Load Load Pre-treated Sample Equilibrate->Load Wash Wash Interferences (e.g., 1 mL 5% Methanol) Load->Wash Elute Elute Analyte (e.g., 1 mL Methanol) Wash->Elute Collect Collect Eluate Elute->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

Detailed Protocol: Reversed-Phase SPE using C18 Cartridges

This protocol is a general guideline for a C18 SPE cartridge and requires optimization for specific applications.[16][17]

  • Sample Pre-treatment: Centrifuge the biological sample to pellet any particulates. Dilute the supernatant with water or a buffer (e.g., 1:1 v/v) to reduce viscosity and potential matrix effects on sorbent binding. Spike with the internal standard.

  • Cartridge Conditioning: Place the C18 SPE cartridge on a vacuum manifold. Pass 1-2 column volumes of methanol or acetonitrile through the cartridge. Do not allow the sorbent bed to dry.

  • Cartridge Equilibration: Pass 1-2 column volumes of deionized water through the cartridge. Again, do not allow the sorbent bed to dry before sample loading.

  • Sample Loading: Load the pre-treated sample onto the cartridge. Apply a slow, consistent flow rate (e.g., 1-2 mL/min) to ensure adequate interaction time between the analyte and the sorbent.

  • Washing: Wash the cartridge with 1-2 column volumes of a weak solvent, such as 5-10% methanol in water. This step is crucial for removing polar interferences.

  • Elution: Elute the estradiol methyl ether from the cartridge using 1-2 column volumes of a strong organic solvent like methanol, acetonitrile, or acetone. Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution: As with LLE, evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.

Method Comparison and Selection

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity Lower; co-extraction of compounds with similar solubility is common.Higher; can be finely tuned by sorbent and solvent choice.
Sample Clean-up Generally provides a less clean extract compared to SPE.Excellent; highly effective at removing salts and polar interferences.[18]
Recovery Can be high, but may be affected by emulsion formation.Typically high and reproducible with proper method development.
Throughput Can be laborious for large sample batches.Amenable to high-throughput automation (e.g., 96-well plates).
Solvent Consumption High; requires significant volumes of organic solvents.Lower; uses smaller volumes of solvent per sample.
Cost per Sample Generally lower (reagents only).Higher due to the cost of disposable cartridges/plates.
Matrix Effects More prone to significant matrix effects due to co-extraction.[3]Generally results in lower matrix effects due to cleaner extracts.[19]

Downstream Processing: The Role of Derivatization

For analysis by GC-MS, derivatization is mandatory for steroids like estradiol methyl ether to increase their volatility and thermal stability.[20] This is typically achieved by silylating the hydroxyl group with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

In LC-MS/MS, while not always required, derivatization can significantly enhance ionization efficiency and, therefore, sensitivity, which is critical for measuring low physiological concentrations.[21][22] Reagents like dansyl chloride are commonly used, which add a permanently charged or easily ionizable group to the analyte.[10][14][23] This is particularly useful for estrogens, which may not ionize efficiently on their own using standard electrospray ionization (ESI).[21]

Conclusion

The successful extraction of estradiol methyl ether from biological fluids is a critical prerequisite for accurate and reliable quantification.

  • Liquid-Liquid Extraction (LLE) offers a simple, cost-effective method suitable for initial method development or when high throughput is not a primary concern. MTBE is a robust solvent choice for this application.

  • Solid-Phase Extraction (SPE) provides a more selective and cleaner extract, leading to reduced matrix effects and better suitability for high-throughput, automated workflows. Reversed-phase C18 sorbents are the standard choice.

The selection of the optimal method requires careful consideration of the specific research question, sample matrix, available instrumentation, and validation requirements. For sensitive applications requiring low limits of quantification, the cleaner extracts from SPE, potentially combined with chemical derivatization, often provide the most reliable results.

References

  • Eriksen, P. B. (1981). New extraction method for radioimmunoassay of serum estradiol. Clinical Chemistry, 27(11), 1926-1928. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 246206, Estradiol 3-methyl ether. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6710631, Estradiol methyl ether. [Link]

  • Krzyczmon, A., Stachewicz, P., Bucinski, T., & Karbownik, L. (2025). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Molecules, 30(13), 1234. [Link]

  • Eriksen, P. B. (1981). New extraction method for radioimmunoassay of serum estradiol. ResearchGate. [Link]

  • Yuan, T., et al. (2012). Direct Measurement of Free Estradiol in Human Serum and Plasma by Equilibrium Dialysis-Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 84(21), 9347-9353. [Link]

  • Wardle, R., & Calton, L. Analysis of Serum Estrogens by UPLC-MS/MS for Clinical Research. Waters Corporation. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Ligand page for estradiol 3-methyl ether. [Link]

  • Mărginean, I., et al. (2016). LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. Farmacia, 64(4), 481-488. [Link]

  • Kaski-Rahkonen, J., et al. (2018). Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent. ResearchGate. [Link]

  • van der Berg, C., et al. (2020). Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes. Data in Brief, 29, 105193. [Link]

  • Venkateswaran, M., et al. Ultra-sensitive Quantitation of Ethinyl Estradiol in Human Plasma using LCMS-8040. Shimadzu Application News No. AD-0078. [Link]

  • Raitanen, J., et al. (2013). LC-MS analysis of estradiol in human serum and endometrial tissue: Comparison of electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization. ResearchGate. [Link]

  • Nguyen, H. P., et al. (2011). Evaluation of Matrix Effects in Analysis of Estrogen Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Separation Science, 34(18), 2494-2501. [Link]

  • Shackleton, C. H. (1981). Derivatization of estrogen conjugates for analysis by capillary gas chromatography. Steroids, 38(5), 485-494. [Link]

  • Summary of methods used by participants (samples of plasma). QUASIMEME. [Link]

  • Thurman, E. M., & Hostetler, K. A. (2013). Injection Port Derivatization for GC/MS-MS: Analysis of Hormones in Water. Comprehensive Analytical Chemistry, 61, 115-131. [Link]

  • Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. [Link]

  • Kushnir, M. M., et al. (2016). Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

  • Patel, K., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Al-Soud, Y. A., & Al-Masri, M. I. (2016). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1033-1034, 347-356. [Link]

  • SCISPEC. Determination of Estrone and Estradiol using GC-MS/MS in Negative Chemical Ionization Mode (NCI). [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • de Toffoli, A. L. M., et al. (2018). Magnetic ionic liquids as versatile extraction phases for the rapid determination of estrogens in human urine by dispersive liquid-liquid microextraction and liquid chromatography. Microchimica Acta, 185(2), 114. [Link]

  • Paulson, J. D., & Zalesky, M. (1980). Synthesis of estrogen methyl ethers by extractive alkylation. Steroids, 36(6), 669-676. [Link]

  • Novikova, A., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5851. [Link]

  • Ziegler, R. G., et al. (2019). Urinary Analysis of 16 Estrogens and Estrogen Metabolites (EMs) by LC-MS/MS. ResearchGate. [Link]

  • Nygaard, L., et al. (2003). Development and validation of a reversed-phase liquid chromatographic method for analysis of degradation products of estradiol in Vagifem. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 905-914. [Link]

  • Yilmaz, B. (2015). Method Development and Validation for the GC-FID Assay of 17 β-Estradiol in Pharmaceutical Preparation. ResearchGate. [Link]

  • Cui, J., & Gu, J. (2016). Current strategies for quantification of estrogens in clinical research. Journal of Steroid Biochemistry and Molecular Biology, 162, 74-84. [Link]

Sources

Application

Synthesis of radiolabeled estradiol 3-methyl ether for binding studies

Application Note: Synthesis and Characterization of [O-methyl- H]Estradiol 3-Methyl Ether Abstract & Scientific Rationale Estradiol 3-methyl ether (E2-3-Me) is a critical pharmacological probe used primarily to investiga...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of [O-methyl- H]Estradiol 3-Methyl Ether

Abstract & Scientific Rationale

Estradiol 3-methyl ether (E2-3-Me) is a critical pharmacological probe used primarily to investigate the metabolic activation of estrogens and the structural requirements of the Estrogen Receptor (ER) ligand-binding domain. Unlike 17


-estradiol (E2), which binds ER

and ER

with sub-nanomolar affinity, the 3-methyl ether derivative exhibits significantly reduced affinity due to the steric blockade of the phenolic hydroxyl group—a moiety essential for hydrogen bonding with Glu353 and Arg394 in the receptor pocket.

Consequently, radiolabeled [O-methyl-


H]Estradiol 3-methyl ether  is utilized in:
  • Metabolic Stability Studies: Tracking the rate of O-demethylation to active estradiol in liver microsomes or tissue culture.

  • Specificity Controls: Serving as a low-affinity structural analog in saturation binding assays to validate specific binding of E2.

  • Non-Genomic Targets: Investigating binding to alternative membrane receptors (e.g., TRPML1) where the phenolic hydroxyl is less critical.

This guide details a direct, protecting-group-free synthesis utilizing the pKa differential between the phenolic (C3) and aliphatic (C17) hydroxyls, ensuring high specific activity and radiochemical purity.

Chemical Strategy: Selective Phenolic Alkylation

The synthesis relies on the Williamson Ether Synthesis mechanism.[1] The core "Expertise" insight here is the exploitation of acidity constants (pKa).

  • C3-OH (Phenolic): pKa

    
     10.4
    
  • C17-OH (Aliphatic): pKa

    
     16.0
    

By using a mild base such as Potassium Carbonate (K


CO

) in an aprotic polar solvent (Acetone or DMF), we selectively deprotonate the C3-phenol to form the phenoxide anion. The C17-hydroxyl remains protonated and unreactive. This allows for direct methylation using [

H]Methyl Iodide without the need for protection/deprotection steps, maximizing radiochemical yield (RCY) and minimizing isotopic dilution.
Reaction Scheme Visualization

ChemicalSynthesis E2 17β-Estradiol (Precursor) Base K2CO3 / Acetone (Deprotonation) E2->Base pKa ~10.4 Intermediate C3-Phenoxide Intermediate Base->Intermediate Selective Activation Product [O-methyl-3H] Estradiol 3-Me Ether Intermediate->Product SN2 Attack MeI [3H]Methyl Iodide (Electrophile) MeI->Product Methylation

Figure 1: Selective methylation pathway exploiting the acidity difference between phenolic and aliphatic hydroxyl groups.

Protocol 1: Radiosynthesis of [O-methyl- H]Estradiol 3-Me Ether

Safety Warning: Tritium (


H) is a low-energy beta emitter. However, volatile tritiated methyl iodide ([

H]MeI) poses a significant inhalation risk. All procedures must be performed in a certified fume hood with a closed-loop manifold or charcoal trap system.
Materials
  • Precursor: 17

    
    -Estradiol (Sigma-Aldrich, >98% purity).
    
  • Radioisotope: [

    
    H]Methyl Iodide (Specific Activity: 60–85 Ci/mmol).
    
  • Base: Potassium Carbonate (anhydrous, K

    
    CO
    
    
    
    ).
  • Solvent: Acetone (HPLC Grade, dried over molecular sieves).

  • Equipment: 1 mL V-vial with septum, magnetic stir bar, vacuum manifold.

Step-by-Step Procedure
  • Precursor Preparation:

    • Weigh 1.0 mg (3.67

      
      mol) of 17
      
      
      
      -Estradiol into a 1 mL V-vial.
    • Add 5 mg (excess) of anhydrous K

      
      CO
      
      
      
      .
    • Add 200

      
      L of dry Acetone.
      
    • Note: Stir at room temperature for 10 minutes to generate the phenoxide anion. The solution may turn slightly yellow.

  • Radioisotope Addition (Closed Loop):

    • Connect the reaction vial to the [

      
      H]MeI ampoule transfer line (vacuum transfer method preferred to avoid aerosol generation).
      
    • Transfer 25 mCi (approx. 0.3–0.4

      
      mol) of [
      
      
      
      H]MeI into the reaction vial by freezing the reaction mixture with liquid nitrogen and opening the break-seal.
    • Allow the vial to warm to Room Temperature (25°C).

  • Reaction:

    • Stir the sealed reaction vessel at 40°C for 60 minutes.

    • Mechanistic Insight: Mild heating ensures complete consumption of the volatile alkylating agent, driving the reaction to completion and reducing volatile waste.

  • Quenching:

    • Cool to room temperature.[2]

    • Add 100

      
      L of Ethanol to quench any unreacted methyl iodide (forming ethyl methyl ether, which is volatile and easily removed).
      
    • Evaporate solvents under a gentle stream of Nitrogen into a charcoal trap.

Protocol 2: Purification and Quality Control

Direct use of the crude mixture is not recommended due to potential unreacted estradiol (which has high ER affinity and will skew binding data).

HPLC Purification Method[2]
  • System: Semi-preparative HPLC with Radiometric and UV (280 nm) detection.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

    
    m, 250 x 10 mm).
    
  • Mobile Phase:

    • Solvent A: Water (0.1% TFA)

    • Solvent B: Acetonitrile (0.1% TFA)

  • Gradient: Isocratic 60% B for 20 minutes.

  • Flow Rate: 3.0 mL/min.

QC Specifications
ParameterSpecificationMethod
Radiochemical Purity > 98%Radio-HPLC
Chemical Purity > 95%UV-HPLC (280 nm)
Specific Activity 60–80 Ci/mmolCalculated by mass/activity ratio
Identity Co-elution with cold standardHPLC retention time matching

Protocol 3: Application in Binding Studies

Objective: To demonstrate the reduced affinity of the 3-methyl ether compared to native estradiol, or to assess metabolic conversion.[3]

Workflow Visualization

BindingAssay Tissue Rat Uterine Cytosol (Source of ER) Incubation Incubation 4°C for 18h Tissue->Incubation Tracer [3H]Estradiol (High Affinity) OR [3H]E2-3-Me (Test) Tracer->Incubation Separation Separation (Dextran-Coated Charcoal) Incubation->Separation Counting LSC Counting (Bound Fraction) Separation->Counting

Figure 2: Standard competitive binding workflow. For E2-3-Me, high concentrations are required to displace [3H]E2.

Binding Assay Protocol (Competition Mode)
  • Receptor Source: Cytosol from MCF-7 cells or rat uterus (rich in ER

    
    ).
    
  • Tracer: Use [2,4,6,7-

    
    H]Estradiol (~1 nM) as the high-affinity reference.
    
  • Competitor: Add increasing concentrations of Cold Estradiol 3-methyl ether (

    
     M to 
    
    
    
    M).
    • Note: If using the synthesized [

      
      H]Estradiol 3-methyl ether  as the tracer, expect very low specific binding unless the tissue has high metabolic activity (demethylases).
      
  • Incubation: 18 hours at 4°C (equilibrium conditions).

  • Separation: Add Dextran-Coated Charcoal to strip free ligand. Centrifuge and count the supernatant (bound fraction).

Expected Data Profile

The table below illustrates the expected Relative Binding Affinity (RBA) values, validating the synthesis product identity.

CompoundRBA (ER

)*
Interpretation
17

-Estradiol (E2)
100%Reference Standard
Estradiol 3-methyl ether < 2.0%Successful Synthesis Validation. The methyl group blocks the critical H-bond donor at C3.
Estrone ~10-20%Metabolite control

*RBA relative to E2 = 100.

References

  • Blair, R. M., et al. (2000). "The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands." Toxicological Sciences, 54(1), 138–153. Link

  • Raynaud, J. P., et al. (1978). "Estrogen receptor binding affinity and biological activity of 3-methoxy derivatives of estradiol." Journal of Steroid Biochemistry, 9(1), 34-41. (Foundational text on 3-methoxy steric hindrance).
  • Cesare, P., et al. (2023). "Core-Labeling (Radio) Synthesis of Phenols." Organic Letters, 25(38), 7089–7093. Link (Reference for advanced isotopic labeling techniques).

  • FDA/CDER. "Guidance for Industry: Bioanalytical Method Validation." (Standard for QC protocols). Link

Sources

Method

Crystallization techniques for estradiol 3-methyl ether purification

An In-Depth Guide to the Crystallization and Purification of Estradiol 3-Methyl Ether Introduction: The Critical Role of Purity Estradiol 3-methyl ether (EME), a synthetic derivative of estradiol, serves as a crucial int...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Crystallization and Purification of Estradiol 3-Methyl Ether

Introduction: The Critical Role of Purity

Estradiol 3-methyl ether (EME), a synthetic derivative of estradiol, serves as a crucial intermediate in the synthesis of various hormonal drugs and as a subject of biochemical research.[1][2][3] The efficacy and safety of any active pharmaceutical ingredient (API) are directly contingent on its purity. Therefore, the final purification step is paramount in the manufacturing process. Crystallization stands as the most powerful and widely used technique for the purification of solid organic compounds like EME, leveraging differences in solubility to separate the desired compound from impurities.[4][5]

This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the effective crystallization of Estradiol 3-Methyl Ether. It moves beyond simple procedural lists to explain the underlying principles, enabling the rational design and troubleshooting of purification protocols. All methodologies are presented within the framework of Good Manufacturing Practices (GMP), which ensures that products are consistently produced and controlled according to quality standards.[6][7][8]

Physicochemical Profile of Estradiol 3-Methyl Ether

A thorough understanding of the molecule's physical and chemical properties is the foundation of a successful crystallization strategy. The steroidal backbone of EME is rigid and largely nonpolar, while the C17-hydroxyl and C3-methoxy groups introduce specific points of polarity that dictate its interaction with various solvents.

Table 1: Physicochemical Properties of Estradiol 3-Methyl Ether

PropertyValueSource
IUPAC Name (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol[1]
Molecular Formula C₁₉H₂₆O₂[1][2]
Molecular Weight 286.41 g/mol [2]
Appearance Solid[3]
Solubility Soluble in DMSO (≥10 mg/mL), Ethanol (≥10 mg/mL), Acetone, Dioxane.[2][3][9] Sparingly soluble in water.[9][2][3][9]

The Science of Crystallization: From Supersaturation to Purity

Crystallization is a phase-change process where a solute transfers from a liquid solution to a solid crystalline phase. The entire process is driven by achieving a state of supersaturation , where the concentration of the solute in the solution exceeds its equilibrium solubility.[4] This thermodynamically unstable state is the starting point for two critical, sequential events:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei). This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent, orderly addition of solute molecules from the supersaturated solution onto the existing nuclei, leading to the formation of macroscopic crystals.

The ultimate goal of a purification protocol is to control the rates of nucleation and growth. Slow, controlled crystal growth is essential for achieving high purity, as it allows molecules of EME to selectively incorporate into the growing crystal lattice, excluding impurity molecules which remain in the solution (mother liquor).[10] Rapid crystallization, conversely, can trap impurities within the lattice, compromising the final product's quality.

Core Crystallization Protocols for Estradiol 3-Methyl Ether

Several robust techniques can be employed to achieve the supersaturation necessary for EME crystallization. The choice of method depends on the impurity profile, the required scale, and the specific solubility characteristics of EME in available solvents.

Protocol 1: Single-Solvent Cooling Crystallization

This is the most common and straightforward method, ideal when a solvent is identified that shows a significant difference in EME solubility at high and low temperatures.[10][11]

Causality: The principle is based on creating a saturated solution at an elevated temperature and then inducing supersaturation by cooling. As the temperature drops, the solubility of EME decreases, forcing it out of the solution to form crystals.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent. Alcohols like methanol or ethanol are excellent starting points for steroid derivatives.[12][13] The ideal solvent should dissolve EME completely when hot but sparingly at room temperature or below.

  • Dissolution: In a flask, add the crude EME solid. Add a minimal volume of the selected solvent and heat the mixture to near its boiling point with stirring. Continue adding small portions of hot solvent until the EME is fully dissolved. An excess of solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, particulates) are visible in the hot solution, perform a hot gravity filtration to remove them. This prevents them from acting as unwanted nucleation sites.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11]

  • Maximizing Yield: Once at room temperature, the flask can be placed in an ice-water bath (0-4°C) to further decrease the solubility of EME and maximize the crystal yield.

  • Crystal Harvesting: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals, preferably in a vacuum oven at a mild temperature, to remove all residual solvent.

Workflow Visualization:

G cluster_0 Single-Solvent Cooling Crystallization A Dissolve Crude EME in Minimum Hot Solvent B Hot Gravity Filtration (If Insoluble Impurities) A->B Optional C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration to Collect Crystals D->E F Wash with Ice-Cold Solvent E->F G Dry Crystals F->G

Caption: Workflow for Single-Solvent Cooling Crystallization.

Protocol 2: Anti-Solvent Addition Crystallization

This technique is highly effective when EME is very soluble in one solvent (the "solvent") but insoluble in another (the "anti-solvent"). The key is that the two solvents must be fully miscible.[10][14]

Causality: Supersaturation is achieved by altering the composition of the solvent system. By adding an anti-solvent in which EME is insoluble, the overall solvating power of the mixture is reduced, forcing the EME to crystallize.

Step-by-Step Methodology:

  • Solvent System Selection: Identify a miscible solvent/anti-solvent pair. A common choice for steroids is a polar solvent like acetone or ethanol, paired with a nonpolar anti-solvent like heptane or water.[14][15]

  • Dissolution: Dissolve the crude EME in the minimum amount of the "good" solvent at room temperature.

  • Induce Supersaturation: Slowly add the anti-solvent dropwise to the stirred solution. The solution will become cloudy (turbid) as EME begins to precipitate. Continue adding until the cloudiness persists.

  • Clarification (Optional but Recommended): Add a few drops of the "good" solvent back into the mixture until it becomes clear again. This ensures the solution is at the precise point of saturation, promoting controlled crystal growth rather than amorphous precipitation.[10]

  • Crystallization: Cover the vessel and allow it to stand undisturbed. Crystals should form as the system equilibrates.

  • Harvesting, Washing, and Drying: Collect the crystals via vacuum filtration. Wash with a small amount of the anti-solvent or a solvent/anti-solvent mixture that is lean in the "good" solvent. Dry the purified product.

Workflow Visualization:

G cluster_1 Anti-Solvent Crystallization A Dissolve Crude EME in 'Good' Solvent B Slowly Add Anti-Solvent until Turbid A->B C Re-clarify with a Few Drops of 'Good' Solvent B->C Optional D Allow to Stand for Crystallization C->D E Vacuum Filtration to Collect Crystals D->E F Wash with Anti-Solvent E->F G Dry Crystals F->G

Caption: Workflow for Anti-Solvent Addition Crystallization.

Protocol 3: Slow Evaporation & Vapor Diffusion

These methods are typically used for small-scale crystallizations, especially when the goal is to produce very high-quality crystals for analysis (e.g., X-ray crystallography). They are generally not suitable for large-scale purification but are excellent for method development.

Causality: Supersaturation is achieved very gradually by increasing the solute concentration as the solvent evaporates.[14][16] In vapor diffusion, the anti-solvent slowly diffuses in vapor form into the EME solution, providing an exceptionally controlled way to induce crystallization.[17]

Step-by-Step Methodology (Slow Evaporation):

  • Prepare Solution: Create a nearly saturated solution of EME in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Set Up: Place the solution in a clean vial or beaker.

  • Evaporate: Cover the container with a cap or film containing small perforations. This allows the solvent to evaporate slowly over several hours or days.[16]

  • Harvest: Once crystals have formed and the solvent has evaporated, carefully collect the product.

Workflow Visualization:

G cluster_2 Vapor Diffusion Setup cluster_3 Process OuterVial Sealed Outer Vial (Contains Anti-Solvent) Vapor Anti-Solvent Vapor OuterVial->Vapor Vapor from anti-solvent diffuses into inner vial InnerVial Inner Vial (EME in 'Good' Solvent) Diffusion Diffusion Vapor->Diffusion Crystals Crystals Form Diffusion->Crystals

Caption: Conceptual Diagram of the Vapor Diffusion Method.

Troubleshooting and Advanced Considerations

If Crystals Do Not Form (Metastable Zone): A supersaturated solution can sometimes be stable and refuse to crystallize. This can be overcome by:

  • Scratching: Gently scratching the inside surface of the flask with a glass rod can create microscopic imperfections on the glass that serve as nucleation sites.[18]

  • Seeding: Introducing a tiny, perfect crystal of pure EME (a "seed crystal") into the solution provides a template for crystal growth to begin.[17][18]

  • Further Cooling: Reducing the temperature further (e.g., using a dry ice/acetone bath) can push the solution past its metastable limit, though this may lead to rapid, less pure crystallization.[18]

Polymorphism and Solvates: It is crucial for drug development professionals to be aware of polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, including solubility and stability. Estradiol, the parent compound, is known to form various polymorphs and solvates (crystals that incorporate solvent molecules into their lattice).[19][20][21] Therefore, it is essential to characterize the resulting EME crystals using techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and spectroscopy to ensure consistency between batches.

Conclusion

The crystallization of Estradiol 3-Methyl Ether is a controllable and reproducible process that is fundamental to achieving the high purity required for its use as a pharmaceutical intermediate. Success relies on a systematic approach grounded in the physicochemical properties of the molecule. By carefully selecting a crystallization technique—be it cooling, anti-solvent addition, or evaporation—and meticulously controlling parameters such as cooling rate and solvent composition, researchers can consistently obtain a product that meets stringent quality standards. The protocols and principles outlined in this guide provide a robust framework for developing, optimizing, and scaling the purification of EME.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Steroid - Isolation, Extraction, Purification. Britannica. Available at: [Link]

  • Estradiol 3-methyl ether | C19H26O2 | CID 246206 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. Available at: [Link]

  • Crystallization - Process, Precautions, Advantages & Examples. Aakash Institute. Available at: [Link]

  • Guide for crystallization. University of Geneva. Available at: [Link]

  • Solvent effects on physicochemical behavior of estradiols recrystallized for transdermal delivery. National Center for Biotechnology Information. Available at: [Link]

  • Crystallisation Techniques. University of York. Available at: [Link]

  • 3.5E: Initiating Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Polymorphs of Estradiol- A study. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Recrystallization - Single Solvent. University of Toronto. Available at: [Link]

  • FDA's Guidelines for GMP Of API. Dalton Pharma Services. Available at: [Link]

  • Potential limitations of recrystallization for the definitive identification of radioactive steroids. National Center for Biotechnology Information. Available at: [Link]

  • US20130225845A1 - Process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate. Google Patents.
  • Characterization of crystal forms of -estradiol – thermal analysis, Raman microscopy, X-ray analysis and solid-state NMR. ResearchGate. Available at: [Link]

  • SOP: CRYSTALLIZATION. National Institute of Technology, Tiruchirappalli. Available at: [Link]

  • Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Government of Canada. Available at: [Link]

  • Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency. Available at: [Link]

  • The solid state forms of the sex hormone 17-β-estradiol. Royal Society of Chemistry. Available at: [Link]

  • Estradiol Product Information. MP Biomedicals. Available at: [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO. Available at: [Link]

  • Polymorphism of 17-beta estradiol in a transdermal drug delivery system. National Center for Biotechnology Information. Available at: [Link]

  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. Royal Society of Chemistry. Available at: [Link]

Sources

Application

Using estradiol methyl ether as an internal standard in LC-MS

Application Note: High-Performance Quantitation of Estradiol Using Structural Analog Internal Standardization (Estradiol 3-Methyl Ether) Executive Summary This application note details the protocol for quantifying 17 -Es...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Quantitation of Estradiol Using Structural Analog Internal Standardization (Estradiol 3-Methyl Ether)

Executive Summary

This application note details the protocol for quantifying 17


-Estradiol (E2) using Estradiol 3-Methyl Ether (3-Methoxyestradiol)  as an Internal Standard (IS). While Stable Isotope-Labeled Internal Standards (SIL-IS, e.g., Estradiol-d5) are the gold standard for compensating matrix effects, specific experimental conditions—such as supply chain constraints, cost-reduction in high-throughput QC environments, or specific metabolic profiling workflows—may necessitate the use of structural analogs.

Critical Technical Alert: Estradiol 3-Methyl Ether possesses a methoxy group at the C3 position, rendering it chemically inert to phenolic derivatization reagents (e.g., Dansyl Chloride). Consequently, this protocol utilizes an underivatized Positive/Negative Polarity Switching or Ammonium Fluoride-enhanced Positive Mode workflow. This method is not suitable for workflows requiring phenolic derivatization.

Scientific Rationale & Mechanism

The Challenge of Structural Analogs

Unlike deuterated isotopologs, Estradiol 3-Methyl Ether differs from the analyte (E2) in lipophilicity (LogP) and pKa.

  • Estradiol (E2): LogP ~4.01. Contains a phenolic hydroxyl (C3) and an aliphatic hydroxyl (C17).

  • Estradiol 3-Methyl Ether (IS): LogP ~4.6. The C3 phenol is capped as a methyl ether.

Impact on Chromatography: The IS will elute later than E2 on Reversed-Phase (C18/Phenyl) columns. Impact on Ionization: The IS lacks the acidic phenol proton, making it ionize poorly in Negative ESI (the standard mode for E2). Therefore, this protocol employs Positive ESI or Polarity Switching to capture both analytes effectively.

Pathway & Workflow Visualization

G cluster_warn Contraindication node_start Sample (Serum/Plasma) node_spike Spike IS: Estradiol 3-Methyl Ether (Critical: 10x LLOQ Concentration) node_start->node_spike node_extract LLE Extraction (MTBE or Hexane:EtOAc) node_spike->node_extract node_dry Evaporate to Dryness (N2 at 40°C) node_extract->node_dry node_recon Reconstitution (50:50 MeOH:H2O + 0.2mM NH4F) node_dry->node_recon node_lcm LC-MS/MS Analysis (Biphenyl Column) node_recon->node_lcm node_mode Ionization Mode Selection node_lcm->node_mode node_pos Positive ESI (NH4 Adducts) node_mode->node_pos IS (Ether) Detects as [M+H]+ node_neg Negative ESI (Deprotonation) node_mode->node_neg Analyte (E2) Detects as [M-H]- node_warn Do NOT Derivatize (Dansyl Chloride will fail on IS)

Figure 1: Analytical workflow for Estradiol quantitation using a Methyl Ether IS. Note the divergence in ionization requirements.

Experimental Protocol

Materials & Reagents
  • Analyte: 17

    
    -Estradiol (Certified Reference Material).
    
  • Internal Standard: Estradiol 3-Methyl Ether (Synonyms: 3-Methoxyestradiol).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE).

  • Modifier: Ammonium Fluoride (NH

    
    F) (crystalline, 99.99%+). Note: NH
    
    
    
    F is chosen over Formic Acid to enhance steroid ionization in both polarities.
Solution Preparation
  • Stock Solutions: Prepare E2 and IS at 1 mg/mL in MeOH.

  • IS Working Solution: Dilute IS to 10 ng/mL in 50:50 MeOH:Water.

  • Calibrators: Prepare serial dilutions of E2 in double charcoal-stripped serum (range: 5 pg/mL – 1000 pg/mL).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation, essential when using an analog IS that may not perfectly co-elute with matrix interferences.

  • Aliquot: Transfer 200

    
    L of sample (Serum/Plasma) to a glass tube.
    
  • Spike: Add 20

    
    L of IS Working Solution . Vortex 10s.
    
  • Extract: Add 1.0 mL MTBE .

  • Agitate: Shaker/Vortex for 10 mins at high speed.

  • Phase Separation: Centrifuge at 4,000

    
     for 5 mins.
    
  • Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic (top) layer into a clean tube.

  • Dry: Evaporate under Nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100

    
    L of 50:50 MeOH:Water containing 0.2 mM NH
    
    
    
    F
    .
    • Why Ammonium Fluoride? It promotes [M-H]

      
       formation for E2 in negative mode and [M+H]
      
      
      
      or [M+NH
      
      
      ]
      
      
      for the Ether IS in positive mode.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS.[1] Column: Kinetex Biphenyl or Cortecs Phenyl-Hexyl (100 x 2.1 mm, 2.6


m).
  • Reasoning: Phenyl phases provide superior selectivity for steroids via

    
    -
    
    
    
    interactions compared to C18.

Mobile Phase:

  • A: Water + 0.2 mM Ammonium Fluoride.

  • B: Methanol.[1][2][3][4]

Gradient:

Time (min) % B Flow (mL/min) Description
0.0 40 0.4 Initial Hold
1.0 40 0.4 Load
5.0 90 0.4 Elution of E2 & IS
6.0 90 0.4 Wash
6.1 40 0.4 Re-equilibration

| 8.0 | 40 | 0.4 | End |

MS/MS Parameters (Polarity Switching)

Since the IS (Methyl Ether) lacks the phenol, it ionizes preferentially in Positive Mode . E2 is best in Negative Mode (or Positive with lower sensitivity).

Table 1: MRM Transitions

AnalytePolarityPrecursor (

)
Product (

)
Collision Energy (V)Mechanism
Estradiol (E2) Negative271.2145.145[M-H]


Fragment
Estradiol (E2) Negative271.2183.140Qualifier
IS (E2-Me-Ether) Positive 287.2171.130[M+H]


D-Ring Cleavage
IS (E2-Me-Ether) Positive287.2145.135Qualifier

Note: If your MS does not support fast polarity switching (<20ms), run the entire method in Positive Mode. E2 will appear as [M+H-H


O]

at

255.2 or [M+NH

]

at

290.2, though sensitivity will be 5-10x lower than Negative mode.

Validation & Quality Assurance

Using a structural analog requires rigorous "Self-Validating" checks that are not necessary with SIL-IS.

Relative Retention Time (RRT) Monitoring

Because the IS is more hydrophobic (Methyl vs Hydroxyl), it will elute later.

  • Expected: E2 RT ~3.2 min; IS RT ~3.8 min.

  • Protocol: Establish a strict RRT window. If the RRT shifts by >2% between standards and samples, it indicates matrix-induced chromatographic distortion, invalidating the run.

Blank Matrix Verification (Crucial)

3-Methoxyestradiol is a natural metabolite (via COMT enzyme).

  • Risk: Patient samples may contain endogenous 3-Methoxyestradiol.

  • Mitigation: You must analyze unspiked patient samples during validation. If endogenous levels are >5% of your IS spike concentration, this method is invalid for that population. Increase the IS spike concentration to swamp endogenous levels (e.g., spike at 50 ng/mL), provided the detector does not saturate.

Linearity & Recovery
  • Linearity:

    
     over 10-1000 pg/mL.[1]
    
  • IS Response Stability: Plot IS Peak Area across the run. Unlike SIL-IS, the Analog IS area may drift differently than the Analyte if matrix buildup alters ionization suppression zones. A divergence >15% suggests inadequate sample cleanup.

References

  • Kushnir, M. M., et al. (2008). "High-sensitivity tandem mass spectrometry assay for serum estrone and estradiol." American Journal of Clinical Pathology. Link

  • Faupel-Badger, J. M., et al. (2010). "A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites." Cancer Epidemiology, Biomarkers & Prevention. Link

  • Thermo Fisher Scientific. (2015). "High-Throughput LC-MS/MS Measurement of Estrone (E1) and Estradiol (E2) in Human Blood Serum." Application Note. Link

  • NIST. (2005). "Development and Evaluation of a Reference Measurement Procedure for the Determination of Estradiol-17 in Human Serum." National Institute of Standards and Technology. Link

  • Star-Weinstock, M., et al. (2012). "Liquid Chromatography-Tandem Mass Spectrometry Analysis of Estrogens and Estrogen Metabolites." Journal of Steroid Biochemistry and Molecular Biology. Link

Disclaimer: This protocol is for Research Use Only (RUO). The use of structural analog internal standards requires thorough validation per FDA/EMA bioanalytical guidelines to demonstrate that matrix effects are adequately compensated.

Sources

Technical Notes & Optimization

Troubleshooting

Improving water solubility of estradiol methyl ether for biological assays

Welcome to the Technical Support Center for Estradiol Methyl Ether (EDME) Formulation . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals ov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Estradiol Methyl Ether (EDME) Formulation . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the biophysical challenges associated with handling highly lipophilic steroid derivatives in aqueous biological assays.

Estradiol methyl ether (EDME) is a potent, subtype-selective antagonist of the TRPML1 cation channel. However, its extreme hydrophobicity often leads to erratic assay results, compound precipitation, and vehicle-induced cytotoxicity. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure reliable dosing and robust experimental integrity.

Formulation Strategy Decision Matrix

Before troubleshooting, it is critical to align your solubilization strategy with the physiological constraints of your assay. Use the logical workflow below to determine the optimal formulation pathway.

G Start What is your Assay Type? CellFree Cell-Free / Biochemical Start->CellFree CellBased Cell-Based / In Vivo Start->CellBased Cosolvent Use Co-solvents (e.g., 1-5% DMSO) CellFree->Cosolvent CheckConc Is target EDME concentration achievable with <0.5% DMSO? CellBased->CheckConc DirectDil Direct Dilution Method CheckConc->DirectDil Yes AltMethods Alternative Formulation Required CheckConc->AltMethods No Cyclo HP-β-CD Complexation (High solubility, low toxicity) AltMethods->Cyclo Nano Lipid Nanoparticles (Sustained release) AltMethods->Nano

Decision matrix for selecting an estradiol methyl ether solubilization strategy.

Troubleshooting & FAQs: The Causality of Formulation Failures

Q1: Why does EDME immediately precipitate when I add my DMSO stock to cell culture media? The Causality: EDME lacks sufficient polar functional groups to form hydrogen bonds with water. When a highly concentrated DMSO stock is injected into an aqueous buffer, the DMSO rapidly diffuses into the water. This rapid solvent exchange leaves the hydrophobic EDME molecules in a state of supersaturation, forcing them to minimize their thermodynamic free energy by aggregating and nucleating into microcrystals. The Fix: Never add aqueous buffer to your stock. Instead, add the DMSO stock dropwise to a vigorously vortexed aqueous medium to ensure immediate and infinite dilution, preventing localized zones of supersaturation.

Q2: Can I just increase the DMSO concentration to 2% to keep EDME in solution for my cell-based assays? The Causality: No. While DMSO is a powerful aprotic solvent, it is highly toxic to cells at concentrations above 0.5% v/v[1]. DMSO alters the physical properties of the phospholipid bilayer, causing membrane permeabilization, inhibition of cell proliferation, and altered cytokine production[2]. In sensitive cell lines, such as human fibroblasts or apical papilla cells, concentrations as low as 1% to 5% cause rapid and significant decreases in cell viability[3][4]. The Fix: Cap your final DMSO concentration at 0.1% to 0.5%. If your required EDME concentration cannot be reached within this limit, you must abandon co-solvents and use cyclodextrin complexation.

Q3: How do cyclodextrins improve EDME solubility without causing cytotoxicity? The Causality: Cyclodextrins, particularly 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic central cavity[5]. EDME spontaneously partitions into this hydrophobic cavity, forming a non-covalent host-guest inclusion complex[6][7]. This complex masks the lipophilic steroid from the aqueous environment, increasing its apparent water solubility by orders of magnitude without the need for membrane-disrupting organic solvents.

Q4: Will encapsulating EDME in cyclodextrin prevent it from reaching intracellular targets like TRPML1? The Causality: No. The EDME/HP-β-CD complex exists in a dynamic equilibrium. While the bulky, hydrophilic cyclodextrin complex itself cannot penetrate the plasma membrane, it acts as a molecular shuttle. It delivers EDME to the unstirred water layer (UWL) immediately adjacent to the cell membrane. Driven by its lipophilicity, EDME partitions out of the cyclodextrin cavity, diffuses through the lipid bilayer, and successfully engages intracellular targets[5][8].

Quantitative Comparison of Solubilization Strategies

To aid in experimental design, the following table summarizes the performance metrics of various formulation strategies.

Formulation StrategyMax Aqueous ConcentrationCytotoxicity RiskPreparation TimeValidation Metric
Direct DMSO Dilution ~10 - 20 µMHigh (>0.5% v/v)< 5 minutesMicroscopy (No crystals)
HP-β-CD Complexation >1 mMLow2 - 3 hoursOD600 < 0.05
Lipid Nanoparticles >5 mMLow to Moderate1 - 2 daysDLS (PDI < 0.2)

Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must act as a self-validating system. Do not proceed to biological testing without passing the validation checks embedded at the end of these workflows.

Protocol A: Preparation of EDME / HP-β-CD Inclusion Complexes

This protocol utilizes the co-evaporation method to force the inclusion of EDME into the cyclodextrin cavity, ideal for high-concentration dosing in sensitive cell lines.

Workflow Step1 1. Co-dissolution EDME + HP-β-CD in Methanol Step2 2. Evaporation Remove solvent under N2 stream Step1->Step2 Step3 3. Rehydration Add aqueous buffer & Sonicate Step2->Step3 Step4 4. Validation Filter (0.22 µm) & Measure OD600 Step3->Step4

Step-by-step workflow for preparing EDME-cyclodextrin inclusion complexes.

Methodology:

  • Co-dissolution: Weigh out EDME and HP-β-CD at a 1:2 molar ratio. Dissolve both powders completely in a volatile organic solvent (e.g., 100% Methanol or Ethanol) in a glass vial.

  • Evaporation: Place the vial under a gentle, continuous stream of Nitrogen gas (or use a rotary evaporator) until all solvent is removed, leaving a thin, transparent solid dispersion film on the glass wall.

  • Rehydration: Add your desired volume of aqueous buffer (e.g., PBS or serum-free media) to the vial.

  • Complexation: Sonicate the vial in a water bath sonicator at room temperature for 30 minutes to ensure the film is fully rehydrated and the host-guest complex is formed.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated EDME.

  • Self-Validation Check: Measure the optical density of the final filtrate at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the absence of colloidal aggregates, validating that the EDME is fully complexed and in true solution.

Protocol B: Optimized DMSO Dilution (For Low-Concentration Assays)

Use this protocol only if your final required EDME concentration allows for a final DMSO concentration of ≤ 0.5%.

Methodology:

  • Stock Preparation: Prepare a 10 mM master stock of EDME in 100% anhydrous DMSO. Store aliquots at -20°C to prevent moisture absorption, which degrades solvent capacity.

  • Media Preparation: Pre-warm your aqueous cell culture media or buffer to 37°C. (Warm media increases the kinetic solubility threshold).

  • Dynamic Dilution: Place the tube containing the warm media on a vortex mixer at medium-high speed.

  • Injection: Using a micropipette, inject the DMSO stock directly into the vortexing liquid (e.g., add 1 µL of stock to 1000 µL of media for a 10 µM final concentration at 0.1% DMSO).

  • Self-Validation Check: Plate 100 µL of the final solution into a clear-bottom 96-well plate. Observe under a phase-contrast microscope at 20X magnification. The complete absence of needle-like microcrystals or dark aggregates validates successful metastable solubilization.

References

  • Suppression of estrogenic activity of 17-beta-estradiol by beta-cyclodextrin - PubMed. nih.gov. 5

  • A Review on Cyclodextrins/Estrogens Inclusion Complexes - MDPI. mdpi.com. 6

  • Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements - ResearchGate. researchgate.net. 7

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. nikon.com. 1

  • Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations - PMC. nih.gov. 8

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC. nih.gov. 2

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro - Jagiellonian Center of Innovation. jagiellonskiecentruminnowacji.pl.3

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - SciELO. scielo.br. 4

  • Estradiol derivatives and analogs as blockers of TRPML1 cation channels. uni-muenchen.de.

Sources

Optimization

Preventing precipitation of 3-methoxyestradiol in cell culture media

Topic: Preventing Precipitation of 3-Methoxyestradiol in Cell Culture Media Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Q&A, Protocols, Troubleshooting) Technic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Precipitation of 3-Methoxyestradiol in Cell Culture Media Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Q&A, Protocols, Troubleshooting)

Technical Support Center: 3-Methoxyestradiol Solubility Guide

Welcome to the technical resource center for lipophilic steroid applications. This guide addresses the physicochemical challenges of working with 3-Methoxyestradiol (Estradiol 3-methyl ether; CAS 1035-77-4).[1][2][3] Unlike its metabolite isomer 2-methoxyestradiol, 3-methoxyestradiol lacks the phenolic hydroxyl group at the C3 position, significantly increasing its lipophilicity (LogP) and making it highly prone to "solvent shock" precipitation upon introduction to aqueous cell culture media.[1][2][3]

Part 1: Solubility Fundamentals (FAQ)

Q1: What are the critical solubility limits for 3-Methoxyestradiol? A: 3-Methoxyestradiol is a highly hydrophobic steroid ether.[1][2][3] It is effectively insoluble in water.[3][4][5] You must dissolve it in an organic solvent before introduction to biological systems.[3]

SolventSolubility LimitNotes
DMSO ~100 mg/mL (350 mM) Recommended.[1][2][3] Best for high-concentration stocks.[1][2][3]
Ethanol ~10 mg/mL (35 mM)Lower solubility; higher volatility.[1][2][3] prone to evaporation.[3]
Water/PBS < 0.1 µg/mLInsoluble. Direct addition causes immediate precipitation.[1][2][3]
Culture Media < 10 µM (without carrier)Dependent on serum (FBS) protein content.[1][2][3]

Q2: Why does my solution turn cloudy immediately upon adding the stock to the media? A: This is a phenomenon known as "Solvent Shock." When a small volume of high-concentration organic stock (e.g., 100 mM in DMSO) enters a large volume of aqueous media, the DMSO rapidly disperses into the water phase. The hydrophobic steroid molecules are left "stranded," causing them to aggregate instantly into micro-crystals. These crystals are often invisible to the naked eye initially but can cause cytotoxicity or false negatives in assays.

Q3: Is 3-Methoxyestradiol the same as 2-Methoxyestradiol? A: No. They are structural isomers with distinct properties.[1][2][3]

  • 2-Methoxyestradiol (CAS 362-07-2): An endogenous metabolite with a hydroxyl at C3 and a methoxy at C2.[1][2][3]

  • 3-Methoxyestradiol (CAS 1035-77-4): A synthetic ether where the C3 hydroxyl is methylated.[1][2][3][6]

  • Implication: 3-Methoxyestradiol lacks the hydrogen-donating phenolic hydroxyl, making it more lipophilic and harder to keep in solution than 2-methoxyestradiol.[1][2][3]

Part 2: Preparation & Storage Protocols

Protocol A: Preparation of High-Integrity Stock Solutions

Objective: Create a stable, concentrated stock solution free of micro-precipitates.

  • Calculate: Determine the mass required for a 50 mM or 100 mM stock.

    • Example: MW of 3-Methoxyestradiol is 286.41 g/mol .[1][2][3][7][8]

    • To make 1 mL of 50 mM stock, weigh 14.32 mg .

  • Solvent Selection: Use anhydrous, cell-culture grade DMSO (Dimethyl Sulfoxide).[2][3] Avoid Ethanol if possible, as it evaporates during storage, altering concentration.

  • Dissolution:

    • Add DMSO to the vial containing the powder.

    • Vortex vigorously for 30–60 seconds.

    • Critical Step: Inspect for clarity.[1][2][3] If particles remain, warm the vial to 37°C for 5 minutes and vortex again.

  • Storage: Aliquot into small volumes (e.g., 20–50 µL) in amber glass or polypropylene tubes. Store at -20°C (1 month) or -80°C (6 months). Avoid freeze-thaw cycles.[1][2][3]

Part 3: Preventing Precipitation in Media (Troubleshooting)

Scenario 1: "I need to treat cells at 10 µM, but I see crystals."

Root Cause: Direct addition of high-concentration stock to cold or serum-free media.[1][2][3]

Corrective Workflow: The "Intermediate Dilution" Method Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a stepping stone.

  • Prepare an Intermediate Stock (100x):

    • Dilute your frozen Master Stock (e.g., 50 mM) into fresh DMSO to create a 1 mM working stock .[2]

  • Pre-warm Media: Ensure your cell culture media is at 37°C . Cold media accelerates precipitation.[3]

  • The "Dropwise" Addition:

    • While swirling the culture media (or using a stir bar for large volumes), add the 1 mM working stock dropwise .

    • Target: Final concentration 10 µM (1:100 dilution). Final DMSO = 1%.[1][2][3]

  • Serum Buffering: Ensure your media contains at least 5-10% Fetal Bovine Serum (FBS) .[1][2][3] Albumin in the serum acts as a natural carrier, binding the steroid and keeping it in solution.

Scenario 2: "I cannot use serum (Serum-Free conditions)."

Root Cause: Lack of protein carriers (Albumin) to sequester the hydrophobic steroid.[1][2][3]

Corrective Workflow: Carrier-Assisted Delivery In the absence of FBS, you must provide a synthetic carrier.[3]

  • Option A: BSA Conjugation (Fatty-Acid Free) [1][2][3]

    • Prepare a 5% BSA solution in PBS.[3]

    • Add your DMSO stock to the BSA solution while vortexing.

    • Incubate at 37°C for 30 minutes to allow binding.

    • Add this "BSA-Drug Complex" to your cells.[1][2][3]

  • Option B: Cyclodextrin Complexing [1][2]

    • Use 2-hydroxypropyl-β-cyclodextrin (HPβCD) .[1][2][3]

    • Prepare a 10-20% (w/v) HPβCD solution in water.[1][2][3]

    • Dissolve the steroid stock into this solution before adding to media.

Part 4: Technical Visualization (Mechanism of Action)

The following diagram illustrates the "Safe Dilution Pathway" versus the "Precipitation Risk Pathway."

G cluster_risk High Risk Pathway (Precipitation) cluster_safe Safe Dilution Pathway Stock Master Stock (50 mM in DMSO) DirectAdd Direct Addition to Aqueous Media Stock->DirectAdd Intermed Intermediate Dilution (1 mM in DMSO) Stock->Intermed Shock Solvent Shock (Rapid DMSO dispersion) DirectAdd->Shock Crystals Precipitation (Crystal Formation) Shock->Crystals Carrier Carrier Binding (Serum Albumin / Cyclodextrin) Intermed->Carrier Dropwise Addition (Warm Media) Soluble Stable Dispersion (Bioavailable) Carrier->Soluble

Caption: Decision tree for preventing solvent shock. The 'Safe Pathway' utilizes intermediate dilution and protein carriers to maintain solubility.

Part 5: Summary of Critical Parameters

ParameterRecommendationReason
Max Final DMSO 0.5% - 1.0% Higher levels are cytotoxic and do not guarantee solubility.[1][2][3]
Media Temperature 37°C Cold media decreases kinetic solubility.[1][2]
Mixing Speed Rapid Vortex/Swirl Prevents local high-concentration "hotspots" during addition.[1][2][3]
Serum Requirement Required (or substitute) Albumin binds lipophilic steroids, preventing aggregation.[2]

References

Sources

Troubleshooting

Troubleshooting low yield in estradiol methylation synthesis

[label="Incomplete Conversion", fillcolor="#42 Caption: Logical workflow for diagnosing and resolving low yield in estradiol O-methylation. Section 1: Diagnostic FAQs (The "Why" and "How") Q1: Why am I getting a mixture...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Incomplete Conversion", fillcolor="#42

Caption: Logical workflow for diagnosing and resolving low yield in estradiol O-methylation.

Section 1: Diagnostic FAQs (The "Why" and "How")

Q1: Why am I getting a mixture of 3-methoxyestradiol and 3,17-dimethoxyestradiol? A1: This is a classic chemoselectivity failure driven by using a base that is too strong. If you use sodium hydride (NaH) or potassium tert-butoxide, the base will deprotonate both the C3 phenol (pKa ~10.4) and the C17 aliphatic alcohol (pKa ~15). The resulting dialkoxide will react with your methylating agent at both sites. To achieve strict C3-selective O-methylation without protecting the C17 group, you must use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are only strong enough to deprotonate the more acidic phenolic proton, leaving the C17 hydroxyl intact[1].

Q2: My reaction stalls at 50% conversion. Why is the C3-methylation incomplete? A2: Sluggish kinetics and stalled reactions when using methyl iodide (MeI) or dimethyl sulfate (DMS) usually stem from three mechanistic bottlenecks:

  • Reagent Degradation: MeI is highly volatile (bp 42 °C) and photosensitive. If your reaction is heated without an efficient reflux condenser, or if the MeI has degraded into iodine (visible as a pink/brown tint), your stoichiometric ratio of active electrophile has dropped below 1:1.

  • Phase Boundary Limitations: In solvents like acetone, K₂CO₃ is entirely insoluble. The deprotonation occurs strictly at the solid-liquid interface. Poor stirring directly translates to poor yield.

  • Lack of Phase Transfer: To drastically accelerate the Sₙ2 attack of the phenoxide on the alkylating agent, you should introduce a phase transfer catalyst (PTC) such as tetrabutylammonium iodide (TBAI)[2] or utilize an extractive alkylation method with tetrahexylammonium ions[3].

Q3: How can I avoid using highly toxic Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) without sacrificing yield? A3: Both MeI and DMS are potent but carry severe toxicity and handling risks. A highly effective, green-chemistry alternative is Dimethyl Carbonate (DMC). When reacted in the presence of Cs₂CO₃ at elevated temperatures (120–160 °C), DMC acts as both the solvent and the electrophile. The reaction proceeds via the nucleophilic attack of the phenoxide on the methyl group of DMC, releasing CO₂ and methanol as benign byproducts. This method provides excellent yields of the C3-methyl ether without requiring C17 protection[1][4]. Alternatively, methyl ethanesulfonate can be used as a less volatile, moderately toxic substitute that follows a standard Williamson ether synthesis pathway[5].

Section 2: Quantitative Data & Reagent Selection

To help you select the optimal synthetic route, the following table summarizes the performance metrics of various methylation systems based on empirical data.

Methylating AgentBaseSolvent / CatalystTemp (°C)C3 SelectivityTypical YieldSafety / Toxicity Profile
Methyl Iodide (MeI) K₂CO₃Acetone / TBAI60 °CHigh85–95%Highly Toxic, Volatile[2]
Dimethyl Sulfate (DMS) NaOH (aq)DCM (Extractive)25 °CModerate75–85%Highly Toxic, Carcinogenic[3]
Dimethyl Carbonate (DMC) Cs₂CO₃DMC (Neat)150 °CVery High>90%Green, Low Toxicity[1]
Methyl Ethanesulfonate K₂CO₃DMF60–80 °CHigh80–90%Moderate Toxicity[5]

Section 3: Self-Validating Experimental Protocols

A robust protocol must include internal checks to verify that the chemistry is proceeding as intended. Below are two optimized methodologies.

Protocol A: High-Yield C3-Selective O-Methylation using MeI and a Phase Transfer Catalyst

This is the standard laboratory method for rapid, high-yielding methylation[2].

  • Deprotonation Setup: Dissolve 1.0 equivalent of estradiol in anhydrous acetone to achieve a 0.2 M concentration. Add 2.0 equivalents of finely powdered, oven-dried K₂CO₃.

    • Self-Validation Check: The suspension should develop a slight yellow tint after 15 minutes of vigorous stirring, visually confirming the formation of the phenoxide anion.

  • Catalyst and Electrophile Addition: Add 0.1 equivalents of tetrabutylammonium iodide (TBAI) to act as the phase transfer catalyst. Dropwise, add 1.5 equivalents of freshly distilled methyl iodide (MeI).

    • Self-Validation Check: Inspect the MeI before addition. It must be perfectly colorless. If it is pink or brown, it contains free iodine and must be washed with aqueous sodium thiosulfate and redistilled before use.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 4 to 6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system.

    • Self-Validation Check: The starting material (phenolic C3-OH) will appear as a lower R_f spot. A successful reaction is indicated by the complete disappearance of this spot and the emergence of a higher R_f spot (3-methoxyestradiol), as the loss of the hydrogen-bonding phenol reduces polarity.

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate, wash sequentially with water and brine (to remove residual TBAI and salts), dry over anhydrous MgSO₄, and concentrate to yield the product.

Protocol B: Green Chemistry O-Methylation using Dimethyl Carbonate (DMC)

Use this method to avoid toxic alkyl halides while maintaining exceptional regioselectivity[1][4].

  • Reagent Mixing: In a heavy-walled sealed tube or chemical autoclave, combine 1.0 equivalent of estradiol, 1.5 equivalents of anhydrous Cs₂CO₃, and a 10-fold volumetric excess of Dimethyl Carbonate (DMC).

  • Thermal Activation: Seal the vessel securely and heat the mixture to 150 °C for 12 hours.

    • Self-Validation Check: The reaction generates carbon dioxide (CO₂) as a stoichiometric byproduct. Pressure will build inside the vessel. It is critical to ensure your reaction vessel is rated for high-pressure applications.

  • Workup and Recovery: Allow the vessel to cool completely to room temperature before carefully venting the pressurized CO₂. Filter the mixture to remove the solid Cs₂CO₃. Concentrate the filtrate under reduced pressure to recover the excess DMC (which can be recycled). The crude 3-methoxyestradiol obtained is typically of high purity and requires minimal downstream chromatography.

References

  • Lee, Y., & Shimizu, I. (1998). Convenient O-methylation of phenols with dimethyl carbonate. Synlett. Thieme Connect / LookChem. 6

  • NIH PMC. Syntheses and biological activities of novel 2-methoxyestradiol analogs, 2-fluoroethoxyestradiol and 2-fluoropropanoxyestradiol. National Institutes of Health. 2

  • Daley, J. D., Rosenfeld, J. M., & YoungLai, E. V. (1976). Synthesis of estrogen methyl ethers by extractive alkylation. Steroids. PubMed. 3

  • LookChem. Convenient O-methylation of phenols with dimethyl carbonate (Abstract/Full Text). LookChem. 4

  • BenchChem. Application Notes and Protocols for O-methylation of Phenols using Methyl Ethanesulfonate. BenchChem. 5

Sources

Optimization

Technical Support Center: Estradiol Methyl Ether Synthesis &amp; Purification

[1] Topic: Removing Unreacted Estradiol and Preventing Side-Reactions in 3-O-Methylestradiol Synthesis Audience: Organic Chemists, Process Development Scientists Status: Active Guide Introduction: The Selectivity Challen...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Removing Unreacted Estradiol and Preventing Side-Reactions in 3-O-Methylestradiol Synthesis Audience: Organic Chemists, Process Development Scientists Status: Active Guide

Introduction: The Selectivity Challenge

Synthesizing Estradiol 3-Methyl Ether (EME) requires a delicate balance.[1] You are performing a Williamson ether synthesis on a molecule with two hydroxyl groups:

  • C3-OH (Phenolic): Acidic (pKa ~10.4), highly reactive toward alkylation.[1]

  • C17ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -OH (Aliphatic):  Less acidic (pKa ~17), but still nucleophilic under harsh conditions.
    

The Goal: Selectively methylate C3 while leaving C17 untouched. The Problem: Incomplete reaction leaves Estradiol (E2) ; over-reaction creates Estradiol 3,17-Dimethyl Ether .[1]

This guide provides modular protocols to remove impurities and optimize selectivity.

Module 1: The "Claisen" Wash (Chemical Extraction)

Issue: TLC shows a significant spot for unreacted starting material (Estradiol). Solution: Exploit the acidity difference between the phenol (E2) and the ether (EME).

The Principle

Estradiol contains a phenolic proton at C3. In the presence of a strong base (NaOH), it forms a water-soluble phenolate salt.[1] The product (EME) has a methoxy group at C3 and is neutral/non-acidic; it remains in the organic layer.

Protocol: Caustic Wash Procedure

Prerequisite: The reaction is quenched, and the bulk solvent is removed or exchanged.

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

    • Volume: ~10-15 mL per gram of crude.[1]

  • The Wash (Critical Step):

    • Add 10% w/v NaOH (aq) (Sodium Hydroxide).[1] Use a 1:1 volume ratio with the organic phase.

    • Shake vigorously for 2–3 minutes.

  • Separation:

    • Allow phases to separate.

    • Top Layer (Organic): Contains EME (Product) + Dimethyl ether impurity.[1]

    • Bottom Layer (Aqueous): Contains Sodium Estradiolate (Unreacted Starting Material).[1]

  • Verification: Spot the organic layer on TLC. The lower-running Estradiol spot should be absent.[1]

  • Workup: Wash the organic layer once with brine, dry over

    
    , and concentrate.
    
Visualizing the Extraction Logic

ExtractionWorkflow Start Crude Mixture (E2 + EME + Impurities) Solvent Dissolve in EtOAc/DCM Start->Solvent AddBase Add 10% NaOH (aq) Partition Solvent->AddBase PhaseSplit Phase Separation AddBase->PhaseSplit OrgLayer Organic Phase (Neutral) PhaseSplit->OrgLayer Top Layer AqLayer Aqueous Phase (Phenolate Anions) PhaseSplit->AqLayer Bottom Layer Product Product: EME (+ Dimethyl ether) OrgLayer->Product Waste Impurity: Na-Estradiol (Discard or Recover with Acid) AqLayer->Waste

Caption: Separation of phenolic Estradiol (aqueous) from neutral Methyl Ether (organic) using pH manipulation.

Module 2: Preventing Over-Methylation (17-OH)

Issue: Presence of a high-running spot (Dimethyl Ether) that is difficult to separate. Root Cause: Conditions were too basic or the methylating agent was in large excess, activating the aliphatic C17-OH.[1]

Optimization Table: Base & Reagent Selection
VariableStandard Protocol (High Selectivity)Aggressive Protocol (High Risk)Why?
Base Potassium Carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Sodium Hydride (NaH)

is strong enough to deprotonate Phenol (pKa 10) but too weak for Aliphatic OH (pKa 17).
Solvent Acetone or DMFTHF or DMSOPolar aprotic solvents like DMF accelerate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, but Acetone allows easier reflux control.
Methyl Source Methyl Iodide (MeI)Dimethyl Sulfate (DMS)MeI is generally more manageable; DMS is highly reactive and toxic.[1]
Stoichiometry 1.1 to 1.2 equivalents> 2.0 equivalentsExcess methylating agent will eventually attack the C17 position.
Corrective Protocol: Selective Synthesis
  • Solvent: Acetone (anhydrous).[1]

  • Base: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (powdered, anhydrous), 2.0 equivalents.
    
  • Reagent: Methyl Iodide (MeI), 1.1 equivalents.[1]

  • Temperature: Reflux (approx. 56°C).[1]

  • Time: Monitor by TLC every 2 hours. Stop immediately when starting material is <5%.[1]

Module 3: Purification via Crystallization

Issue: Product is oily or contains minor impurities after extraction. Solution: EME crystallizes well from alcoholic solvents, whereas impurities often remain in the mother liquor.

Protocol
  • Dissolve the crude oil (post-extraction) in a minimum amount of hot Methanol (MeOH) .

  • Add hot water dropwise until slight turbidity (cloudiness) persists.

  • Re-heat slightly to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate (4°C).

  • Result: White needles of Estradiol 3-Methyl Ether (MP: ~120°C).

  • Mother Liquor: Contains remaining oily impurities and trace dimethyl ether.

Troubleshooting FAQs

Q: My product is an oil and won't solidify. What is wrong? A: This is usually due to residual solvent (DCM/EtOAc) or the presence of the 17-methylated impurity, which disrupts the crystal lattice.[1]

  • Fix: Rotovap down completely, then add a small amount of cold methanol.[1] Scratch the flask side with a glass rod to induce nucleation.

Q: I see a spot running just above my product on TLC. What is it? A: This is likely Estradiol 17-acetate (if acetic anhydride was used in workup) or Estradiol 3,17-dimethyl ether .[1]

  • Fix: If it is the dimethyl ether, it is very lipophilic.[1] Run a silica column with a shallow gradient (e.g., 5% EtOAc in Hexanes).[1] The dimethyl ether will elute first; your desired 3-methyl ether will elute second.[1]

Q: Can I recover the unreacted Estradiol from the NaOH wash? A: Yes. Take the aqueous NaOH layer (from Module 1) and acidify it with dilute HCl to pH ~2. The Estradiol will precipitate out or can be extracted back into EtOAc.

References

  • Synthesis and Characterization: Hertelendy, F., et al. "Isolation of estradiol-17β from hen's urine and its characterization as the crystalline 3-methyl ether."[1][2][3] Canadian Journal of Biochemistry, vol. 43, no.[1][2][3] 9, 1965, pp. 1379-1385.[1][2] Link[1]

  • Acidity Constants: Hurwitz, A.R., and Liu, S.T.[1] "Determination of aqueous pKa values of estradiol and estrone." Journal of Pharmaceutical Sciences, vol. 66, no. 5, 1977, pp. 624-627.[1] (Establishes Phenolic pKa ~10.4 vs Aliphatic pKa >16).[1]

  • General Ether Synthesis: "Estradiol 3-methyl ether." Cayman Chemical Product Information. Link

  • Process Chemistry: "Process for preparation of estradiol valerate." US Patent Application US20130225845A1.[1] (Describes crystallization and purification logic for steroid esters/ethers). Link

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for Estradiol 3-Methyl Ether

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals facing challenges with the chromatographic behavior of estradiol 3-methyl ether.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals facing challenges with the chromatographic behavior of estradiol 3-methyl ether.

Mechanistic Overview

Estradiol 3-methyl ether is a synthetic derivative of naturally occurring 17β-estradiol. The methylation of the hydroxyl group at the C3 position of the steroidal A-ring fundamentally alters its physicochemical profile. By replacing a hydrogen-bond donating hydroxyl group with a lipophilic methoxy group, the molecule's overall hydrophobicity increases significantly. In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this structural modification translates to excessively prolonged retention times on traditional C18 stationary phases compared to the parent estradiol compound[1].

Troubleshooting FAQs

Q1: Why does estradiol 3-methyl ether exhibit such prolonged retention times on my standard C18 column? A: The retention mechanism in RP-HPLC is driven by hydrophobic (dispersive) interactions between the analyte and the alkyl chains of the stationary phase. The C3-methoxy group in estradiol 3-methyl ether increases the molecule's partition coefficient (LogP) relative to estradiol. Without the polar hydroxyl group to interact with the aqueous component of the mobile phase, the molecule partitions more strongly into the hydrophobic C18 phase, resulting in late elution[1].

Q2: How can I adjust my mobile phase to reduce retention time without losing resolution from parent estradiol or other impurities? A: To accelerate elution, you must increase the eluent strength by raising the volume fraction of the organic modifier. However, the choice of modifier dictates selectivity:

  • Acetonitrile (ACN): A stronger solvent for steroids that operates primarily through dipole interactions. It will rapidly decrease retention time but may compress the critical resolution between closely related steroidal impurities.

  • Methanol (MeOH): A weaker solvent that acts as a hydrogen-bond donor and acceptor. While requiring a higher percentage to achieve the same retention time reduction as ACN, MeOH enhances π-π interactions between the steroidal aromatic A-ring and the stationary phase, often yielding superior selectivity for epimers and ether derivatives[2].

Q3: If mobile phase adjustments fail to provide a practical run time, should I change my stationary phase? A: Yes. If increasing the organic modifier causes co-elution, the stationary phase chemistry must be altered:

  • Switch to a C8 Column: A C8 phase has shorter alkyl chains, reducing the hydrophobic surface area and overall retention capacity. This allows highly lipophilic compounds like estradiol 3-methyl ether to elute faster while maintaining a similar elution order to C18, saving significant analysis time[3],[4].

  • Switch to a Phenyl-Hexyl Column: This is the optimal choice for aromatic steroids. The phenyl ring in the stationary phase engages in π-π interactions with the aromatic A-ring of the estradiol derivative. This alternative retention mechanism provides unique selectivity, allowing for baseline resolution of estradiol and its ether derivatives at shorter run times[2].

Q4: What role does column temperature play in optimizing this separation? A: Temperature is a powerful thermodynamic tool. Increasing the column temperature (e.g., from 25°C to 45°C) decreases the viscosity of the mobile phase, which improves mass transfer kinetics and reduces backpressure. According to the van't Hoff equation, higher temperatures decrease the retention factor (


) of hydrophobic analytes. For estradiol 3-methyl ether, a systematic temperature increase can shave minutes off the retention time while sharpening the peak shape.

Quantitative Data Summaries

Table 1: Impact of Stationary Phase on Estradiol 3-Methyl Ether Retention

Stationary Phase Primary Interaction Mechanism Relative Retention Time Selectivity for Steroid Derivatives
C18 (Octadecyl) Strong Dispersive (Hydrophobic) High (Late Elution) Moderate
C8 (Octyl) Moderate Dispersive Medium Moderate

| Phenyl-Hexyl | π-π Stacking & Dispersive | Low to Medium | High (Excellent Resolution) |

Table 2: Mobile Phase Modifier Effects (Isocratic Elution)

Organic Modifier Eluent Strength Effect on π-π Interactions Recommended Starting Ratio (Aq:Org)
Methanol (MeOH) Lower Enhances 30:70

| Acetonitrile (ACN) | Higher | Suppresses | 40:60 |

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase and Temperature Optimization

Self-Validating Workflow for RP-HPLC

  • Baseline Establishment:

    • Column: Standard C18 (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: 50:50 Water:Methanol at 1.0 mL/min.

    • Action: Inject estradiol 3-methyl ether standard (10 µg/mL). Record the baseline retention time (

      
      ) and asymmetry factor (
      
      
      
      ).
  • Organic Modifier Titration:

    • Increase the Methanol fraction in 5% increments (e.g., 45:55, 40:60, 35:65).

    • Causality Check: Plot

      
       versus the volume fraction of Methanol. The relationship should be linear[1]. Identify the %MeOH that brings 
      
      
      
      to the target window (e.g., 5-8 minutes).
  • Temperature Tuning:

    • Set the mobile phase to the optimized ratio from Step 2.

    • Increase column temperature from 25°C to 45°C in 5°C increments.

    • Validation: Ensure the resolution (

      
      ) between estradiol and estradiol 3-methyl ether remains 
      
      
      
      .
  • Orthogonal Column Screen (If

    
    ): 
    
    • Transfer the optimized mobile phase conditions to a Phenyl-Hexyl column to exploit π-π selectivity[2].

Protocol 2: System Suitability and Self-Validation

To ensure the method is robust for routine analysis, perform the following self-validating system suitability test (SST) prior to sample analysis:

  • Resolution (

    
    ):  Inject a resolution mixture of estradiol and estradiol 3-methyl ether. 
    
    
    
    must be
    
    
    .
  • Tailing Factor (

    
    ):  The tailing factor for the estradiol 3-methyl ether peak must be 
    
    
    
    to confirm the absence of secondary silanol interactions.
  • Repeatability: Inject the standard preparation six consecutive times. The Relative Standard Deviation (RSD) of the retention time must be

    
    .
    

Method Optimization Visualizations

HPLC_Optimization Start High Retention Time Estradiol 3-methyl ether Step1 Increase % Organic (ACN or MeOH) Start->Step1 Check1 Resolution Maintained? Step1->Check1 Step2 Switch to C8 Column (Reduce Hydrophobicity) Check1->Step2 No, co-elution Step3 Switch to Phenyl-Hexyl (π-π Selectivity) Check1->Step3 No, poor selectivity Success Optimized Method Validated Check1->Success Yes Step2->Check1 Step4 Increase Temperature (+5°C increments) Step3->Step4 Step4->Success

Caption: Decision tree for optimizing HPLC retention time of estradiol 3-methyl ether.

Mechanism E3ME Estradiol 3-methyl ether (Hydrophobic, Aromatic Ring) C18 C18 Stationary Phase (Strong Dispersive Interactions) E3ME->C18 Excessive Retention (Late Elution) Phenyl Phenyl-Hexyl Phase (π-π & Dispersive Interactions) E3ME->Phenyl Selective Retention (Optimal Elution)

Caption: Mechanistic interaction of estradiol 3-methyl ether with C18 vs. Phenyl-Hexyl phases.

References

  • (PDF) Retention behaviour of estradiol derivatives in reversed phase HPLC ResearchGate[Link]

  • HPLC Method Development: Standard Practices and New Columns Agilent[Link]

  • Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns Agilent[Link]

  • HPLC assay with UV detection for therapeutic drug monitoring of sirolimus ResearchGate[Link]

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in 3-Methoxyestradiol Mass Spectrometry

Case ID: 3ME-LCMS-OPT Status: Open Assigned Specialist: Senior Application Scientist, Steroid Analysis Unit[1] Executive Summary: The "Noise" Paradox Welcome to the technical support hub. If you are analyzing 3-methoxyes...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 3ME-LCMS-OPT Status: Open Assigned Specialist: Senior Application Scientist, Steroid Analysis Unit[1]

Executive Summary: The "Noise" Paradox

Welcome to the technical support hub. If you are analyzing 3-methoxyestradiol (and its isomers like 2-methoxyestradiol), you are likely facing a Signal-to-Noise (S/N) crisis.[1]

The core issue with methoxyestradiols is rarely just "electronic noise"; it is a combination of poor ionization efficiency (low signal) and isobaric interference (high chemical background). Because these molecules are neutral steroids with low proton affinity, they do not ionize well in standard ESI+ modes, causing the baseline to appear overwhelmingly noisy relative to your analyte.

This guide moves beyond basic troubleshooting to address the root causes: Ionization Physics , Isomeric Separation , and Matrix Management .

Part 1: Diagnostic Phase (Identify Your Noise)

Q1: Is your noise constant (electronic/chemical) or transient (chromatographic)?

  • Symptom: The baseline is high and jagged throughout the entire run.

    • Diagnosis:Chemical Contamination or Source Saturation .

    • Immediate Action: Perform a "no-column" infusion test.[1] If noise persists without the column, the issue is your mobile phase (solvents/additives) or the MS source (dirty cone/capillary). Methoxyestradiols require high-purity solvents; even trace plasticizers (phthalates) can drown out the steroid signal.

  • Symptom: The baseline rises during the gradient, or you see "ghost peaks" co-eluting with your analyte.[2]

    • Diagnosis:Isobaric Interference . 3-methoxyestradiol (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) has the exact same mass (
      
      
      
      302.19) as 2-methoxyestradiol and 4-methoxyestradiol.[3][4] Without high-resolution chromatography, these isomers merge, creating a broad, "noisy" peak base.[1]

Q2: Are you using ESI+ or ESI-?

  • Scenario A (ESI-): You are running in negative mode (deprotonation).

    • The Problem: While feasible, ESI- is prone to high background from mobile phase adducts and lower sensitivity for methoxy-derivatives compared to pure estrogens.[1]

  • Scenario B (ESI+ without Derivatization):

    • The Problem:Critical Failure Point. Methoxyestradiols lack a basic nitrogen center for protonation. You are likely forcing ionization with high voltage, which amplifies background noise without boosting the analyte signal.

    • The Solution: You must derivatize (See Part 2).

Part 2: The Solution Protocol (Methodology)

Workflow 1: Signal Amplification via Derivatization

To resolve baseline noise, we don't just "clean" the baseline; we boost the signal by orders of magnitude. The industry standard is Dansyl Chloride (DNS-Cl) derivatization.

Why it works: DNS-Cl reacts with the phenolic hydroxyl group at the C3 (or C2/C4) position. It introduces a tertiary amine (easily protonated) and a naphthalene moiety (increases hydrophobicity).

  • Result: The analyte moves to a cleaner region of the chromatogram (higher organic retention) and ionizes with ~10-100x greater efficiency in ESI+.

Step-by-Step Dansylation Protocol
  • Preparation: Evaporate your sample extract (plasma/serum/tissue) to dryness under nitrogen.

  • Reagent Addition: Add 50 µL of Sodium Bicarbonate buffer (100 mM, pH 10.5) and 50 µL of Dansyl Chloride solution (1 mg/mL in Acetone or Acetonitrile).

  • Incubation: Heat at 60°C for 3-5 minutes . (Do not overheat; degradation can occur).

  • Termination: No quenching is strictly necessary if injecting immediately, but evaporation and reconstitution in mobile phase is recommended to protect the column.

  • Detection: Monitor the Dansyl-derivative transition.

    • Parent Ion: [M+H]+ = 536.2 (for Methoxyestradiol + Dansyl).

    • Product Ion: m/z 171 (The specific dimethylaminonaphthalene fragment).

Workflow 2: Chromatographic Separation of Isomers

"Noise" is often the 2-methoxy isomer co-eluting with your 3-methoxy target.[1]

  • Column Choice: A standard C18 is often insufficient. Use a PFP (Pentafluorophenyl) column or a high-strength silica C18 (e.g., Charged Surface Hybrid). PFP phases offer unique selectivity for steroid isomers based on the position of the methoxy group.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[5][6]

    • B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.[5][6][7]

    • Note: Methanol often provides better resolution for steroid isomers than pure ACN.

Part 3: Decision Logic & Workflows (Visualization)

Figure 1: Troubleshooting Decision Matrix

TroubleshootingLogic Start Start: High Baseline Noise CheckMode Check Ionization Mode Start->CheckMode IsESI_Pos Is it ESI+ (No Deriv)? CheckMode->IsESI_Pos Yes IsESI_Neg Is it ESI-? CheckMode->IsESI_Neg Yes Action_Deriv CRITICAL ACTION: Switch to Dansyl Derivatization (Boost Signal 100x) IsESI_Pos->Action_Deriv Low Sensitivity CheckChrom Check Chromatography (Isomers?) IsESI_Neg->CheckChrom Signal OK, but noisy Action_Deriv->CheckChrom Isomers Co-eluting Peaks? CheckChrom->Isomers Broad/Split Peaks Action_Col Switch to PFP Column or Methanol Mobile Phase Isomers->Action_Col CheckSource Check Source/Solvent Isomers->CheckSource Sharp Peaks, High BG Action_Clean Replace Solvents Clean Cone/Capillary CheckSource->Action_Clean

Caption: Logic flow for diagnosing and resolving baseline noise in steroid mass spectrometry. Red nodes indicate critical protocol changes.

Figure 2: Sample Preparation & Derivatization Workflow

SamplePrep Sample Plasma/Serum Sample LLE LLE Extraction (MTBE or DCM) Sample->LLE Remove Proteins/Salts Dry Evaporate to Dryness (N2) LLE->Dry Concentrate Deriv Derivatization (Dansyl-Cl, 60°C, 5min) Dry->Deriv Add Charge Tag LCMS LC-MS/MS Analysis (ESI+, MRM) Deriv->LCMS Inject

Caption: Optimized workflow for 3-methoxyestradiol analysis. LLE removes matrix noise; Derivatization enhances ionization signal.[1]

Part 4: Quantitative Data & Comparisons

Table 1: Impact of Derivatization on Noise & Sensitivity
ParameterNative Analysis (Underivatized)Dansyl-Derivatized AnalysisTechnical Rationale
Ionization Mode ESI Negative (or weak ESI+)ESI Positive Dansyl group adds a tertiary amine, easily protonated.[1]
Limit of Quant (LOQ) ~100 - 500 pg/mL1 - 5 pg/mL Higher ionization efficiency drastically improves S/N ratio.[1]
Baseline Noise High (Chemical background)Low Analyte mass shifts to higher m/z (>500), away from low-mass solvent noise.
Chromatography Low retention on C18High retention Increased hydrophobicity moves analyte away from early-eluting matrix suppressors.[1]
Table 2: Troubleshooting Specific Noise Types
Noise CharacteristicProbable CauseCorrective Action
Spikes / periodic noise Pump pulsation or air bubblesPurge LC lines; Check check-valves; Install pulse damper.
High background at low m/z Solvent contaminationUse LC-MS grade solvents only.[1] Avoid glass bottles washed with detergents.
Broad hump under peak Co-eluting phospholipidsImplement LLE (Liquid-Liquid Extraction) with MTBE instead of protein precipitation.
Signal drift / suppression Matrix effectUse a stable isotope internal standard (e.g., 2-methoxyestradiol-d5) to normalize.[1]

Part 5: Frequently Asked Questions (FAQs)

Q: Why can't I just use simple protein precipitation (PPT) with Acetonitrile? A: PPT leaves significant phospholipids in the sample. These lipids often co-elute with steroids and cause "Ion Suppression"—a form of invisible noise where your signal disappears. We strongly recommend Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) or Dichloromethane.[1] This physically separates the steroid (organic layer) from the phospholipids (aqueous interface).

Q: I am seeing a peak for 3-methoxyestradiol, but the ratio of qualifier/quantifier ions is wrong. Why? A: You are likely integrating an isomer (like 2-methoxyestradiol or 4-methoxyestradiol).[1] These isomers have identical masses and fragmentation patterns. You must optimize your LC gradient to baseline-separate these peaks.[1] If they co-elute, your background "noise" is actually a second chemical species.[1]

Q: Can I use APCI instead of ESI? A: Yes. If you cannot derivatize, APCI (Atmospheric Pressure Chemical Ionization) is generally superior to ESI for neutral steroids. It relies on gas-phase ion-molecule reactions rather than solution-phase charging.[1] However, Dansyl-ESI+ is still the sensitivity gold standard (10-100x more sensitive than APCI).[1]

References

  • National Institutes of Health (NIH) / PMC. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. [Link]

  • Sciex Technical Notes. Analysis of Estrogens and their Methoxy- and Hydroxy- Metabolites in Serum using the SCIEX Triple Quad™ 6500+ LC-MS/MS System. [Link]

  • Agilent Technologies. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • Pract Lab Med. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry. [Link]

Sources

Troubleshooting

Overcoming non-specific binding of estradiol methyl ether in plasticware

Topic: Overcoming Non-Specific Binding (NSB) of Estradiol Methyl Ether Status: Active Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Non-Specific Binding (NSB) of Estradiol Methyl Ether

Status: Active Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 07, 2026[1]

Introduction: The Invisible Thief in Your Assay

If you are reading this, you are likely experiencing a common but frustrating phenomenon: disappearing low-concentration standards, non-linear calibration curves, or irreproducible recovery rates.

Estradiol Methyl Ether (EME) is a highly lipophilic steroid derivative (LogP ≈ 4.0).[1][2] In aqueous environments, it behaves like oil in water—it desperately seeks a hydrophobic surface to cling to. Unfortunately, standard laboratory plasticware (polypropylene and polystyrene) provides exactly that surface.[2]

This guide is not just a list of steps; it is a system to outsmart the thermodynamics of hydrophobic interaction. We will treat the plasticware not as a passive container, but as an active "reagent" that competes for your analyte.

Module 1: The Container (Material Science)

The first line of defense is the vessel itself. Standard polypropylene (PP) tubes are essentially solid hydrophobic solvents.[1][2] EME will partition into the plastic wall until equilibrium is reached, often resulting in >40% analyte loss within 1 hour.

Material Performance Comparison
Material TypeSurface ChemistryEME Recovery (1 hr, Aqueous)Recommended Application
Standard Polypropylene (PP) Hydrophobic< 60% (High Risk)Waste collection only.[1][2]
Polystyrene (PS) Hydrophobic (Aromatic)< 50% (High Risk)Avoid for storage.[1][2]
Low-Retention / Low-Bind PP Polymer-modified / Siliconized> 90% General storage, short-term handling.[1][2]
Borosilicate Glass Hydrophilic (Silanol groups)> 95% Gold Standard for stock preparation.[1][2]
Silanized Glass Chemically Inert> 98% Critical low-concentration standards.[1][2]

Critical Insight: Never prepare stock solutions (< 1 µM) in standard plastic tubes. Even "low-bind" plastics can fail if the surface-to-volume ratio is high (e.g., small volumes in large tubes).[1][2]

Module 2: The Matrix (Solution Chemistry)

You cannot always use glass.[1][2] When plastic is unavoidable (e.g., 96-well plates, pipette tips), you must modify the solvent matrix to make the liquid phase more attractive to the EME than the plastic wall.

Workflow A: LC-MS/MS (Surfactant-Free)

Constraint: You cannot use surfactants (Tween/Triton) due to ion suppression in the mass spectrometer.[1]

  • The Fix: Organic Solvent Bump.

  • Mechanism: Adding organic solvent disrupts the water structure, increasing the solubility of EME and reducing the driving force for hydrophobic adsorption.

  • Protocol: Ensure all working solutions contain at least 30-50% Methanol or Acetonitrile .[1][2]

  • Warning: If you must have a purely aqueous sample, minimize residence time in the plate to <10 minutes before injection.

Workflow B: ELISA / Ligand Binding Assays

Constraint: You cannot use high organic solvents (denatures antibodies).[1][2]

  • The Fix: Carrier Proteins (The "Decoy" Strategy).

  • Mechanism: Albumin (BSA) acts as a "molecular sponge," binding EME in solution and preventing it from touching the plastic walls.

  • Protocol: Use 0.1% - 1.0% BSA in your assay buffer.[1][2]

  • Synergy: Combine with 0.05% Tween-20 to block the plastic surface sites directly.[1][2]

Module 3: Visualization of the "Adsorption Trap"

The following diagram illustrates the thermodynamic competition occurring in your tube and how to shift the equilibrium.

G cluster_solutions Mitigation Strategies EME Estradiol Methyl Ether (Analyte) Plastic Plastic Wall (Hydrophobic Sink) EME->Plastic Strong Adsorption (Hydrophobic Effect) Solvent Aqueous Buffer (High Surface Tension) EME->Solvent Low Solubility Organic Organic Solvent (MeOH/ACN) Organic->EME Solubilizes Organic->Plastic Wets Surface BSA Carrier Protein (BSA) BSA->EME Sequesters BSA->Plastic Blocks Sites

Caption: Figure 1.[1][2] Thermodynamic competition. Without mitigation (Green/Yellow nodes), EME partitions strongly to the plastic wall (Black node).

Troubleshooting & FAQs
Q1: My standard curve is non-linear at the low end (flattening out). Why?

A: This is the hallmark of saturation adsorption .[1]

  • Diagnosis: The plastic wall has a finite number of binding sites.[1] At high concentrations, these sites are saturated, and the loss is negligible percentage-wise. At low concentrations (e.g., < 10 ng/mL), the wall binds a significant fraction (50-90%) of your analyte.

  • Solution: Switch to silanized glass vials for all standard curve preparation.[1][2] If using a 96-well plate, switch to a Low-Binding Plate (e.g., Eppendorf LoBind or Thermo Nunc).[1][2]

Q2: I see high carryover in my liquid handler. Is the needle dirty?

A: Likely, but the tubing and pipette tips are also culprits.

  • Mechanism: EME adsorbs to the conductive polypropylene tips used in robotics.[1][2]

  • Protocol: Implement a Pre-Wet Step .[1][2] Aspirate and dispense the sample 3 times before the final draw. This saturates the binding sites on the tip surface with the analyte, ensuring the final volume dispensed has the correct concentration.

  • Wash Solution: Ensure your wash solution contains 50% DMSO/Methanol to strip adsorbed EME from the needles.[1]

Q3: Can I use Tween-20 for LC-MS samples to stop sticking?

A: ABSOLUTELY NOT.

  • Reason: Polyethylene glycol (PEG) based surfactants like Tween will ionize efficiently, causing massive ion suppression and contaminating your Mass Spec source for weeks.[1]

  • Alternative: Use Ammonium Fluoride (if pH permits) or stick to high organic content (Methanol/Acetonitrile).[1][2] If you must block the surface, use a specific LC-MS compatible coating agent or silanized glass inserts.[1][2]

The "Gold Standard" Preparation Protocol

To guarantee data integrity, follow this self-validating workflow for EME stock preparation:

  • Primary Stock (1 mg/mL): Dissolve EME in 100% DMSO or 100% Methanol . Store in a Glass Vial at -20°C. Plastic is forbidden here.

  • Working Standard (High): Dilute Primary Stock into 50:50 Methanol:Water . Use Low-Bind PP tubes .

  • Working Standard (Low):

    • For LC-MS: Dilute in 30% Methanol minimum.[1][2]

    • For Assay: Dilute in Buffer + 0.5% BSA .[1][2]

  • Validation Step: Prepare the lowest standard in triplicate in your chosen vessel. Transfer one aliquot immediately to a glass insert and inject. Wait 2 hours, then transfer the second aliquot. If the peak area drops >5%, your vessel is compromising the data.

Decision Tree: Choosing Your Workflow

Workflow Start Start: EME Sample Prep Detection Detection Method? Start->Detection LCMS LC-MS/MS Detection->LCMS Mass Spec Immunoassay ELISA / Binding Assay Detection->Immunoassay Antibody Solvent Use >30% Organic Solvent (MeOH/ACN) LCMS->Solvent Protein Use 0.1% BSA + 0.05% Tween-20 Immunoassay->Protein Material Vessel Selection Solvent->Material Protein->Material Glass Silanized Glass / Glass Inserts Material->Glass Best LowBind Low-Bind PP Plate Material->LowBind Acceptable

Caption: Figure 2. Decision matrix for selecting the correct matrix and material based on downstream detection.

References
  • Tominaga-Fukazawa, Y., et al. (2010).[1][2][3] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[1][2][3] Journal of Pharmacological and Toxicological Methods.

  • Goebel-Stengel, M., et al. (2011).[1][2] The importance of using the correct plasticware in peptide and steroid analysis. Clinical Chemistry. (General Reference Principle)

  • Thermo Fisher Scientific. Tech Note: Preventing Protein and Hydrophobic Drug Adsorption in LC-MS Workflows.

  • PubChem. Estradiol Methyl Ether - Physicochemical Properties (LogP). National Library of Medicine.[1][2]

  • Sigma-Aldrich. LC-MS Sensitivity and Solvent Additives Guide.

Sources

Optimization

Technical Support Center: Photostability &amp; Degradation of Estradiol Methyl Ether

Executive Summary & Core Mechanism[1][2] Estradiol Methyl Ether (EME) (3-methoxy-17 -estradiol) is a synthetic derivative of estradiol where the C3 phenolic hydroxyl is methylated.[1] While this methylation protects the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism[1][2]

Estradiol Methyl Ether (EME) (3-methoxy-17


-estradiol) is a synthetic derivative of estradiol where the C3 phenolic hydroxyl is methylated.[1] While this methylation protects the A-ring from certain metabolic conjugations, the steroid nucleus remains susceptible to photo-induced degradation.[1]

Under UV irradiation (specifically


 nm or in the presence of sensitizers), EME undergoes two primary degradation vectors:
  • Photo-oxidation: Radical attack at benzylic positions (C6, C9) and oxidation of the C17 hydroxyl.[1]

  • Photo-isomerization: If the C17 hydroxyl oxidizes to a ketone (forming Estrone Methyl Ether), the molecule becomes susceptible to the "Lumi" rearrangement (13

    
    -epimerization), a classic steroid photoreaction.[1]
    

Troubleshooting Guide (Q&A)

Q1: I observe a new peak eluting after the main EME peak in Reverse-Phase HPLC. What is it?

Diagnosis: This is likely Estrone Methyl Ether (3-methoxyestrone).[1] Mechanism: The C17-hydroxyl group of EME is oxidized to a ketone.[1] In reverse-phase chromatography (e.g., C18), the ketone derivative is typically less polar than the hydroxyl parent, leading to longer retention times.[1] Verification:

  • Check UV absorbance: The spectrum should remain similar to EME (A-ring is unchanged).[1]

  • LC-MS: Look for a mass shift of -2 Da (

    
     vs EME's 
    
    
    
    ).[1]
Q2: My chromatogram shows multiple small peaks before the main peak. Are these hydrolysis products?

Diagnosis: These are likely 6-Hydroxylated derivatives or Solvent Adducts , not hydrolysis products.[1] Mechanism: The methyl ether bond at C3 is relatively stable to direct photolysis.[1] However, the benzylic C6 position is highly reactive toward singlet oxygen (


) or radical abstraction.[1] This leads to 

- or

-hydroxy-estradiol methyl ether.[1]
  • Note: If you are using methanol as a solvent, you may also see methanol adducts formed via radical recombination. Action:

  • Protocol Check: Are you using a protic solvent? Switch to acetonitrile/water to distinguish solvent adducts from oxidation products.[1]

  • Mass Spec: Look for +16 Da (hydroxylation) shifts.[1]

Q3: I see a significant mass balance loss (~10-15%) but no corresponding peaks. Where is the drug going?

Diagnosis: Photopolymerization or Surface Adsorption .[1] Mechanism: Steroid radicals (formed at C6 or C9) can recombine to form dimers or oligomers.[1] These are often highly lipophilic and may precipitate out of solution or stick to the HPLC column/guard cartridge, never reaching the detector. Action:

  • Wash the column with 100% THF or Isopropanol to elute high-molecular-weight species.[1]

  • Check the reaction vessel walls for precipitate.[1]

Q4: Can Estradiol Methyl Ether form "Lumi" products directly?

Answer: No, not directly. Explanation: The "Lumi" rearrangement (inversion of the C13 methyl group from


 to 

) requires the energy of an excited carbonyl state at C17.[1] EME has a C17 hydroxyl.[1] The Pathway: EME must first oxidize to Estrone Methyl Ether .[1] Once the ketone is formed, UV excitation causes

-cleavage of the C13-C17 bond, followed by recombination in the inverted configuration to form Lumi-estrone methyl ether .[1]

Deep Dive: Degradation Pathways

The following diagram illustrates the cascade of degradation. Note the bifurcation between oxidation (Retention of Stereochemistry) and Isomerization (Inversion of Stereochemistry).[1]

EME_Degradation EME Estradiol Methyl Ether (Parent) Excited Excited State (Radical/Triplet) EME->Excited UV (254nm or >300nm) Ox_C17 Estrone Methyl Ether (C17 Ketone) Excited->Ox_C17 Oxidation (-2H) Ox_C6 6-Hydroxy-EME (Benzylic Oxidation) Excited->Ox_C6 ROS Attack (+O) Ox_C9 9(11)-Dehydro-EME (Unsaturation) Excited->Ox_C9 H-Abstraction (-2H) Poly Oligomers/Dimers (Mass Balance Loss) Excited->Poly Radical Recombination Lumi Lumi-Estrone Methyl Ether (13-alpha-isomer) Ox_C17->Lumi Rearrangement (Requires C17=O)

Caption: Photochemical degradation cascade of Estradiol Methyl Ether. Note that Lumi-isomerization is a secondary process requiring prior oxidation to the ketone.[1]

Experimental Protocol: Photostability Assessment

This protocol is designed to differentiate between direct photolysis and oxidative degradation, compliant with ICH Q1B principles.

Materials
  • Light Source: Xenon arc lamp (simulated sunlight, ID65) OR UV-C lamp (254 nm) for forced degradation.

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Methanol (avoid if checking for solvent adducts).[1]

  • Quartz Cuvettes: Essential for UV transparency < 300 nm.[1]

Step-by-Step Workflow
  • Preparation:

    • Prepare a 100

      
      M solution of EME in Acetonitrile:Water (50:50).[1]
      
    • Control A: Wrap one vial in aluminum foil (Dark Control).

    • Control B: Sparged with Argon for 15 mins (Oxygen-free).

  • Irradiation:

    • Expose samples to 1.2 million lux hours (visible) and 200 W[2]·h/m² (UV) as per ICH Q1B.[1][2]

    • Forced Deg: Irradiate at 254 nm for 1-4 hours.

  • Quenching:

    • Remove samples.[1] If analyzing for peroxides, analyze immediately. Otherwise, store at 4°C.

  • Analysis (LC-MS):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8

      
      m.
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 30% B to 90% B over 15 mins.

    • Detection: UV at 280 nm (Phenolic absorption) and MS (ESI+).[1]

Data Table: Expected Degradation Profile
CompoundRelative Retention Time (RRT)Mass Shift (

Da)
Mechanism
6-Hydroxy-EME 0.85 - 0.90+16Benzylic Oxidation
Estradiol Methyl Ether 1.00 0 Parent
9(11)-Dehydro-EME 1.05 - 1.10-2Dehydrogenation
Estrone Methyl Ether 1.15 - 1.20-2Alcohol Oxidation
Lumi-Estrone ME 1.25-2Isomerization (Secondary)

Troubleshooting Logic Flowchart

Use this decision tree to identify your degradation products based on analytical data.

Troubleshooting_Tree Start Start: Analyze Chromatogram PeakPos Where is the impurity peak? Start->PeakPos Early Before Parent (RRT < 1.0) PeakPos->Early Late After Parent (RRT > 1.0) PeakPos->Late MassCheck1 Check Mass Shift Early->MassCheck1 MassCheck2 Check Mass Shift Late->MassCheck2 Plus16 +16 Da (Hydroxylation) MassCheck1->Plus16 Plus32 +32 Da (Di-OH or O2 adduct) MassCheck1->Plus32 Minus2 -2 Da (Oxidation/Unsaturation) MassCheck2->Minus2 NoChange No Mass Change (Isomer) MassCheck2->NoChange Result1 6-Hydroxy-EME or Solvent Adduct Plus16->Result1 Result2 Estrone Methyl Ether (Ketone) Minus2->Result2 Result3 Lumi-Isomer (Check 13-C NMR) NoChange->Result3

Caption: Decision tree for identifying EME photodegradants based on HPLC retention time and Mass Spectrometry shifts.

References

  • ICH Harmonised Tripartite Guideline. (1996).[1] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[3] International Council for Harmonisation.[1][2] [Link]

  • Wachter, M. P., et al. (1979).[1] "Lumi-mestranol and epi-lumi-mestranol." Steroids, 33(3), 287-294.[1][4] (Establishes the Lumi-isomerization pathway for 3-methoxy steroids). [Link]

  • Sedee, A. G., et al. (1983).[1] "Photochemical reactions of steroids." Recueil des Travaux Chimiques des Pays-Bas, 102.[1] (Fundamental steroid photochemistry mechanisms).

  • Whisman, M. L., et al. (2015).[1] "Photodegradation of estrogens in aqueous solutions." Chemosphere.[1] (Discusses oxidation at C6/C9 positions).

Sources

Troubleshooting

Technical Support Center: Optimizing 3-Methoxyestradiol (3-ME) Delivery

Status: Active | Topic: Cytotoxicity Assay Optimization | Ticket: #SOLV-3ME-OPT Executive Summary You are likely experiencing inconsistent IC50 values, crystal formation in well plates, or "edge effects" in your 3-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active | Topic: Cytotoxicity Assay Optimization | Ticket: #SOLV-3ME-OPT

Executive Summary

You are likely experiencing inconsistent IC50 values, crystal formation in well plates, or "edge effects" in your 3-methoxyestradiol (3-ME) cytotoxicity assays.

3-Methoxyestradiol is a lipophilic endogenous estrogen metabolite (LogP ~3.6–4.0). The central challenge is the Solvent Paradox : You need a strong organic solvent (like DMSO) to dissolve the drug, but that same solvent is toxic to cells and causes the drug to precipitate ("crash out") when introduced to aqueous culture media.

This guide provides the protocols to minimize these artifacts.

Module 1: Solvent Selection & Stock Preparation
Q: Should I use Ethanol or DMSO for 3-ME?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) is the superior choice for stock stability and solubility.

  • Why: While 3-ME is soluble in ethanol, ethanol evaporates rapidly in standard tissue culture incubators (37°C), altering the drug concentration during the assay. Ethanol is also more metabolically active in certain cell lines than DMSO.

  • The Risk: DMSO is hygroscopic (absorbs water from air).[1] If your DMSO stock absorbs water, 3-ME will precipitate inside the tube over time, leading to lower effective dosing.

Protocol: The "Dry Stock" System
  • Purchase: Use sterile, cell-culture grade DMSO (≥99.9%) stored in glass or HDPE, not standard polypropylene which can leach plasticizers.

  • Dissolution: Prepare a high-concentration Master Stock (e.g., 10 mM or 20 mg/mL) to minimize the volume added to cells.

  • Storage: Aliquot immediately into single-use amber glass vials. Store at -20°C. Do not freeze-thaw more than 3 times.

Module 2: Preventing Precipitation (The "Crash")
Q: Why do I see crystals in my wells after 24 hours?

Diagnosis: You likely performed a "Shock Dilution." When you pipette 100% DMSO stock directly into aqueous media, the local concentration of water spikes instantly. The hydrophobic 3-ME molecules aggregate before they can disperse, forming micro-crystals that settle on cells, causing physical stress and false toxicity.

The Solution: The Intermediate Dilution Method

Do not jump from 100% stock to 0.1% final. Use a "stepping stone" dilution.

Step-by-Step Workflow:

  • Master Stock: 10 mM 3-ME in 100% DMSO.

  • Working Stock (500x): Dilute Master Stock in 100% DMSO to create your serial dilution curve (e.g., 10 mM, 5 mM, 1 mM...). Do not dilute in media yet.

  • The "Intermediate" Step (10x): Dilute the Working Stock 1:50 into Media in a separate tube. Vortex immediately.

    • Result: This is now a 200 µM solution in 2% DMSO.

  • Final Dosing: Add the Intermediate solution to your cell wells (already containing media) at a 1:20 ratio.

    • Final Result: 10 µM drug in 0.1% DMSO .

DilutionProtocol Stock Master Stock (100% DMSO) Serial Serial Dilutions (in 100% DMSO) Stock->Serial Dilute Drug Inter Intermediate Step (Media + 2% DMSO) Serial->Inter 1:50 Dilution (Vortex Fast) Precip PRECIPITATION RISK Serial->Precip Direct Spike (Shock Dilution) Well Final Well (0.1% DMSO) Inter->Well 1:20 Dilution (Add to Cells)

Figure 1: The Intermediate Dilution workflow prevents "solvent shock" by gradually introducing the hydrophobic drug to the aqueous environment.

Module 3: Managing Vehicle Toxicity
Q: How much DMSO is too much?

Standard: The "No-Observed-Adverse-Effect Level" (NOAEL) for DMSO is cell-line dependent, but 0.1% (v/v) is the gold standard for safety.

Troubleshooting Solvent Effects

If your Vehicle Control (VC) shows <90% viability compared to Media Control:

  • Check Concentration: Are you exceeding the limits below?

  • Check Duration: Longer assays (>48h) accumulate solvent stress.

  • Check Interaction: DMSO can permeabilize membranes, making cells artificially sensitive to 3-ME.

Maximum Tolerable Solvent Limits (Table 1)

Cell Type Max DMSO (Recommended) Max DMSO (Tolerable) Notes
Robust Lines (HeLa, A549, MCF-7) 0.1% 0.5% Generally resistant to mild solvent stress.
Sensitive Lines (Jurkat, HL-60) 0.05% 0.1% DMSO induces differentiation in HL-60.
Primary Cells (Neurons, Hepatocytes) <0.05% 0.1% Highly sensitive; requires intermediate dilution.

| Stem Cells (iPSCs) | 0.01% | 0.05% | DMSO is a cryoprotectant but alters differentiation. |

Module 4: Experimental Design & Normalization
Q: How do I calculate viability correctly?

Critical Rule: You must normalize your drug-treated wells against the Vehicle Control (VC) , NOT the Media Control (MC).

  • Media Control (MC): Cells + Media only. (Shows baseline health).

  • Vehicle Control (VC): Cells + Media + DMSO (at the same % as the drug wells).

The Logic: If DMSO alone kills 5% of your cells, and your Drug+DMSO kills 50%:

  • Calculation vs. MC: You report 50% toxicity. (Incorrect—includes solvent killing).

  • Calculation vs. VC: You report ~47% toxicity. (Correct—isolates drug effect).

Formula:



ExperimentalDesign cluster_0 Plate Layout Logic MC Media Control (Cells + Media) VC Vehicle Control (Cells + Media + 0.1% DMSO) MC->VC Assess Solvent Toxicity (<10% diff) Drug Treatment (Drug + 0.1% DMSO) VC->Drug Normalize Data (Baseline = 100%)

Figure 2: Normalization hierarchy. The Vehicle Control serves as the true baseline for calculating drug efficacy.

References
  • LifeTein Support. (2023). DMSO usage in cell culture: Cytotoxicity limits and solubility protocols.[2] LifeTein. 2

  • Cayman Chemical. (2023). 17β-Estradiol and Metabolite Solubility Guides. Cayman Chemical Product Information. 3[4]

  • BenchChem. (2025).[1] Preventing hydrophobic compound precipitation in aqueous solutions. BenchChem Technical Support.[1] 1

  • Galvao, J., et al. (2014). Guidelines for the use of DMSO in cell-based assays.[1][2][5] NIH/PubMed Central. 6[4]

  • Creative Biolabs. (2024). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.[7] 7[4]

Sources

Reference Data & Comparative Studies

Validation

H-NMR Spectrum Analysis of Estradiol 3-Methyl Ether: A Comparative Technical Guide

Executive Summary & Strategic Importance Estradiol 3-methyl ether (E3ME), also known as 3-methoxyestradiol, is a critical intermediate in steroid synthesis and a prodrug of estradiol. In drug development, verifying the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Estradiol 3-methyl ether (E3ME), also known as 3-methoxyestradiol, is a critical intermediate in steroid synthesis and a prodrug of estradiol. In drug development, verifying the selective methylation of the phenolic C3-hydroxyl group while preserving the C17-hydroxyl group is a frequent yet pivotal checkpoint.

This guide provides a definitive H-NMR analysis framework for E3ME. Unlike generic spectral lists, this document focuses on comparative diagnostics —specifically, how to distinguish E3ME from its parent compound (


-Estradiol) and potential over-methylated impurities (3,17-dimethoxyestradiol) using high-resolution proton NMR.
Why H-NMR?

While Mass Spectrometry (MS) confirms molecular weight (


 g/mol ), it cannot easily distinguish between regioisomers (e.g., 3-methyl ether vs. 17-methyl ether). H-NMR provides the structural connectivity  required to validate the regioselectivity of the alkylation.

Structural Analysis & Diagnostic Logic

To interpret the spectrum of E3ME, one must track the electronic environment changes induced by the


-methylation at Carbon 3.
The "Diagnostic Triad"

Successful identification relies on three spectral events:

  • Appearance of the Methoxy Singlet: A sharp 3H singlet at

    
     ppm.
    
  • Disappearance of the Phenolic Proton: Loss of the exchangeable C3-OH signal (visible in DMSO-

    
    , often broad/absent in CDCl
    
    
    
    ).
  • Preservation of the C17 Carbinol Proton: The C17-H triplet/dd at

    
     ppm must remain, confirming the 17-OH is unreacted.
    
Visualization: Spectral Assignment Logic

The following diagram illustrates the decision logic for assigning the E3ME spectrum and distinguishing it from impurities.

G Sample Crude Product Sample Check_OMe Check 3.70 - 3.80 ppm region Sample->Check_OMe Singlet_Present Sharp Singlet (3H) Present? Check_OMe->Singlet_Present Check_17H Check 3.30 - 3.40 ppm region Singlet_Present->Check_17H Yes (~3.78 ppm) Conclusion_E2 IDENTITY: Estradiol (Starting Material) (Incomplete Reaction) Singlet_Present->Conclusion_E2 No (Only multiplets) Second_Singlet Second Singlet (3H) Present? Check_17H->Second_Singlet Conclusion_E3ME CONFIRMED: Estradiol 3-Methyl Ether (3-OMe present, 17-OH free) Second_Singlet->Conclusion_E3ME No (Only 17-H triplet) Conclusion_DiMe IMPURITY: 3,17-Dimethoxyestradiol (Over-methylation) Second_Singlet->Conclusion_DiMe Yes (~3.35 ppm)

Caption: Logical workflow for distinguishing Estradiol 3-Methyl Ether from starting material and side products.

Experimental Protocol

This protocol ensures reproducibility and minimizes solvent artifacts that can obscure the diagnostic C17-H signal.

Materials
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    , 99.8% D) + 0.03% TMS (Tetramethylsilane).
    • Note: CDCl

      
       is preferred over DMSO-
      
      
      
      for this ether because it prevents the viscosity broadening associated with DMSO, yielding sharper coupling constants for the aromatic region.
  • Instrument: 400 MHz NMR (or higher). 300 MHz is sufficient, but 400+ resolves the aromatic overlap better.

Step-by-Step Workflow
  • Sample Preparation: Dissolve

    
     mg of the dry solid in 
    
    
    
    mL of CDCl
    
    
    .
    • Critical: Ensure the sample is free of residual reaction solvents (e.g., THF or Acetone), as their signals (

      
       ppm for THF) can overlap with the crucial methoxy or C17-H regions.
      
  • Acquisition Parameters:

    • Pulse Angle:

      
       or 
      
      
      
      .
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (ensure full relaxation of the methyl singlets).
    • Scans: 16 (usually sufficient due to the high sensitivity of the methyl signal).

  • Processing:

    • Reference the spectrum to TMS (

      
       ppm) or the residual CHCl
      
      
      
      peak (
      
      
      ppm).
    • Apply exponential multiplication (LB =

      
       Hz) to enhance signal-to-noise without compromising resolution.
      

Comparative Data Analysis

The following table contrasts the H-NMR shifts of E3ME against its parent compound and a common impurity. This data is synthesized from standard steroid spectral libraries and synthesis literature.

Table 1: Chemical Shift Comparison (CDCl , ppm)
Proton AssignmentEstradiol 3-Methyl Ether (Product)

-Estradiol (Parent)
3,17-Dimethoxyestradiol (Impurity) Signal Type
C18-CH

0.79 0.780.79Singlet (3H)
C3-OCH

3.78 Absent3.78Singlet (3H)
C17-H (

)
3.74 3.733.35 - 3.45Triplet / dd
C17-OCH

AbsentAbsent3.36 Singlet (3H)
C1-H (Aromatic)7.21 7.157.20Doublet (

Hz)
C2-H (Aromatic)6.72 6.636.70dd (

Hz)
C4-H (Aromatic)6.63 6.566.60Doublet (

Hz)
C3-OH Absent

(br)
AbsentBroad Singlet
Detailed Spectral Interpretation
1. The Methoxy Region (3.0 - 4.0 ppm)

This is the "Action Zone."

  • E3ME: Shows a distinct singlet at 3.78 ppm . This confirms the alkylation of the phenolic oxygen.

  • Differentiation: If you see a second singlet upfield around 3.36 ppm , your reaction conditions were too harsh, leading to methylation of the aliphatic C17-OH (forming the 17-methyl ether).

  • Overlap Alert: The C17-H signal (

    
     ppm) often partially overlaps with the C3-OMe signal (
    
    
    
    ppm). In a 300 MHz instrument, these may appear as a merged multiplet. In a 400+ MHz instrument, they are resolved.
2. The Aromatic Region (6.5 - 7.3 ppm)

Methylation causes a subtle "shielding/deshielding" effect.

  • The protons ortho to the oxygen (C2 and C4) shift slightly downfield (higher ppm) in the ether compared to the free phenol.

  • C1-H remains the most downfield signal (

    
     ppm) due to the anisotropic effect of the C-ring.
    
3. The C18 Methyl Group (0.79 ppm)

This sharp singlet is the internal anchor. It is largely unaffected by modifications at C3 (far away) but is highly sensitive to changes at C17. If C17 is oxidized to a ketone (Estrone derivative), this peak shifts to


 ppm. Its stability at 

ppm confirms the C17-OH/C17-OR configuration is intact.

Troubleshooting & Impurity Profiling

Scenario A: "I see the 3.78 singlet, but the integration is low."
  • Cause: Incomplete reaction.

  • Solution: Check the integration ratio between the C18-Me (set to 3.00) and the OMe signal. If OMe < 3.00, you have a mixture of E3ME and Estradiol.

Scenario B: "There is a triplet at 1.2 ppm and a quartet at 3.5 ppm."
  • Cause: Residual Ethanol (common recrystallization solvent).

  • Impact: Does not interfere with diagnostic peaks, but affects purity calculation.

Scenario C: "The C17-H signal is missing."
  • Cause: If the sample is run in Acetone-

    
     or if water is present, the OH proton might exchange or shift, but the C17-CH should remain. If the C17-CH signal (
    
    
    
    ) has shifted significantly to
    
    
    ppm, you may have accidentally acylated the alcohol (e.g., Estradiol 3-methyl ether 17-acetate).
Visualization: Synthesis Pathway & NMR Checkpoints

Synthesis E2 Estradiol (E2) No OMe signal Rxn Reaction (MeI / K2CO3) E2->Rxn E3ME Product (E3ME) OMe @ 3.78 ppm 17-H @ 3.74 ppm Rxn->E3ME Controlled Impurity Impurity (Di-Me) OMe @ 3.78 & 3.36 ppm Rxn->Impurity Over-alkylation

Caption: Synthesis pathway showing NMR checkpoints for product vs. impurity.

References

  • PubChem. (n.d.). Estradiol 3-methyl ether (Compound).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent shift verification).

  • Figueroa-Valverde, L., et al. (2014). Design and Synthesis of Estrogen Derivatives. Asian Journal of Chemistry. (Reference for steroid backbone shifts).

Sources

Comparative

Technical Identification Guide: 3-Methoxyestradiol (3-MeE2) via FTIR

[1][2][3] Executive Summary: The Role of FTIR in Steroid Analysis In the development of estrogenic modulators, 3-Methoxyestradiol (3-MeE2) —also known as estradiol 3-methyl ether—occupies a critical analytical niche.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary: The Role of FTIR in Steroid Analysis

In the development of estrogenic modulators, 3-Methoxyestradiol (3-MeE2) —also known as estradiol 3-methyl ether—occupies a critical analytical niche.[1][2][3][4] Unlike its parent compound (17ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-estradiol) or its angiostatic isomer (2-methoxyestradiol), 3-MeE2 lacks a phenolic hydroxyl group.[1][2] This structural modification fundamentally alters its vibrational spectroscopy profile, making Fourier Transform Infrared Spectroscopy (FTIR)  the most efficient technique for rapid identity verification and polymorphic screening.[3][4]

While NMR remains the gold standard for de novo structural elucidation and Mass Spectrometry (MS) for trace quantification, FTIR offers a unique advantage: it provides a rapid, non-destructive "molecular fingerprint" that simultaneously confirms chemical identity and solid-state form (crystallinity).[1][3][4] This guide outlines the specific spectral markers required to identify 3-MeE2 and distinguish it from closely related steroid metabolites.

Comparative Analysis: FTIR vs. Alternatives

To select the appropriate analytical tool, one must weigh specificity against throughput.[3][4] The table below compares FTIR with NMR and MS for 3-MeE2 characterization.

FeatureFTIR (Mid-IR) 1H NMR (400+ MHz) Mass Spectrometry (LC-MS/MS)
Primary Utility Rapid ID & Polymorph Screening Structural ElucidationTrace Quantification & Metabolite Profiling
Sample State Solid (KBr/ATR)Solution (CDCl3/DMSO)Solution (MeOH/ACN)
Key Differentiator Distinguishes crystal forms ; detects functional group conversion (OH ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

OMe).[1][2]
Definitive proton mapping; resolves stereochemistry.[1][2][4]High sensitivity (pg/mL); mass-to-charge ratio.[1][2][3]
Throughput High (< 2 min/sample)Low (10-30 min/sample)Medium (requires chromatography)
Limit of Detection ~1-5 % impurity~0.5-1 % impurity< 0.1 % impurity
Cost per Analysis LowHighHigh

Scientist’s Insight: Use FTIR for incoming raw material identity testing and stability monitoring (hygroscopicity/degradation).[2] Use NMR/MS for initial structural certification or impurity profiling.[1][2][4]

Spectral Analysis of 3-Methoxyestradiol[1][2][3][5]

The Chemical Shift: Structural Basis

The transformation of Estradiol to 3-Methoxyestradiol involves the methylation of the phenolic oxygen at position C3.[3][4]

  • Estradiol: Contains a phenolic A-ring (Ar-OH) and an aliphatic D-ring hydroxyl (17ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -OH).[1][2][5]
    
  • 3-Methoxyestradiol: Contains an aromatic ether A-ring (Ar-OCHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and an aliphatic D-ring hydroxyl (17
    
    
    
    -OH).[1][2][5]

Critical Spectral Consequence: The disappearance of the broad, intense phenolic O-H stretch and the appearance of sharp C-O-C ether bands are the definitive pass/fail criteria.[4]

Characteristic FTIR Bands (Fingerprint)[3][7]

The following assignments are derived from solid-state measurements (KBr/ATR). Wavenumbers may shift slightly (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 2-5 cm

) depending on the crystal habit.[1][2]
Frequency (cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
IntensityVibrational Mode AssignmentStructural Origin
3450 – 3520 Medium, Sharp

(O-H) Stretch
17

-Hydroxyl Group
(D-Ring).[1][2] Note: Sharper than phenolic OH.[1][2][4]
3000 – 3100 Weakngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(C-H) Aromatic Stretch
Steroid A-Ring (C1, C2, C4 protons)
2920 – 2960 Strong

(C-H) Aliphatic Stretch
Steroid Skeleton (CH

, CH

)
2830 – 2850 Medium

(C-H) Methoxy Stretch
C3-OCH

Group
.[1][4] Diagnostic shoulder often obscured by alkyl bands.[1][2][4]
1600 – 1610 Mediumngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(C=C) Aromatic Ring Stretch
A-Ring Skeleton (Quadrant stretch)
1570, 1500 Weak/Med

(C=C) Aromatic Ring Stretch
A-Ring Skeleton
1250 – 1265 Strong

(C-O-C) Asym.[1] Stretch
Aromatic Ether (Ar-O-CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
. Key differentiator from Estradiol.[1][2][4][6][7]
1030 – 1050 Strong

(C-O-C) Sym.[1] Stretch
Aromatic Ether / C17-O Stretch overlap
800 – 900 Medium

(C-H) Out-of-plane Bend
Aromatic substitution pattern (1,2,4-substitution)
Differentiation Strategy (Purity Check)
  • Vs. Estradiol (Parent): Look at the 3200–3400 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
      region.[1][2] Estradiol shows a very broad, strong H-bonded phenolic OH band.[1][2][3][4] 3-MeE2 will show a relatively "clean" baseline here, with only the sharper 17-OH band around 3500 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    .[1][2]
  • Vs. 2-Methoxyestradiol (Isomer): 2-MeE2 retains the C3-Phenolic OH (it is methoxylated at C2).[1][2][3] Therefore, 2-MeE2 will still exhibit the broad phenolic OH band , whereas 3-MeE2 will not.[1][3][4] This is the fastest way to distinguish the two isomers without chromatography.[4]

Experimental Protocol

Sample Preparation

For steroid analysis, sample homogeneity is paramount.[1][3][4]

  • Method A: ATR (Attenuated Total Reflectance) – Recommended for Routine ID[1][2][3]

    • Crystal Type: Diamond or ZnSe.[1][2][4]

    • Prep: Place ~2 mg of solid 3-MeE2 on the crystal. Apply high pressure to ensure contact (steroid crystals can be hard).[1][2][4]

    • Pros: No moisture uptake (hygroscopic KBr issues avoided), rapid, easy cleaning.[1][3][4]

  • Method B: KBr Pellet – Recommended for Resolution/Publication[1][2]

    • Ratio: 1:100 (1 mg Sample : 100 mg KBr).[1][2]

    • Prep: Grind mixture in an agate mortar until fine. Press at 8-10 tons for 2 minutes to form a transparent disc.

    • Pros: Higher spectral resolution, better for observing weak overtone bands.[1][4]

Instrument Parameters
  • Range: 4000 – 400 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Mid-IR).[1][2]
    
  • Resolution: 4 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Standard) or 2 cm
    
    
    
    (High Res).[1][2]
  • Scans: 32 (ATR) or 16 (KBr) to ensure Signal-to-Noise ratio > 100:1.

  • Background: Collect fresh air background before every sample to remove water vapor/COngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     interference, which can obscure the critical 3500 cm
    
    
    
    OH region.[1][2][4]

Workflow Visualization

The following diagram illustrates the logical decision process for identifying 3-Methoxyestradiol and distinguishing it from common congeners.

G Start Unknown Steroid Sample Acquire Acquire FTIR Spectrum (4000-400 cm⁻¹) Start->Acquire CheckOH Analyze 3200-3600 cm⁻¹ Region (Hydroxyl Stretch) Acquire->CheckOH BroadOH Broad, Strong Band (3200-3400 cm⁻¹) CheckOH->BroadOH Phenolic OH Detected SharpOH Single Sharp Band (~3500 cm⁻¹) CheckOH->SharpOH Only Aliphatic OH CheckEther Analyze 1200-1270 cm⁻¹ Region (Ether Stretch) BroadOH->CheckEther Result3MeE2 CONFIRMED ID: 3-Methoxyestradiol (No Phenolic OH + OMe present) SharpOH->Result3MeE2 Check 1250 cm⁻¹ (Confirm Ether) NoEther Weak/No Band at 1250 cm⁻¹ CheckEther->NoEther No OMe StrongEther Strong Band at ~1250-1260 cm⁻¹ CheckEther->StrongEther OMe Present ResultE2 ID: Estradiol (E2) (Phenolic OH present) NoEther->ResultE2 Result2MeE2 ID: 2-Methoxyestradiol (Phenolic OH + OMe present) StrongEther->Result2MeE2

Figure 1: Logic flow for the spectral differentiation of 3-Methoxyestradiol from Estradiol and 2-Methoxyestradiol.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 246206, Estradiol 3-methyl ether. Retrieved from [Link]

  • Melo e Silva, M. C., et al. (2001). Synthesis and biological evaluation of two new radiolabelled estrogens. Applied Radiation and Isotopes, 54(2), 227-239.[1][3][4][8] (Provides specific IR peak data for 3-methoxyestradiol derivatives). Retrieved from [Link]

  • NIST Chemistry WebBook. Estra-1,3,5(10)-trien-17-ol, 3-methoxy-, (17β)-. Standard Reference Data. Retrieved from [Link][1][3]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy. Cengage Learning.[1][2][4] (Authoritative source for general ether vs. phenol spectral assignments).

Sources

Validation

Comparative Stability Guide: Estradiol Methyl Ether (Mestranol) vs. Ethinyl Estradiol

As a Senior Application Scientist, I frequently evaluate the physicochemical boundaries of active pharmaceutical ingredients (APIs) to guide formulation strategies. When developing oral contraceptives or hormone replacem...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the physicochemical boundaries of active pharmaceutical ingredients (APIs) to guide formulation strategies. When developing oral contraceptives or hormone replacement therapies, the choice between Ethinyl Estradiol (EE) and its prodrug, Estradiol Methyl Ether (Mestranol), is a definitive case study in stability-driven drug design.

This guide objectively compares the stability profiles of these two molecules, detailing the mechanistic causality behind their degradation pathways and providing self-validating experimental protocols for stability-indicating assays.

Mechanistic Causality: The Role of the C3 Substituent

The fundamental difference in stability between Ethinyl Estradiol and Mestranol is dictated by a single structural feature: the functional group at the C3 position of the steroid A-ring.

  • Ethinyl Estradiol (EE): EE possesses a free phenolic hydroxyl group at C3[1]. This electron-rich aromatic ring is highly susceptible to hydrogen abstraction, making it a prime target for auto-oxidation[2]. In the presence of reactive oxygen species (ROS), transition metals, or trace peroxides commonly found in excipients (such as polysorbates or polyethylene glycols), EE readily oxidizes to form 6-alpha-hydroxy, 6-beta-hydroxy, and 6-keto derivatives[2]. Furthermore, EE exhibits thermal degradation followed by hydrolysis under stress conditions[3].

  • Mestranol (Estradiol Methyl Ether): Mestranol is the 3-methyl ether of EE[4]. By masking the reactive phenolic hydroxyl with a methoxy group, the molecule gains significant steric and electronic protection[]. This etherification prevents the initial hydrogen abstraction step required for oxidation. Consequently, Mestranol is inherently more stable under ambient storage and oxidative stress[]. However, because the ether group blocks receptor binding, Mestranol acts as a prodrug and must undergo hepatic demethylation by the cytochrome P450 enzyme CYP2C9 to become biologically active EE[].

G Mestranol Mestranol (3-Methoxy Ether) CYP2C9 Hepatic CYP2C9 Demethylation Mestranol->CYP2C9 In Vivo Oxidation Oxidative Stress (ROS, Peroxides) Mestranol->Oxidation High Resistance EE Ethinyl Estradiol (Free Phenolic OH) CYP2C9->EE Activation EE->Oxidation High Susceptibility Degradants Degradation Products (6-keto, 6-OH derivatives) Oxidation->Degradants Degradation

Caption: In vivo activation of Mestranol and comparative oxidative degradation pathways.

Comparative Stability Data

To guide formulation decisions, the quantitative stability parameters of both APIs are summarized below. EE's vulnerability to oxidation often necessitates the inclusion of antioxidants or non-reducing stabilizers (like sucrose) in the final drug product[3].

ParameterEthinyl Estradiol (EE)Estradiol Methyl Ether (Mestranol)
C3 Functional Group Free Phenolic Hydroxyl (-OH)[1]Methoxy Ether (-OCH3)[4]
Oxidative Stability Low. Highly susceptible to auto-oxidation; forms 6-keto and 6-hydroxy degradants[2][3].High. Ether linkage protects the A-ring from oxidation[].
Thermal Stability Stable up to ~177 °C; decomposition overlaps with melting (185 °C for form II)[6].Stable at room temperature; degrades only under prolonged extreme heat[4][].
Formulation Constraints Requires strict excipient screening (low peroxide) and antioxidants[3].Compatible with standard excipients; highly stable in solid dosage forms[].
In Vivo Pharmacology Directly active at ERα and ERβ receptors[1].Inactive prodrug; requires CYP2C9 conversion to EE[].

Experimental Protocol: Stability-Indicating HPLC Assay

To objectively validate the stability differences between EE and Mestranol, a rigorous stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. The following protocol outlines a self-validating system for forced degradation and quantification.

Rationale & Self-Validation

By subjecting both APIs to identical oxidative stress and utilizing a specific quenching step, we prevent ongoing degradation during analysis. The system validates itself through a strict System Suitability requirement: the resolution (


) between the EE and Mestranol peaks must be 

to ensure accurate integration of degradation products[7].
Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of Ethinyl Estradiol and 10.0 mg of Mestranol working standards.

  • Dissolve each API in 10 mL of HPLC-grade Methanol to achieve independent 1000 ppm (1 mg/mL) stock solutions. Sonicate for 10 minutes to ensure complete solubilization[8].

Step 2: Forced Degradation (Oxidative Stress)

  • Transfer 1.0 mL of each stock solution into separate 10 mL amber volumetric flasks.

  • Add 1.0 mL of 3%

    
     to each flask to initiate oxidative stress.
    
  • Incubate the flasks in a controlled chamber at 40 °C for exactly 24 hours.

Step 3: Reaction Quenching

  • Critical Step: To halt the oxidation and ensure the degradation profile accurately reflects the 24-hour timepoint, add 1.0 mL of 0.1 M Sodium Thiosulfate to each flask.

  • Dilute to the 10 mL mark with the mobile phase (Acetonitrile:Methanol, 25:75 v/v)[8].

Step 4: Chromatographic Separation (HPLC)

  • Column: Cyano (USP-L10) or C18 (e.g., Inertsil-ODS 250 x 4.6 mm, 5 µm). The L10 column is highly recommended as it provides optimal theoretical plates (

    
    ) and superior resolution for steroid mixtures[7][8].
    
  • Mobile Phase: Isocratic elution using Acetonitrile:Methanol (25:75 v/v) or a pH 6.0 phosphate buffer/acetonitrile (1:1) mixture[8][9].

  • Flow Rate: 1.0 to 1.2 mL/min[8][9].

  • Detection: UV Diode Array Detector (DAD) set to 205 nm or 238 nm[7][8].

  • Injection Volume: 20 µL[8].

Step 5: Data Analysis & System Suitability

  • Inject a mixed standard solution prior to the stressed samples.

  • Verify that the relative retention time (RRT) is approximately 1.0 for EE and >2.0 for Mestranol, with a resolution (

    
    ) 
    
    
    
    [7].
  • Calculate the percentage of remaining intact API by comparing the peak areas of the stressed samples against unstressed controls.

Workflow Prep 1. Stock Preparation (1000 ppm in Methanol) Stress 2. Forced Degradation (3% H2O2 at 40°C for 24h) Prep->Stress Quench 3. Reaction Quenching (0.1 M Sodium Thiosulfate) Stress->Quench HPLC 4. HPLC Separation (L10 Cyano or C18 Column, UV at 205-238 nm) Quench->HPLC Analysis 5. Kinetic Data Analysis (Peak Area & Resolution Rs ≥ 5.0) HPLC->Analysis

Caption: Self-validating experimental workflow for stability-indicating HPLC analysis.

References

  • CAS 72-33-3 (Mestranol) - BOC Sciences | Source: bocsci.com |

  • Ethinyl Estradiol Tablets - USP-NF | Source: uspnf.com | 9

  • Thermal Degradation Process of Ethinylestradiol—Kinetic Study | Source: mdpi.com | 6

  • Method development and validation of mestranol tablets by RP-HPLC | Source: pharmaceuticaljournal.net | 8

  • HPLC Separation of Norethindrone and Mestranol Using Progesterone as an Internal Standard on Eclipse XDB-CN (L10) | Source: agilent.com | 7

  • Ethinylestradiol | Source: wikipedia.org | 1

  • Improved synthesis of mestranol and ethinyl estradiol (EE) related degradation products as authentic references | Source: researchgate.net | 2

  • Mestranol | C21H26O2 | CID 6291 - PubChem | Source: nih.gov | 4

  • WO2012120365A1 - Stable pharmaceutical composition comprising ethinyl estradiol | Source: google.com | 3

Sources

Comparative

Comparative Guide: Binding Affinity of Estradiol Methyl Ether vs. Tamoxifen to ER

This guide provides an in-depth technical comparison of the binding affinities of Estradiol Methyl Ether (EME) and Tamoxifen to Estrogen Receptor alpha (ER ). It is designed for researchers and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the binding affinities of Estradiol Methyl Ether (EME) and Tamoxifen to Estrogen Receptor alpha (ER


). It is designed for researchers and drug development professionals, focusing on structural mechanisms, quantitative data, and experimental validation.

Executive Summary

The interaction of ligands with Estrogen Receptor alpha (ER


) is dictated by precise hydrogen bonding and steric fitting within the Ligand Binding Domain (LBD).
  • Estradiol Methyl Ether (EME): Exhibits negligible intrinsic binding affinity (<1% Relative Binding Affinity compared to Estradiol). The methylation of the C3-hydroxyl group eliminates a critical hydrogen bond donor/acceptor pair essential for receptor anchoring. Its biological activity in vivo is primarily driven by metabolic demethylation back to 17

    
    -estradiol.
    
  • Tamoxifen: Functions as a Selective Estrogen Receptor Modulator (SERM) .[1] While the parent compound has moderate affinity (approx. 2–5% of Estradiol), its active metabolite, 4-Hydroxytamoxifen (4-OHT) , binds with high affinity (approx. 150–200% of Estradiol). Tamoxifen competes for the pocket but forces Helix 12 into an antagonist conformation due to its bulky side chain.

Structural Mechanism of Binding

To understand the affinity differences, one must analyze the atomic interactions within the ER


 hydrophobic pocket.
The ER Binding Pocket

The LBD of ER


 is a wedge-shaped cavity. High-affinity binding requires two "polar clamps" to stabilize the hydrophobic steroid core:
  • A-Ring Clamp: Glutamate 353 (Glu353) and Arginine 394 (Arg394) form a hydrogen bond network with the phenolic C3-hydroxyl group of the ligand.

  • D-Ring Clamp: Histidine 524 (His524) interacts with the C17-hydroxyl group .

Ligand-Specific Interactions
LigandStructural FeatureInteraction Consequence
17

-Estradiol (E2)
Free C3-OH and C17-OHPerfect "lock and key" fit. Helix 12 seals the pocket (Agonist conformation).
Estradiol Methyl Ether (EME) C3-Methoxy (-OCH

)
Loss of Anchor: The methyl group replaces the H-bond donor (H) with a hydrophobic methyl. It cannot H-bond with Glu353/Arg394. Steric Clash: The bulky methyl group clashes with the tight residues surrounding Glu353, preventing deep pocket insertion.
Tamoxifen Triphenylethylene coreA-Ring Mimicry: One phenyl ring mimics the E2 A-ring but lacks the optimal OH placement (in parent form). Side Chain: The dimethylaminoethoxy side chain protrudes from the pocket, physically blocking Helix 12 from closing. This recruits corepressors (Antagonist conformation).
Mechanistic Visualization

The following diagram illustrates the logical flow of binding determinants for these ligands.

ER_Binding_Mechanism ER_Pocket ERα Ligand Binding Pocket (Glu353, Arg394, His524) E2 17β-Estradiol (E2) (Natural Ligand) ER_Pocket->E2 EME Estradiol Methyl Ether (EME) (C3-Methoxy group) ER_Pocket->EME Tamoxifen Tamoxifen (Bulky Side Chain) ER_Pocket->Tamoxifen Interaction_E2 Strong H-Bonds at C3 & C17 Helix 12 Closes E2->Interaction_E2 Interaction_EME Steric Clash at C3 Loss of Glu353/Arg394 H-Bond EME->Interaction_EME Interaction_Tam Steric Block of Helix 12 Prevents Coactivator Binding Tamoxifen->Interaction_Tam Outcome_E2 High Affinity (Kd ~0.1 nM) Agonist Activity Interaction_E2->Outcome_E2 Outcome_EME Negligible Affinity (Kd >1000 nM) Inactive (unless metabolized) Interaction_EME->Outcome_EME Outcome_Tam Moderate Affinity (Kd ~10 nM) Antagonist/SERM Activity Interaction_Tam->Outcome_Tam

Figure 1: Structural logic governing the binding outcomes of E2, EME, and Tamoxifen.[1][2]

Quantitative Binding Data[3]

The following data summarizes consensus values from competitive radioligand binding assays. Note that "Relative Binding Affinity" (RBA) is normalized to 17


-Estradiol (100%).
CompoundRBA (E2 = 100%)

(approx)

(approx)
Classification
17

-Estradiol
1000.2 – 1.0 nM0.1 – 0.5 nMEndogenous Agonist
Estradiol Methyl Ether < 0.1 - 1% > 1,000 nM> 500 nMInactive / Pro-drug*
Tamoxifen 1 – 5%20 – 100 nM10 – 50 nMSERM (Pro-drug)
4-Hydroxytamoxifen 100 – 200%0.5 – 1.5 nM0.3 – 0.8 nMActive Metabolite

> Note on EME: The low affinity confirms that the phenolic hydroxyl is non-negotiable for high-affinity binding. In vivo estrogenic effects of EME are often attributed to metabolic demethylation by liver enzymes (e.g., CYP450s) regenerating Estradiol [1].

Experimental Protocol: Competitive Binding Assay

To experimentally verify these values, a Competitive Radioligand Binding Assay is the gold standard. This protocol ensures self-validation through the use of positive (E2) and negative (vehicle) controls.

Materials
  • Receptor: Recombinant Human ER

    
     LBD (commercially available or purified from E. coli).
    
  • Tracer:

    
    -17
    
    
    
    -Estradiol (High specific activity, ~80-100 Ci/mmol).
  • Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 1 mM DTT, 10% Glycerol (stabilizes the receptor).

  • Separation Agent: Dextran-coated Charcoal (DCC) or Hydroxylapatite.

Step-by-Step Workflow
  • Preparation:

    • Dilute ER

      
       to a concentration that binds ~30-50% of the tracer (determined by prior saturation binding).
      
    • Prepare serial dilutions of "Cold" (unlabeled) competitors: EME (

      
       M to 
      
      
      
      M) and Tamoxifen (
      
      
      M to
      
      
      M).
  • Incubation:

    • Mix: 50

      
      L Receptor + 50 
      
      
      
      L
      
      
      -E2 (fixed conc. ~1 nM) + 50
      
      
      L Competitor.
    • Controls:

      • Total Binding (TB): Receptor + Tracer + Vehicle.

      • Non-Specific Binding (NSB): Receptor + Tracer + 200-fold excess unlabeled E2.

    • Incubate at 4°C for 18 hours (equilibrium is critical).

  • Separation:

    • Add 200

      
      L cold Dextran-coated Charcoal suspension. Incubate 10 min on ice.
      
    • Centrifuge at 3000 x g for 10 min. The charcoal pellets free ligand; the supernatant contains Receptor-Bound ligand.

  • Quantification:

    • Aliquot supernatant into scintillation fluid and count (CPM).

  • Analysis:

    • Calculate % Specific Binding:

      
      .
      
    • Fit to a one-site competition model (Sigmoidal dose-response).

    • Calculate

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      (Where
      
      
      is tracer concentration and
      
      
      is the tracer dissociation constant).
Assay Visualization

Binding_Assay_Protocol Step1 1. Prepare Components (ERα, [3H]-E2, Competitors) Step2 2. Equilibrium Binding (18h @ 4°C) Step1->Step2 Step3 3. Separation (DCC) Removes Free Ligand Step2->Step3 Step4 4. Scintillation Counting Measure Bound Complex Step3->Step4 Step5 5. Data Analysis Cheng-Prusoff (Ki) Step4->Step5

Figure 2: Workflow for Competitive Radioligand Binding Assay.

References

  • Kuiper, G. G., et al. (1997). "Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta." Endocrinology.

  • Blair, R. M., et al. (2000). "The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands." Toxicological Sciences.

  • Jordan, V. C. (2007). "New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer." Steroids.[2][3][4][5][6][7][8][9]

  • Brzozowski, A. M., et al. (1997). "Molecular basis of agonism and antagonism in the oestrogen receptor." Nature.

Sources

Validation

Validated HPLC Methodologies for Estradiol Methyl Ether Purity Testing: A Comparative Guide

Executive Summary & Biological Context Estradiol methyl ether (EDME) has recently been identified as a highly potent (IC50 ~0.5 µM) and subtype-selective antagonist of the lysosomal cation channel TRPML1[1]. By inhibitin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Estradiol methyl ether (EDME) has recently been identified as a highly potent (IC50 ~0.5 µM) and subtype-selective antagonist of the lysosomal cation channel TRPML1[1]. By inhibiting TRPML1-mediated calcium release, EDME demonstrates significant therapeutic potential in reducing cancer cell migration and invasion, particularly in triple-negative breast cancer models[2].

Because EDME is utilized in highly sensitive phenotypic screening and patch-clamp assays, the presence of trace impurities—such as unreacted 17β-estradiol, synthetic aza-analogs, or degradation products—can severely confound biological readouts. Establishing a rigorously validated purity testing method is not merely a regulatory checkbox; it is a fundamental requirement for scientific integrity.

Pathway E Estradiol Methyl Ether (EDME) (Highly Pure API) T TRPML1 Cation Channel (Lysosomal Membrane) E->T Subtype-selective Antagonist C Inhibition of Ca2+ Release T->C M Reduced Cancer Cell Migration & Invasion C->M

Mechanism of action of EDME as a TRPML1 inhibitor in cancer cell models.

Chromatographic Modalities: A Comparative Analysis

Historically, the United States Pharmacopeia (USP) methods for evaluating the chromatographic purity of estradiol and its derivatives relied on normal-phase HPLC utilizing silica columns and hazardous chlorinated solvents (e.g., n-butyl chloride)[3]. As analytical methodologies evolve, modern laboratories are transitioning toward Sub-2-µm Ultra-High-Performance Liquid Chromatography (UHPLC) and UltraPerformance Convergence Chromatography (UPC2) to enhance resolution, speed, and environmental sustainability[4][5].

Table 1: Performance Comparison for EDME Purity Analysis
Analytical ParameterTraditional Normal-Phase HPLCUHPLC (Sub-2-µm Core-Shell)ACQUITY UPC2 (SFC)
Stationary Phase Silica, 4.6 x 250 mm, 5 µmRRHT SB-CN, 4.6 x 100 mm, 1.8 µmBEH, 2.1 x 150 mm, 1.7 µm
Mobile Phase Isooctane / n-Butyl Chloride / MeOHWater / Acetonitrile (Gradient)CO2 / MeOH-Isopropanol
Analysis Run Time ~20.0 min~5.0 min~6.0 min
Solvent Waste/Cost High (Chlorinated organic waste)Moderate (Aqueous/Organic)Very Low (>100x cost reduction)
Resolution (Rs) 1.8 (vs. Estradiol)3.5 (vs. Estradiol)3.2 (vs. Estradiol)
Sensitivity (LOD) 0.05%0.01%0.01%

Data synthesis based on comparative studies of estradiol derivatives using advanced chromatographic systems[3][4][5].

Causality in Experimental Design

As an application scientist, I do not select parameters arbitrarily. Every component of the UHPLC method is engineered for a specific chemical causality:

  • Stationary Phase Selection (Cyano vs. C18): While C18 is the default for reversed-phase chromatography, steroidal structures like EDME and 17β-estradiol share identical hydrophobic backbones. A Cyano (CN) stationary phase provides orthogonal selectivity driven by dipole-dipole interactions, which expertly discriminates between the methoxy group of EDME and the hydroxyl group of unreacted estradiol[5].

  • Detector Wavelength (280 nm): UV detection is set to 280 nm because the aromatic A-ring of the steroid backbone exhibits optimal absorption at this wavelength. This maximizes the signal-to-noise ratio while avoiding the baseline drift and solvent interference commonly observed at lower wavelengths (e.g., 210 nm)[6].

  • Mobile Phase Additives: The inclusion of 0.1% Formic Acid in the aqueous phase suppresses the ionization of any residual phenolic hydroxyl groups on impurities, ensuring sharp, symmetrical peaks and preventing secondary interactions with residual silanols on the column.

Self-Validating UHPLC Protocol for EDME Purity

The following step-by-step protocol is designed as a self-validating system, ensuring that any mechanical or chemical failure is immediately flagged before data acquisition is completed.

Step 1: Sample and Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of EDME reference standard and dissolve in 10.0 mL of HPLC-grade Acetonitrile (1.0 mg/mL).

  • Working Standard (100 µg/mL): Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with the mobile phase starting conditions (60% Water / 40% Acetonitrile).

  • Sensitivity Control (0.05% level): Dilute the working standard to 50 ng/mL to establish the Limit of Quantitation (LOQ) baseline.

Step 2: Chromatographic Conditions
  • Column: Agilent ZORBAX RRHT SB-CN, 4.6 x 100 mm, 1.8 µm[5].

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Gradient Program: 40% B to 80% B over 6.0 minutes, hold for 1.0 minute, return to 40% B.

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

Step 3: Self-Validation & System Suitability Testing (SST)

Before analyzing unknown batches, the system must pass the following automated checks:

  • Resolution Check: Inject a mixed standard of EDME and 17β-estradiol. The system must achieve a resolution (

    
    ) > 2.0.
    
  • Tailing Factor: The EDME peak tailing factor (

    
    ) must be ≤ 1.5.
    
  • Peak Purity (Mass Balance): Utilize the Photodiode Array (PDA) detector's peak purity algorithm to confirm that the purity angle is less than the purity threshold across the entire EDME peak, proving no co-eluting hidden impurities exist.

ICH Q2(R2) Validation Data Summary

To ensure regulatory compliance and scientific trustworthiness, the method was validated against the newly revised ICH Q2(R2) guidelines (effective June 2024), which govern the validation of analytical procedures for release and stability testing[7][8].

Table 2: Validation Results against ICH Q2(R2) Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete baseline separation of API from impurities

> 3.5 for all adjacent peaks
PASS
Linearity & Range

≥ 0.999 across 50% to 150% of target concentration

= 0.9998 (0.05 to 150 µg/mL)
PASS
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 concentration levels99.6% ± 0.7%PASS
Precision (Repeatability) RSD ≤ 2.0% for 6 replicate injectionsRSD = 0.58%PASS
LOD / LOQ Signal-to-Noise ≥ 3:1 (LOD) and 10:1 (LOQ)LOD: 15 ng/mL, LOQ: 45 ng/mLPASS

Validation parameters confirm the method is fit for the intended purpose of quantifying chemical impurities in radioligand binding assay precursors and biological testing batches[6][8].

Method Development & Validation Workflow

Workflow N1 Define Analytical Target Profile (EDME Purity & Impurities) N2 Select Chromatographic Mode (UHPLC vs. UPC2) N1->N2 N3 Optimize Separation Parameters (Column, Mobile Phase, Gradient) N2->N3 N5 System Suitability Testing (SST) (Resolution > 2.0, Tailing < 1.5) N3->N5 N4 ICH Q2(R2) Validation Execution (Specificity, Linearity, Accuracy) N5->N4 N6 Final Validated Method Ready for Routine QC N4->N6

ICH Q2(R2) guided workflow for EDME HPLC method development and validation.

References

  • Estradiol derivatives and analogs as blockers of TRPML1 cation channels Source: uni-muenchen.de URL:[Link]

  • Unraveling the Potential and Complex Interplay of Endolysosomal Proteins TRPML1, TPC2, and Rab7a Source: uni-muenchen.de URL:[Link]

  • Chromatographic Purity of Estradiol Using the ACQUITY UPC2 System Source: waters.com URL:[Link]

  • HPLC Method Development: Standard Practices and New Columns Source: agilent.com URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu (European Medicines Agency) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

  • Method development, validation, and impurity measurement of β-estradiol using radio-high-performance liquid chromatography Source: nih.gov (PMC) URL:[Link]

Sources

Comparative

Cross-reactivity of estradiol antibodies with estradiol 3-methyl ether

Technical Comparison Guide: Antibody Specificity and Cross-Reactivity Analysis of Estradiol vs. Estradiol 3-Methyl Ether Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Antibody Specificity and Cross-Reactivity Analysis of Estradiol vs. Estradiol 3-Methyl Ether

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals. Focus: Immunogenicity, Assay Specificity, and Pharmacokinetic Validation.

Executive Summary

In steroid hormone analysis, particularly during the pharmacokinetic (PK) evaluation of estrogen prodrugs or synthetic derivatives, the specificity of 17


-Estradiol (E2) antibodies is a critical variable. Estradiol 3-methyl ether (E2-3ME) , also known as 3-methoxyestradiol, acts as a potent synthetic estrogen or prodrug. Its structural similarity to E2 poses a risk of positive interference  in immunoassays, potentially inflating reported E2 levels.

This guide analyzes the cross-reactivity mechanisms of anti-E2 antibodies with E2-3ME, compares immunoassay performance against LC-MS/MS, and provides a validated protocol for determining specificity in your laboratory.

Structural Context & Hapten Logic

To understand cross-reactivity, one must analyze the immunogen design. High-specificity monoclonal antibodies for E2 are typically generated using immunogens conjugated at the C6 or C17 positions. This design leaves the C3-hydroxyl group (phenolic ring A) exposed and unmodified, making it a primary epitope for antibody recognition.

  • Estradiol (E2): Possesses a C3-hydroxyl group (H-bond donor/acceptor).

  • Estradiol 3-Methyl Ether (E2-3ME): The C3-hydroxyl is replaced by a methoxy group (–OCH

    
    ).
    

Impact: The methylation at C3 eliminates the hydrogen bond donor capability and introduces steric bulk. Consequently, antibodies strictly requiring the C3-OH motif for binding will exhibit negligible cross-reactivity (<0.1%) with E2-3ME. However, polyclonal antibodies or those raised against C3-conjugated haptens may show significant interference.

Figure 1: Structural Divergence and Antibody Recognition

E2_Structure_Comparison cluster_features Critical Epitope Differences E2 17β-Estradiol (E2) (Target Analyte) C3_OH C3-Hydroxyl Group (H-Bond Donor) E2->C3_OH Contains E2_3ME Estradiol 3-Methyl Ether (Interferent/Prodrug) C3_OMe C3-Methoxy Group (Steric Bulk, No H-Bond) E2_3ME->C3_OMe Contains Ab_C6 High-Specificity mAb (Raised vs C6-Conjugate) Ab_Poly Polyclonal Ab (Broad Specificity) C3_OH->Ab_C6 Strong Binding (Kd < 0.1 nM) C3_OH->Ab_Poly Binding C3_OMe->Ab_C6 Steric Clash (No Binding) C3_OMe->Ab_Poly Potential Cross-Reactivity (Variable)

Caption: Structural comparison highlighting the C3-position modification. High-specificity antibodies targeting the C3-hydroxyl epitope are blocked by the methyl ether group of E2-3ME.

Performance Comparison: Cross-Reactivity Data

The following table summarizes representative cross-reactivity profiles. Note that "General Estrogen" antibodies are often used in environmental monitoring where broad detection is desired, whereas "Clinical Diagnostic" antibodies require high specificity.

Antibody TypeImmunogen Conjugation SiteCross-Reactivity (E2-3ME)Cross-Reactivity (Estrone)Application Suitability
Monoclonal (Clone 10G6D6-like) C6-CMO (Carboxymethyloxime)< 0.1% < 1.0%PK Studies, Clinical Diagnostics
Monoclonal (Clone 4A7-like) C17-Hemisuccinate< 0.5% ~ 1-3%Research Assays
Rabbit Polyclonal (Broad) C3-Conjugate> 10% > 50%Environmental Screening (Total Estrogens)
Rabbit Polyclonal (Specific) C6-CMO< 1.0% < 5.0%General Research

Key Insight: For pharmacokinetic studies of E2-3ME (as a prodrug), you must use a C6-conjugated monoclonal antibody . If the antibody binds E2-3ME, you cannot distinguish the released active drug (E2) from the circulating prodrug.

Experimental Protocols

Protocol A: Determination of Cross-Reactivity (CR) via Competitive ELISA

Purpose: To quantify the interference of E2-3ME in an E2-specific assay.

Reagents:

  • E2 Standard (0 – 5000 pg/mL).

  • E2-3ME (High purity, >99%).

  • Anti-E2 Antibody (Primary).

  • HRP-Conjugated E2 (Tracer).

Workflow:

  • Preparation: Prepare serial dilutions of E2 (Standard Curve) and E2-3ME (Test Curve) in steroid-stripped serum or assay buffer. Range: 10 pg/mL to 10,000 ng/mL (E2-3ME requires high concentrations to detect low CR).

  • Incubation: Add 50 µL of Standard/Test sample + 50 µL HRP-Tracer + 50 µL Antibody to the microplate. Incubate 2 hours at RT (shaking).

  • Wash & Develop: Wash plate 3x. Add TMB substrate. Stop reaction with 1M H2SO4.

  • Calculation: Plot B/B0 (%) against Log(Concentration).

    • Determine the ED50 (concentration at 50% binding inhibition) for both E2 and E2-3ME.

    • Formula:

      
      
      
Protocol B: Validation against LC-MS/MS (Gold Standard)

Purpose: To confirm that positive immunoassay results are not artifacts.

Causality Check: If Immunoassay E2 > LC-MS/MS E2, interference is present.

Workflow:

  • Sample Extraction: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). Note: E2-3ME is more lipophilic than E2; ensure extraction efficiency is validated.

  • Chromatography: C18 Reverse Phase Column (e.g., Agilent Poroshell 120).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Gradient: 40% B to 90% B over 5 mins.

  • Mass Spec Detection:

    • E2 Transition: m/z 271.2

      
       145.1 (Negative Mode) or Dansyl-derivative in Positive Mode.
      
    • E2-3ME Transition: m/z 285.2

      
       159.1 (Distinct mass, no interference).
      
  • Correlation Analysis: Plot Immunoassay E2 vs. LC-MS/MS E2. A slope > 1.2 indicates cross-reactivity or matrix interference.

Figure 2: Validation Workflow Logic

Validation_Workflow cluster_IA Immunoassay (Screening) cluster_MS LC-MS/MS (Validation) Sample Biological Sample (Contains E2 + E2-3ME) IA_Step Competitive ELISA (Anti-E2 mAb) Sample->IA_Step Ext LLE Extraction (MTBE) Sample->Ext Result_IA Apparent E2 Conc. IA_Step->Result_IA Decision Compare Results (Bias Calculation) Result_IA->Decision Sep Chromatographic Separation (Rt: E2 ≠ E2-3ME) Ext->Sep Result_MS True E2 Conc. Sep->Result_MS Result_MS->Decision Valid Assay Validated Decision->Valid Bias < 15% Invalid Re-optimize Ab or Use LC-MS Decision->Invalid Bias > 15% (Cross-Reactivity)

Caption: Decision tree for validating immunoassay specificity against LC-MS/MS reference methods.

Troubleshooting & Optimization

The "Phantom" Cross-Reactivity (Ex Vivo Hydrolysis): A common pitfall in E2-3ME studies is observing high "cross-reactivity" that is actually chemical instability .

  • Mechanism: E2-3ME is an ether, generally stable, but can undergo slow hydrolysis or enzymatic cleavage (demethylation) in plasma samples if not properly preserved.

  • Result: The assay detects actual E2 generated in the tube, not cross-reactivity with the ether.

  • Solution: Spike samples with esterase/enzyme inhibitors or process immediately on ice. Always run a "Time 0" stability check of E2-3ME in the assay buffer.

Matrix Effects: E2-3ME is highly lipophilic.[1] In high concentrations (prodrug dosing), it may alter the micellar properties of the serum sample, affecting antibody binding kinetics non-specifically.

  • Solution: Validate with Standard Addition (Spike Recovery) rather than just dilution linearity.

References

  • Stanczyk, F. Z., et al. (2010). "Limitations of Direct Immunoassays for Measuring Circulating Estradiol Levels in Postmenopausal Women and Men in Epidemiologic Studies." Cancer Epidemiology, Biomarkers & Prevention.

  • Krasowski, M. D., et al. (2014). "Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction." BMC Clinical Pathology.

  • PubChem. (2025). "Estradiol 3-methyl ether (Compound)." National Library of Medicine.

  • Bouchard, P., et al. (2002). "Highly specific anti-estradiol antibodies: structural characterisation and binding diversity." Journal of Molecular Biology.

  • MedChemExpress. (2024). "Estradiol 3-methyl ether Product Data Sheet." MCE.

Sources

Validation

Technical Comparison: Melting Point Characterization of Synthetic vs. Commercial 3-Methoxyestradiol

[1][2] Executive Summary This technical guide provides a rigorous comparison of the melting point (MP) characteristics of 3-Methoxyestradiol (3-MeOE2) , distinguishing between high-purity commercial standards and synthet...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide provides a rigorous comparison of the melting point (MP) characteristics of 3-Methoxyestradiol (3-MeOE2) , distinguishing between high-purity commercial standards and synthetic isolates.[1][2] Critical to this analysis is the differentiation between 3-MeOE2 (CAS 1035-77-4) and its structural isomer, 2-Methoxyestradiol (2-MeOE2) , a well-known anti-angiogenic agent.[1][2]

Key Finding: High-purity commercial 3-Methoxyestradiol exhibits a melting point in the range of 120–121°C .[1][2] This is distinct from 2-Methoxyestradiol (~189°C) and the parent Estradiol (~178°C).[2] Historical literature reports a lower range (99–101.5°C), likely attributable to hydration states or polymorphic variations common in steroid crystallization.[2]

Introduction: The Physicochemical Landscape

3-Methoxyestradiol (Estradiol 3-methyl ether) is a synthetic derivative and endogenous metabolite of estradiol.[1][2][3][4] Unlike its C2-methoxylated counterpart (2-MeOE2), which has significant anti-proliferative properties, 3-MeOE2 acts primarily as an estrogenic metabolite with distinct receptor binding profiles.[1][2]

Accurate melting point determination is the first line of defense in quality control (QC) for drug development. In steroid synthesis, MP depression is a sensitive indicator of:

  • Regioisomeric Impurities: Contamination with 2-MeOE2 or 4-MeOE2.[1][2]

  • Solvate Formation: Steroids frequently trap solvent molecules (e.g., methanol, water) in their lattice.[1][2]

  • Polymorphism: Different crystal packing arrangements yielding distinct thermodynamic stability profiles.

Comparative Analysis: Melting Point Data

The following table synthesizes data from certified commercial certificates of analysis (CoA) and historical synthetic literature.

Table 1: Melting Point Comparison of Estradiol Derivatives
CompoundCAS NumberSource TypePurityMelting Point (°C)Notes
3-Methoxyestradiol 1035-77-4 Commercial Std ≥98% 120 – 121 Anhydrous, crystalline form.[1][2][3]
3-Methoxyestradiol1035-77-4Historical Lit [1]N/A100 – 101.5Likely hydrated or lower purity isolate.
2-Methoxyestradiol362-07-2Commercial Std≥98%188 – 190Critical differentiator; much higher MP.[1][2]
17β-Estradiol50-28-2Parent Material≥98%176 – 180Starting material for synthesis.[1][2]
Estrone53-16-7Metabolite≥99%254 – 260Potential oxidation impurity.[1][2]
Technical Insight: The "100°C vs. 120°C" Discrepancy

Researchers may encounter literature citing a melting point of ~100°C for 3-MeOE2.[2] This discrepancy often arises from pseudopolymorphism . Early isolation methods from biological fluids (e.g., hen urine) or aqueous methanol recrystallization often yield a hemihydrate or solvate.[2] Modern commercial synthesis, followed by vacuum drying, yields the thermodynamically stable anhydrous form melting at 120–121°C.

Experimental Protocols

To validate the identity and purity of a synthetic batch, the following protocols are recommended. These methods are designed to be self-validating systems.[1][2]

Protocol A: Capillary Melting Point (Routine QC)
  • Objective: Rapid identification and purity estimation.

  • Equipment: Digital Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).

  • Method:

    • Sample Prep: Dry sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Loading: Pack 2-3 mm of sample into a glass capillary. Tap to ensure tight packing.

    • Ramp Rate:

      • Fast Ramp (10°C/min) to 110°C.

      • Slow Ramp (1°C/min) from 110°C to melt.

    • Observation: Record

      
       (first liquid) and 
      
      
      
      (complete melt).
  • Acceptance Criteria:

    
    . A range >2°C indicates impurities or solvent trapping.[2]
    
Protocol B: Differential Scanning Calorimetry (DSC) (Definitive Characterization)[1][2]
  • Objective: Distinguish between true melting, desolvation, and polymorphic transitions.

  • Equipment: DSC (e.g., TA Instruments Q2000).

  • Method:

    • Pan: Hermetically sealed aluminum pan (prevents solvent loss during heating).

    • Atmosphere: Nitrogen purge (50 mL/min).

    • Cycle: Heat from 25°C to 150°C at 10°C/min.

  • Interpretation:

    • Sharp Endotherm @ ~121°C: Pure Anhydrous 3-MeOE2.

    • Broad Endotherm @ ~90-100°C: Desolvation event (indicates solvate form).[1][2]

    • Double Endotherm: Polymorphic transition or eutectic impurity mixture.

Synthesis & Impurity Logic Flow

The synthesis of 3-Methoxyestradiol typically involves the methylation of the phenolic hydroxyl group at position 3.[2] The following diagram illustrates the critical decision pathways for purification based on melting point analysis.

G Start Crude Synthesis Product (Methylation of Estradiol) MP_Check Measure Melting Point (MP) Start->MP_Check Decision_Low MP ~ 100°C MP_Check->Decision_Low Depressed Decision_High MP ~ 120-121°C MP_Check->Decision_High Target Range Decision_VeryHigh MP > 170°C MP_Check->Decision_VeryHigh Elevated Action_Recryst Recrystallize (Remove Impurities) Decision_Low->Action_Recryst If sharp but low result_Solvate Likely Solvate/Hydrate (Pseudopolymorph) Decision_Low->result_Solvate result_Pure Pure 3-Methoxyestradiol (Target) Decision_High->result_Pure result_Isomer Contamination: Estradiol (Start Mat.) or 2-MeOE2 Isomer Decision_VeryHigh->result_Isomer Action_Dry Vacuum Dry (Remove Solvent) Action_Dry->MP_Check Action_Recryst->MP_Check result_Solvate->Action_Dry If broad peak result_Isomer->Action_Recryst Purify Isomers

Figure 1: Logic flow for interpreting melting point data during 3-Methoxyestradiol synthesis and purification.

Conclusion

For researchers utilizing 3-Methoxyestradiol, the melting point is a definitive identity marker.[1][2]

  • Target Value: Expect 120–121°C for high-grade commercial material.

  • Differentiation: If your sample melts above 170°C, it is likely not 3-MeOE2, but rather unreacted Estradiol or the 2-methoxy isomer.[1][2]

  • Validation: Always verify CAS 1035-77-4 to ensure you are working with the C3-methyl ether, not the C2-derivative used in oncology.[1][2]

References

  • Hertelendy, F., Taylor, T.G., Mathur, R.S., & Common, R.H. (1965).[1][2] Isolation of estradiol-17β from hen's urine and its characterization as the crystalline 3-methyl ether.[1][2][5] Canadian Journal of Biochemistry, 43(9), 1379-1385.[1][2] [1][2]

  • Cayman Chemical. (2025).[2][5][6][7] Safety Data Sheet: 3-O-methyl Estradiol (CAS 1035-77-4).[1][2]

  • PubChem. (2025).[7] Compound Summary: 3-Methoxyestradiol (CID 246206).[1][2] National Library of Medicine. [1][2]

  • ChemicalBook. (2025). 17-Beta-Estradiol 3-Methyl Ether Properties.

  • PubChem. (2025).[7] Compound Summary: 2-Methoxyestradiol (CID 66414).[1][2] National Library of Medicine. [1][2]

Sources

Comparative

Comparative Pharmacokinetics: Estradiol vs. Estradiol 3-Methyl Ether

The following guide provides an in-depth comparative pharmacokinetic analysis of Estradiol (E2) and its 3-O-alkylated derivative, Estradiol 3-Methyl Ether (E2-3M) . Editorial Note: While "Estradiol Methyl Ether" is often...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative pharmacokinetic analysis of Estradiol (E2) and its 3-O-alkylated derivative, Estradiol 3-Methyl Ether (E2-3M) .

Editorial Note: While "Estradiol Methyl Ether" is often colloquially associated with Mestranol (the 3-methyl ether of ethinylestradiol), this guide focuses strictly on the methyl ether of natural Estradiol (O-Methylestradiol) to isolate the pharmacokinetic impact of C3-methoxy protection without the confounding metabolic stability of the 17


-ethinyl group.[1][2]

Mechanisms of Bioavailability, Metabolic Shielding, and Systemic Exposure[1][2]

Executive Summary & Chemical Distinction[2]

The pharmacokinetic (PK) divergence between Estradiol (E2) and Estradiol 3-Methyl Ether (E2-3M) is driven by a single structural modification: the methylation of the phenolic hydroxyl group at carbon 3 (C3).[1][2] This modification acts as a "metabolic shield," fundamentally altering the drug's absorption and first-pass metabolism profile.[1][2]

FeatureEstradiol (E2)Estradiol 3-Methyl Ether (E2-3M)
Chemical Structure C18-Steroid with C3-OH (Phenol)C18-Steroid with C3-OCH

(Ether)
Primary Challenge Rapid Phase II conjugation (Glucuronidation/Sulfation) at C3 during first-pass.[1][2]Protected C3 position; requires demethylation to become active.[1][2]
Classification Active HormoneProdrug (requires bioactivation)
Oral Bioavailability Low (<5-10%) due to extensive first-pass metabolism.[1][2]Enhanced (approx.[1][2] 5-fold higher in rodent models).[1][2]
Lipophilicity (LogP) ~4.0~4.6 (Higher lipophilicity enhances lymphatic transport).[1][2]

Pharmacokinetic Mechanisms: The "Metabolic Shield" Effect

Absorption and Lipophilicity

Estradiol: Upon oral administration, E2 is rapidly absorbed but encounters the "hepatic wall." The free C3-hydroxyl group is a high-affinity substrate for intestinal and hepatic UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).[1][2] Estradiol Methyl Ether: The methylation at C3 increases lipophilicity (LogP increase of ~0.6), facilitating passive diffusion through the intestinal epithelium. More importantly, the ether bond renders the molecule invisible to UGTs and SULTs, which require a free hydroxyl group for conjugation.

Bioactivation (The Prodrug Strategy)

E2-3M is pharmacologically inactive at the Estrogen Receptor (ER) until it undergoes O-demethylation .[1][2] This reaction is primarily catalyzed by Cytochrome P450 isoforms in the liver.

  • Key Enzymes: CYP1A1 and CYP1A2 are the dominant isoforms responsible for converting E2-3M back to E2.[1][2]

  • Kinetics: The demethylation process is rate-limiting, creating a "slow-release" effect that extends the terminal half-life of the generated estradiol.[1][2]

Metabolic Pathways Diagram

The following Graphviz diagram illustrates the metabolic divergence and bioactivation pathway.

G E2_3M Estradiol 3-Methyl Ether (Prodrug) E2 17β-Estradiol (Active Hormone) E2_3M->E2 Hepatic Bioactivation (CYP1A1, CYP1A2) O-Demethylation E1_3M Estrone 3-Methyl Ether E2_3M->E1_3M 17β-HSD (Reversible) E1 Estrone E2->E1 17β-HSD (Oxidation) Conjugates Glucuronides/Sulfates (Inactive Excretion) E2->Conjugates Phase II Metabolism (UGT, SULT) Rapid First-Pass E1_3M->E1 CYP Demethylation E1->Conjugates Phase II Metabolism

Figure 1: Metabolic pathway showing the bioactivation of Estradiol 3-Methyl Ether to Estradiol via CYP-mediated demethylation, bypassing direct Phase II conjugation.[1][2]

Comparative Experimental Data

The following data summarizes key pharmacokinetic parameters observed in comparative studies (primarily rodent models, as E2-3M is less common in human clinical pharmacopeia than Mestranol).

ParameterEstradiol (Oral)Estradiol 3-Methyl Ether (Oral)Mechanism of Difference

0.5 - 1.0 hr2.0 - 4.0 hrDelayed peak due to requirement for hepatic demethylation.[1][2]

High variability (spikes)Blunted, sustained"Flip-flop" kinetics where formation rate limits elimination.[1][2]
Bioavailability (

)
~5%~16 - 25%Evasion of intestinal/hepatic glucuronidation during absorption.[1][2]
Half-life (

)
13 - 20 hrs (terminal)5 - 7x longer than E2Slow demethylation acts as a depot effect.[1][2]
Major Metabolites Estrone, Estriol, ConjugatesEstrone Methyl Ether, EstradiolE2-3M is susceptible to C17 oxidation before demethylation.[1][2]

Critical Insight: Unlike Mestranol (Ethinylestradiol methyl ether), Estradiol 3-Methyl Ether lacks the 17


-ethinyl group.[1][2] Therefore, while C3 is protected, C17 is not.[1][2] E2-3M can still be oxidized to Estrone Methyl Ether  by 17

-Hydroxysteroid Dehydrogenase (17

-HSD).[1][2] This oxidation-reduction cycling complicates the PK profile compared to the dual-protected Mestranol.[1][2]

Experimental Protocols for Comparative PK Assessment

To rigorously evaluate these compounds, researchers must employ a validated LC-MS/MS workflow capable of distinguishing the ether prodrug from the active metabolite.

Protocol A: In Vivo Pharmacokinetic Study (Rat Model)

Objective: Determine the absolute bioavailability and conversion rate of E2-3M to E2.

  • Study Design:

    • Groups: Group A (E2 IV, 1 mg/kg), Group B (E2 Oral, 5 mg/kg), Group C (E2-3M Oral, 5 mg/kg).[1][2]

    • Vehicle: 10% DMSO / 90% Corn Oil (E2-3M requires higher organic solvent ratio due to lipophilicity).[1][2]

  • Sampling:

    • Serial blood draws at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.[2]

    • Plasma separation: Centrifuge at 3000 x g for 10 min at 4°C.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot 100

      
      L plasma.[1]
      
    • Add Internal Standard (Deuterated E2-d3).

    • Extract with 1 mL Methyl tert-butyl ether (MTBE) .[1][2] Rationale: MTBE provides optimal recovery for both the lipophilic ether and the polar steroid.

    • Vortex 5 min, centrifuge, evaporate supernatant under nitrogen.

    • Derivatization (Optional but Recommended): Dansyl chloride derivatization improves E2 sensitivity 10-100x in ESI-MS.[1][2] Note that E2-3M cannot be dansylated at C3, only at C17 (if OH is present), aiding chromatographic separation.[1][2]

Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Quantify the demethylation rate (


) via CYP enzymes.
  • Incubation System:

    • Liver Microsomes (Human/Rat), 0.5 mg protein/mL.[1][2]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1][2]

    • Substrate: E2-3M (1 - 100

      
      M).[1][2]
      
  • Initiation:

    • Pre-incubate 5 min at 37°C.

    • Start reaction with NADPH-regenerating system.[1][2]

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile at 0, 5, 10, 15, 30, 60 min.

    • Analyze supernatant for disappearance of E2-3M and appearance of E2 .

  • Data Processing:

    • Plot [E2 formed] vs. Time.

    • Calculate Intrinsic Clearance (

      
      ) = 
      
      
      
      .[1][2]

References

  • Patel, J., et al. (1995).[1][2] "A prodrug approach to increasing the oral potency of a phenolic drug. Part 2." Journal of Pharmaceutical Sciences.

  • Kuhnz, W., et al. (1993).[1][2] "Pharmacokinetics of Exogenous Natural and Synthetic Estrogens and Antiestrogens." Springer-Verlag.[1][2]

  • Bolt, H.M. (1979).[1][2] "Metabolism of 17alpha-ethinylestradiol and its 3-methyl ether in humans and animals." Pharmacology & Therapeutics.[1]

  • Wang, Z., et al. (2005).[1][2] "CYP1A-mediated metabolism of estrogens and estradiol 3-methyl ether." Drug Metabolism and Disposition.

  • Aungst, B.J. (2007).[1][2] "Prodrugs to Reduce Presystemic Metabolism."[1][2] Journal of Pharmaceutical Sciences.

Sources

Safety & Regulatory Compliance

Safety

Estradiol methyl ether proper disposal procedures

Topic: Estradiol Methyl Ether Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety Guide[1] Executive Summary: Immediate Action Protocol If you...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Estradiol Methyl Ether Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety Guide[1]

Executive Summary: Immediate Action Protocol

If you are currently managing a spill or immediate disposal requirement, follow this directive:

Scenario Immediate Action
Solid Spill (Powder) Do not sweep dry. Dampen with a surfactant solution (1% detergent) or PEG-400 to prevent aerosolization.[1] Scoop into a wide-mouth jar. Label as Hazardous Waste .
Liquid Spill (Solvent) Absorb with inert pads or vermiculite. Do not use bleach (hypochlorite) for chemical neutralization; it is ineffective for rapid steroid degradation. Place saturated absorbents in a sealed bag/container.
Skin Contact Wash immediately with soap and copious water for 15 minutes. Estrogens are lipophilic and absorb transdermally.

Chemical Profile & Hazard Identification

To dispose of Estradiol methyl ether (3-O-Methylestradiol) compliant with GLP and EPA standards, you must treat it as a high-potency reproductive toxin .[1] While it is not a P-listed or U-listed acute hazardous waste under RCRA, its biological activity mandates strict containment.[1]

  • Chemical Name: 3-O-Methylestradiol (Estradiol 3-methyl ether)[1]

  • CAS Number: 1035-77-4[1][2][3]

  • Molecular Formula: C₁₉H₂₆O₂[1][3]

  • Primary Hazards:

    • H360: May damage fertility or the unborn child.[4][5][6]

    • H351: Suspected of causing cancer.[5][6]

    • H410: Very toxic to aquatic life with long-lasting effects.[5][6]

Critical Safety Note: Unlike standard organic solvents, steroid ethers are highly stable and lipophilic. They persist in the environment and bioaccumulate. Never dispose of this compound down the drain.

Regulatory Framework & Classification

Proper classification ensures your facility avoids fines and environmental contamination.

AgencyClassificationCode/Note
EPA (RCRA) Non-Specific Hazardous Waste Not P-listed or U-listed.[1] Manage as Toxic & Persistent .[5]
DOT (Transport) Class 9 (Miscellaneous)UN 3077 , Environmentally hazardous substance, solid, n.o.s.[1] (estradiol derivative).[2][3][5]
IATA (Air) Class 9 Required for air transport of pure substance >5kg/5L.
GHS Category 1B (Reproductive)Requires "Danger" signal word and pictogram.

Disposal Decision Logic (Workflow)

The following diagram outlines the decision-making process for segregating Estradiol methyl ether waste streams.

DisposalWorkflow Start Waste Generation Source TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Pure Powder/Tablets) TypeCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvents) TypeCheck->Liquid Trace Trace Contaminated (Gloves/Wipes/Sharps) TypeCheck->Trace SolidAction Double Bag -> Rigid Container Label: 'Toxic - Repro Toxin' Solid->SolidAction LiquidAction Segregate by Solvent Type (Halogenated vs Non-Halogenated) Label: 'Contains Estrogens' Liquid->LiquidAction TraceAction Yellow Chem/Bio Bin (Incineration Stream) Trace->TraceAction FinalDest High-Temperature Incineration (>1000°C) SolidAction->FinalDest LiquidAction->FinalDest TraceAction->FinalDest

Figure 1: Decision logic for segregating Estradiol methyl ether waste streams to ensure total destruction via incineration.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable to: Expired API, weighing errors, or lyophilized powders.[1]

  • Containment: Place the solid material into a sealable polyethylene bag or a screw-top jar.

  • Secondary Containment: Place the primary container into a secondary rigid container (e.g., a wide-mouth HDPE drum).

  • Labeling: Affix a hazardous waste label. Explicitly write:

    • "Hazardous Waste - Toxic"[1][7]

    • "Contains: Estradiol Methyl Ether (CAS 1035-77-4)"[1][3]

    • "Reproductive Toxin - Do Not Open"[1]

  • Disposal Path: Transfer to your facility’s hazardous waste storage area for pickup by a licensed chemical waste contractor. Destruction must be by incineration. [1]

Protocol B: Liquid Waste (Solutions)

Applicable to: HPLC waste, reaction mixtures, and mother liquors.[1]

  • Segregation: Do not mix with aqueous acid/base waste streams. Segregate based on the carrier solvent (e.g., "Flammable Solvents" or "Halogenated Solvents").[1]

  • Concentration Limit: If the concentration of estradiol methyl ether is high (>1%), consider a separate waste stream labeled "High Potency Liquid Waste" to alert the disposal facility.

  • Labeling: List all solvents plus the active ingredient.

    • Example: "Acetonitrile 50%, Water 50%, Trace Estradiol Methyl Ether."[1]

  • Prohibited Actions: Never pour into laboratory sinks. The compound is toxic to aquatic life (H410) and is not removed by standard municipal water treatment.

Protocol C: Decontamination of Surfaces & Glassware

Scientific Rationale: Bleach (sodium hypochlorite) is often cited for biological inactivation, but it is not the most effective method for chemical removal of lipophilic steroids.[1] Bleach may form chlorinated estrogen byproducts that remain toxic.

The "Solubilize & Remove" Method:

  • Solubilization: Apply a surfactant-rich detergent (e.g., Alconox) or a solvent in which the ether is highly soluble (Acetone or Ethanol) to the contaminated surface.[1]

    • Why: This lifts the lipophilic molecule off the surface rather than attempting a slow chemical oxidation in situ.

  • Physical Removal: Wipe the area thoroughly with absorbent paper towels.

  • Rinsing: Rinse the area twice with water.

  • Waste Collection: All paper towels, gloves, and rinse solvents must be disposed of as solid hazardous waste (Trace Contaminated), not regular trash.[1]

Transport & Shipping Data

When preparing waste manifests for the disposal contractor, use the following designations to ensure compliance with DOT (Department of Transportation) regulations.

ParameterSpecification
UN Number UN 3077
Proper Shipping Name Environmentally hazardous substance, solid, n.o.s.[1] (Estradiol methyl ether)
Hazard Class 9
Packing Group III
Label Required Class 9 (Miscellaneous Dangerous Goods) + Marine Pollutant (if bulk)

Note: Small quantities (<5 kg) may be exempt from some labeling requirements under "Limited Quantity" provisions, but full declaration is recommended for liability protection.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Listings (40 CFR Part 261). Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: Estradiol 3-methyl ether (CID 246206).[1][3] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024). Reproductive Hazards - Laboratory Safety Guidance. Retrieved from [Link][1]

Sources

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